molecular formula C8H7IO2 B1607560 1-(4-Hydroxy-3-iodophenyl)ethanone CAS No. 62615-24-1

1-(4-Hydroxy-3-iodophenyl)ethanone

Cat. No.: B1607560
CAS No.: 62615-24-1
M. Wt: 262.04 g/mol
InChI Key: SJRAJHOOMLHHQN-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-iodophenyl)ethanone (CAS 62615-24-1) is a high-purity iodinated hydroxyacetophenone derivative supplied for research and development purposes. This compound, with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol, serves as a valuable synthetic intermediate . Its structure features both a phenolic hydroxyl group and an iodine substituent on the aromatic ring, making it a versatile precursor for metal-catalyzed cross-coupling reactions and the synthesis of more complex organic molecules . In research, this building block is particularly relevant for medicinal chemistry and drug discovery. Structural analogs, such as chalcones containing hydroxy-phenyl groups, have demonstrated significant bioactive potential in pharmacological studies, including antioxidant and gastroprotective effects . The presence of the hydroxyl group is a key feature in antioxidants, as it enables the neutralization of reactive oxygen species (ROS) . Furthermore, iodine is an excellent leaving group in nucleophilic substitution reactions, allowing for facile functionalization. Researchers value this compound for constructing libraries of novel compounds for biological screening. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage instructions, which recommend keeping the material in a dark place, sealed, and dry at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxy-3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRAJHOOMLHHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359985
Record name 1-(4-hydroxy-3-iodophenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62615-24-1
Record name 1-(4-hydroxy-3-iodophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62615-24-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1-(4-Hydroxy-3-iodophenyl)ethanone from 4-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(4-hydroxy-3-iodophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available precursor, 4-hydroxyacetophenone. This document delves into the underlying principles of electrophilic aromatic substitution, focusing on the regioselective iodination of a substituted phenol. We will examine various iodinating agents and reaction conditions, presenting a detailed, field-proven experimental protocol. The guide is designed for researchers, scientists, and drug development professionals, offering practical insights into reaction optimization, safety considerations, and product characterization.

Introduction: Significance and Applications

This compound, also known as 3-iodo-4-hydroxyacetophenone, is a key building block in the synthesis of a variety of biologically active molecules and functional materials.[1] Its utility stems from the presence of three distinct functional groups: a phenolic hydroxyl, a ketone, and an iodine substituent on the aromatic ring. This trifecta of reactivity allows for sequential and diverse chemical modifications.

The iodinated phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] This versatility makes this compound a sought-after intermediate in the development of novel pharmaceuticals, including antipsychotic drugs, and in the creation of complex molecular architectures for materials science.[2][4]

The Chemical Rationale: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-hydroxyacetophenone is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[5] The success of this transformation hinges on understanding the directing effects of the substituents on the aromatic ring and selecting an appropriate iodinating agent.

Regioselectivity: The Directing Influence of Substituents

The 4-hydroxyacetophenone starting material possesses two substituents on the benzene ring: a hydroxyl group (-OH) and an acetyl group (-COCH3).

  • Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director.[6] Through resonance, the lone pairs on the oxygen atom donate electron density to the aromatic ring, particularly at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile.

  • Acetyl Group (-COCH3): The acetyl group is a deactivating group and a meta-director.[7] The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions.

In the case of 4-hydroxyacetophenone, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates over the deactivating, meta-directing effect of the acetyl group.[7] Since the para position is already occupied by the acetyl group, the incoming electrophile (the iodine cation or its equivalent) will be directed to the positions ortho to the hydroxyl group (C3 and C5). Due to steric hindrance from the adjacent acetyl group, substitution at the C3 position is generally favored.

Choice of Iodinating Agent

Direct iodination of aromatic compounds with molecular iodine (I2) is often slow and reversible due to the formation of hydrogen iodide (HI), a strong reducing agent.[8] To overcome this, an oxidizing agent is typically used in conjunction with I2 to oxidize HI back to I2, driving the reaction to completion.[3][9] Alternatively, more reactive iodinating agents can be employed.

Common iodinating systems for activated aromatic rings include:

  • Iodine with an Oxidizing Agent: A combination of I2 with an oxidizing agent like nitric acid (HNO3) or iodic acid (HIO3) can be effective.[8][9][10] These systems generate a more potent electrophilic iodine species in situ.

  • N-Iodosuccinimide (NIS): NIS is a mild and selective electrophilic iodinating agent.[11][12][13] It is often preferred for its ease of handling and the clean reaction profiles it provides. The reaction can be catalyzed by an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine.[11]

  • Iodine Monochloride (ICl): ICl is a highly reactive and effective iodinating agent for activated aromatic systems.[14]

For the synthesis of this compound, a method utilizing sodium iodide (NaI) and sodium hypochlorite (bleach) offers a convenient and cost-effective approach.[7] This system generates hypoiodite in situ, which acts as the iodinating species.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 4-hydroxyacetophenone.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxyacetophenone136.1510.0 g0.0734
Sodium Iodide (NaI)149.8911.0 g0.0734
Sodium Hypochlorite (NaOCl)74.44~100 mL (6% w/v solution)~0.08
Sodium Thiosulfate (Na2S2O3)158.11~5 g-
Hydrochloric Acid (HCl)36.46As needed (2 M solution)-
Ethanol46.07~200 mL-
Deionized Water18.02As needed-
Step-by-Step Procedure
  • Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-hydroxyacetophenone in 100 mL of ethanol.

  • Addition of Iodide Source: To the stirred solution, add 11.0 g of sodium iodide. Continue stirring until the sodium iodide is completely dissolved.

  • Cooling: Place the reaction flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Generation of Iodinating Agent: While maintaining the temperature at 0-5 °C, slowly add approximately 100 mL of a 6% sodium hypochlorite solution dropwise over a period of 30-45 minutes. The addition should be controlled to prevent a significant rise in temperature. The solution will likely turn a dark brown/orange color due to the formation of iodine.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Remove the flask from the ice bath. To quench any unreacted iodine, add a 10% (w/w) aqueous solution of sodium thiosulfate dropwise until the dark color of the solution disappears, resulting in a pale yellow or colorless solution.[7]

  • Precipitation: Acidify the reaction mixture by the slow addition of 2 M hydrochloric acid while stirring. Monitor the pH with pH paper and adjust to approximately pH 3-4.[15] The product will precipitate out as a solid.

  • Isolation and Purification: Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of ice-cold water (2 x 20 mL).[15]

  • Drying: Transfer the solid product to a watch glass and allow it to air-dry. For more efficient drying, place the product in a desiccator under vacuum.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from boiling water or an ethanol/water mixture.[15]

Expected Yield and Product Characterization

The expected yield of this compound is typically in the range of 80-90%. The purified product should be a white to off-white crystalline solid.

Characterization Data:

  • Melting Point: 155-160 °C[2]

  • Molecular Weight: 262.04 g/mol

  • Appearance: White to off-white powder[2]

Further characterization can be performed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity of the final product.

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hypochlorite: Is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes.

  • Hydrochloric Acid: Is a corrosive acid. Handle with care to avoid skin and respiratory tract irritation.

  • Iodine and Iodinating Agents: Can cause skin and respiratory irritation.[16][17] Avoid inhalation of dust or vapors.[18] In case of a spill, a sodium thiosulfate solution can be used for neutralization.[16]

  • N-Iodosuccinimide (if used): Harmful if swallowed and causes skin and eye irritation.[19][20] May cause respiratory irritation.[18]

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before beginning any work.[17][19][20]

Visualizing the Process

Reaction Mechanism

Caption: Electrophilic aromatic substitution mechanism for the iodination of 4-hydroxyacetophenone.

Experimental Workflow

experimental_workflow A Dissolve 4-Hydroxyacetophenone & NaI in Ethanol B Cool to 0-5 °C in Ice Bath A->B C Slowly Add NaOCl Solution B->C D Stir for 60 min at 0-5 °C C->D E Quench with Na2S2O3 Solution D->E F Acidify with HCl to pH 3-4 E->F G Isolate Product via Vacuum Filtration F->G H Wash with Cold Water G->H I Dry the Product H->I J Recrystallize (Optional) I->J K Characterize Final Product J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-hydroxyacetophenone is a robust and well-established transformation in organic chemistry. By understanding the principles of electrophilic aromatic substitution and carefully controlling the reaction conditions, this valuable intermediate can be prepared in high yield and purity. The protocol presented in this guide offers a reliable and scalable method for researchers in both academic and industrial settings. The versatility of the product as a synthetic building block ensures its continued importance in the development of new chemical entities with potential applications in medicine and materials science.

References

  • Brainly. (2023, March 22). Using arrows to designate the flow of electrons, provide a detailed reaction mechanism for the iodination of 4'-Hydroxyacetophenone. Brainly.com.
  • ResearchGate. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu.
  • Studylib. (n.d.).
  • Unknown. (n.d.).
  • Chegg. (2023, March 11). Question: Provide a detailed reaction mechanism for the iodination of 4'-Hydroxyacetophenone to form the iodo-substituted product. Chegg.com.
  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Wikipedia.
  • Synquest Labs. (n.d.). N-Iodosuccinimide. Synquest Labs.
  • University of Michigan. (n.d.). IODINATION SAFETY PRECAUTIONS. Environment, Health & Safety.
  • CourseHero. (2022, May 22).
  • ResearchGate. (2020, December). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination.
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - N-Iodosuccinimide. Fisher Scientific.
  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions.
  • PubMed. (2022, December 12).
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  • Scribd. (n.d.). Estimation of Phenol/ Aniline (Indirect Iodometry) : Organic Chemistry Practical CHP516. Scribd.
  • Benchchem. (n.d.). The Versatility of 4-Hydroxyacetophenone in Organic Synthesis: A Proxy for 1-(4-(hydroxyamino)phenyl)ethanone. Benchchem.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • Unknown. (n.d.). Phenol _Electrophilic substitution rxn.
  • National Institutes of Health. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary.
  • Chemical Synthesis Database. (2025, May 20). This compound.
  • ResearchGate. (2025, August 6). Iodination of Both Deactivated and Activated Arenes with Sodium Periodate or Sodium Iodate as the Oxidants.
  • Sigma-Aldrich. (n.d.). 4'-Hydroxy-3'-iodoacetophenone 97 62615-24-1. Sigma-Aldrich.
  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry.
  • LookChem. (n.d.). This compound. LookChem.
  • Benchchem. (n.d.). The Indispensable Role of Iodine in the Functionalization of Aromatic Compounds: A Technical Guide for Researchers and Drug Deve. Benchchem.
  • Krackeler Scientific, Inc. (n.d.). 4'-Hydroxy-3'-iodoacetophenone. Krackeler Scientific, Inc.
  • ChemicalBook. (n.d.). 4'-Hydroxyacetophenone synthesis. ChemicalBook.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal.
  • Benchchem. (n.d.). N-Iodosuccinimide (NIS)
  • Unknown. (n.d.). Iodination of Organic Compounds Using the Reagent System I.
  • Grokipedia. (n.d.). N -Iodosuccinimide. Grokipedia.
  • Sigma-Aldrich. (n.d.). 4'-Hydroxy-3'-iodoacetophenone 97 62615-24-1. Sigma-Aldrich.
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  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.
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Physicochemical properties of 1-(4-Hydroxy-3-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Hydroxy-3-iodophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, experimental determination methodologies, and key applications of this compound (CAS No. 62615-24-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical, field-proven insights. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. All data and claims are grounded in authoritative references to uphold the highest standards of scientific integrity.

Introduction and Scope

This compound, also known as 4'-hydroxy-3'-iodoacetophenone, is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive acetyl group, a phenolic hydroxyl group, and an iodine substituent on the aromatic ring, makes it a versatile building block. The iodine atom, in particular, serves as a strategic handle for introducing molecular complexity through various cross-coupling reactions.

This compound is frequently utilized as a reactant in palladium-catalyzed reactions for the synthesis of complex heterocyclic structures such as benzofurans, indoles, and carbazoles.[1] Understanding its core physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, ensuring proper handling, and predicting its behavior in various chemical and biological systems. This guide provides an in-depth analysis of these properties, supported by detailed experimental protocols and the scientific rationale that underpins them.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundational step in any scientific investigation. The following table summarizes the key identifiers for this compound.

Chemical structure of this compound

Table 1: Compound Identifiers

Identifier Value Source(s)
IUPAC Name This compound [2]
CAS Number 62615-24-1 [2][3]
Molecular Formula C₈H₇IO₂ [2][3][4][5]
Synonyms 4'-Hydroxy-3'-iodoacetophenone, 2-Iodo-4-acetylphenol, 4-Acetyl-2-iodophenol [1][2][5]
InChIKey SJRAJHOOMLHHQN-UHFFFAOYSA-N [2][4]

| SMILES | CC(=O)C1=CC(=C(C=C1)O)I |[2] |

Core Physicochemical Properties

The functional behavior of a molecule in both reactive and biological settings is dictated by its intrinsic physicochemical properties. The data presented below have been compiled from various authoritative sources.

Table 2: Summary of Physicochemical Data

Property Value Source(s)
Molecular Weight 262.04 g/mol [2][3]
Exact Mass 261.94908 Da [2][3]
Physical Form Powder
Melting Point 153-160 °C [1][4]
Boiling Point Not available; likely decomposes upon heating. [4]
Topological Polar Surface Area (TPSA) 37.3 Ų [2][5]
LogP (XLogP3) 1.9 [2]
Hydrogen Bond Donor Count 1 [5]

| Hydrogen Bond Acceptor Count | 2 |[5] |

Experimental Methodologies & Rationale

To ensure data integrity and reproducibility, standardized experimental protocols are essential. This section details the methodologies for determining key physicochemical parameters, focusing on the principles that ensure accuracy and reliability.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.

Principle & Rationale: The capillary method involves heating a small sample packed into a capillary tube at a controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. The choice of a slow heating ramp (e.g., 1-2 °C per minute) near the expected melting point is the most critical parameter. A rapid ramp rate does not allow for thermal equilibrium between the sample, thermometer, and heating block, leading to an artificially wide and elevated melting range. This protocol is self-validating through the use of a certified reference standard to calibrate the apparatus.

Experimental Protocol:

  • Sample Preparation: Finely crush a small amount of the crystalline this compound to a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (153-160 °C).[4]

  • Equilibration & Slow Ramp: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Observe the sample closely through the magnified viewing port.

  • Data Recording: Record the temperature at the first sign of melting (T1) and the temperature when the last crystal dissolves (T2). The melting range is reported as T1-T2.

  • Validation: Perform a control run with a reference standard of a known melting point (e.g., benzoin) to verify apparatus accuracy.

MeltingPointWorkflow start Start prep Prepare & Pack Sample in Capillary start->prep setup Place in Apparatus & Set Initial Temp prep->setup ramp Slow Heating Ramp (1-2 °C/min) setup->ramp Near MP observe Observe Phase Transition ramp->observe record Record T1-T2 Melting Range observe->record end End record->end

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a fundamental property in drug development, influencing dissolution, absorption, and bioavailability. The shake-flask method is the gold-standard technique for determining thermodynamic solubility.

Principle & Rationale: This method is based on achieving a saturated solution by allowing excess solid to equilibrate with a solvent over a defined period. The key to this protocol is ensuring that true equilibrium is reached, which is why a minimum 24-hour agitation period is recommended, with concentration checks at multiple time points (e.g., 24h and 48h). If the concentrations are consistent, equilibrium is confirmed. The use of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) is crucial to maintain a constant ionization state for the phenolic compound, providing data relevant to physiological conditions.

Experimental Protocol:

  • System Preparation: To a series of glass vials, add an excess amount of this compound to a known volume of the test solvent (e.g., pH 7.4 PBS). "Excess" is confirmed by the visible presence of undissolved solid.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for 48 hours to allow for complete equilibration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration (Optional but Recommended): Filter the aliquot through a 0.22 µm syringe filter that does not bind the analyte to remove any remaining particulates.

  • Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units of mg/mL or µg/mL from the measured concentration and dilution factor.

SolubilityWorkflow start Start add_solid Add Excess Solid to Buffer start->add_solid equilibrate Equilibrate via Agitation (48h) add_solid->equilibrate separate Centrifuge/Settle to Separate Phases equilibrate->separate sample Collect Clear Supernatant separate->sample quantify Quantify Concentration (e.g., HPLC-UV) sample->quantify end End quantify->end

Sources

An In-depth Technical Guide to 1-(4-Hydroxy-3-iodophenyl)ethanone: Synthesis, Applications, and Core Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-hydroxy-3-iodophenyl)ethanone, a pivotal intermediate in organic synthesis and drug discovery. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's fundamental properties, detailed synthesis protocols, and its significant applications as a versatile building block for complex molecular architectures.

Core Compound Identification and Properties

This compound, also known as 4'-Hydroxy-3'-iodoacetophenone, is a substituted aromatic ketone. Its structure, featuring a reactive iodine atom and a phenolic hydroxyl group, makes it a valuable precursor in various synthetic transformations.

PropertyValueSource(s)
CAS Number 62615-24-1[1][2]
Molecular Formula C₈H₇IO₂[1]
Molecular Weight 262.04 g/mol [1]
IUPAC Name This compound
Synonyms 4'-Hydroxy-3'-iodoacetophenone, 2-Iodo-4-acetylphenol, 3-Iodo-4-hydroxyacetophenone, 4-Acetyl-2-iodophenol[2]
Appearance Powder[2]
Melting Point 155-160 °C[2]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-hydroxyacetophenone. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. Consequently, the incoming electrophile (iodine) is directed to the position ortho to the hydroxyl group.[3]

Underlying Principle: Electrophilic Aromatic Iodination

The reaction proceeds via the in-situ generation of an electrophilic iodine species, which then attacks the electron-rich aromatic ring of 4-hydroxyacetophenone. The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

G cluster_synthesis Synthesis Workflow Start Start Materials: 4-Hydroxyacetophenone Iodine (I₂) Oxidizing Agent Reaction Reaction Vessel: - Dissolve 4-Hydroxyacetophenone in solvent - Add Iodine and Oxidizing Agent - Stir at controlled temperature Start->Reaction 1. Charging Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Reaction->Workup 2. Reaction Completion Purification Purification: - Evaporate solvent - Recrystallization or  Column Chromatography Workup->Purification 3. Isolation Product Final Product: This compound Purification->Product 4. Final Product G cluster_applications Role in Synthesis Core This compound Pd_Coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck) Core->Pd_Coupling Reactant in Benzofurans Benzofurans Pd_Coupling->Benzofurans Indoles Indoles Pd_Coupling->Indoles Carbazoles Carbazoles Pd_Coupling->Carbazoles APIs Active Pharmaceutical Ingredients (APIs) Pd_Coupling->APIs Leads to

Sources

The Spectroscopic Signature of 1-(4-Hydroxy-3-iodophenyl)ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectral data for 1-(4-Hydroxy-3-iodophenyl)ethanone, a key intermediate in pharmaceutical synthesis. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development to ensure structural integrity, purity, and for reaction monitoring. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering insights grounded in established scientific principles.

Molecular Structure and an Overview of its Spectroscopic Characteristics

This compound, with the chemical formula C₈H₇IO₂ and a molecular weight of 262.04 g/mol , presents a unique set of spectral features owing to its specific arrangement of functional groups and substituents on the aromatic ring.[1] The presence of a hydroxyl group, a carbonyl group, and an iodine atom on the phenyl ring gives rise to a distinct and interpretable spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the acetyl and iodo groups and the electron-donating character of the hydroxyl group.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5Singlet3H-COCH₃
~6.9Doublet1HAr-H ortho to -OH
~7.8Doublet1HAr-H ortho to -COCH₃
~8.2Doublet of doublets1HAr-H ortho to -I
~10.0Singlet (broad)1H-OH

Expert Insights: The exact chemical shifts can vary depending on the solvent used. The broadness of the hydroxyl proton signal is due to hydrogen bonding and chemical exchange. In deuterated solvents like D₂O, this peak will disappear, which can be a useful diagnostic tool.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, all eight carbon atoms in this compound are expected to be chemically non-equivalent, thus giving rise to eight distinct signals.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignment
~26-COCH₃
~86C-I
~115Ar-C
~130Ar-C
~131Ar-C
~140Ar-C
~160Ar-C-OH
~198C=O

Expert Insights: The carbon attached to the iodine atom (C-I) is expected at a significantly upfield chemical shift compared to the other aromatic carbons due to the heavy atom effect of iodine. The carbonyl carbon of the acetyl group will be the most downfield signal due to its deshielded environment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, C-I, and aromatic C-H and C=C bonds.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
3400-3200 (broad)StrongO-H stretch (phenolic)
~3100-3000MediumAromatic C-H stretch
~1670StrongC=O stretch (aryl ketone)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (phenol)
~820StrongC-H out-of-plane bending
~600Medium-WeakC-I stretch

Expert Insights: The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding. The position of the C=O stretching frequency is characteristic of an aryl ketone and is slightly lower than that of an aliphatic ketone due to conjugation with the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectral Data:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 262. The fragmentation pattern will be influenced by the stability of the resulting fragments.

Table of Key Fragment Ions:

m/zIon StructureFragmentation Pathway
262[C₈H₇IO₂]⁺Molecular Ion (M⁺)
247[C₇H₄IO₂]⁺Loss of a methyl radical (•CH₃)
135[C₇H₄O₂]⁺Loss of an iodine radical (•I)
121[C₇H₅O]⁺Loss of CO from the m/z 135 fragment
43[CH₃CO]⁺Acetyl cation

Expert Insights: The most abundant fragment ion (base peak) is often the acetyl cation at m/z 43 due to its stability. The loss of a methyl radical from the molecular ion is a common fragmentation pathway for methyl ketones. The presence of iodine can be confirmed by its characteristic isotopic pattern, although the natural abundance of isotopes other than ¹²⁷I is very low.

Fragmentation_Pathway M [C₈H₇IO₂]⁺˙ m/z = 262 (Molecular Ion) F1 [C₇H₄IO₂]⁺ m/z = 247 M->F1 - •CH₃ F2 [C₇H₄O₂]⁺˙ m/z = 135 M->F2 - •I F4 [CH₃CO]⁺ m/z = 43 (Base Peak) M->F4 α-cleavage F3 [C₇H₅O]⁺ m/z = 121 F2->F3 - CO

Figure 2: Proposed mass spectral fragmentation pathway of this compound.

Conclusion

The comprehensive analysis of NMR, IR, and Mass Spectrometry data provides a robust and reliable method for the identification and characterization of this compound. The distinct spectral features arising from its unique molecular structure serve as a critical quality control parameter in its synthesis and application in drug development. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently interpret the spectral data of this important compound.

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An In-depth Technical Guide to the Biological Activity of Iodinated Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Iodinated phenolic compounds represent a structurally diverse class of molecules characterized by one or more iodine atoms attached to a phenol ring. This unique chemical feature imparts a wide range of biological activities, making them a subject of intense research in fields ranging from endocrinology to drug discovery. The most well-known examples are the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism, growth, and development in vertebrates.[1] Beyond their hormonal roles, a growing body of evidence highlights the potential of both natural and synthetic iodinated phenolics as antimicrobial, anticancer, and enzyme-inhibiting agents.[2][3][4] Marine organisms, in particular, are a rich source of novel iodinated phenolic compounds with potent biological activities.[3][5][6][7][8]

This guide provides a comprehensive technical overview of the biological activity of iodinated phenolic compounds. It is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, mechanisms of action, and therapeutic potential. We will delve into the established roles of thyroid hormones and explore the burgeoning research on other iodinated phenolics, providing a foundation for future investigations and drug development endeavors.

Chemical Properties and Synthesis of Iodinated Phenolic Compounds

The addition of iodine to a phenolic ring significantly alters its physicochemical properties. The large atomic radius and electronegativity of iodine influence the electron distribution of the aromatic ring, which in turn affects the compound's reactivity, lipophilicity, and ability to interact with biological targets.

Synthetic Methodologies

The synthesis of iodinated phenolic compounds can be achieved through various methods, ranging from direct iodination to more complex multi-step syntheses.

Direct Iodination:

Direct iodination of phenols is a common approach. However, elemental iodine (I₂) is often not electrophilic enough for efficient reaction with deactivated aromatic rings.[2] Therefore, activating agents or more reactive iodine sources are typically employed.

  • Iodine in the presence of an oxidizing agent: A mixture of iodine and an oxidizing agent, such as hydrogen peroxide or iodic acid, can generate a more potent iodinating species in situ.[9][10] This method is often used for the preparation of triiodophenol derivatives, which are important intermediates in the synthesis of X-ray contrast media.[11][12]

  • Iodine monochloride (ICl): ICl is a more electrophilic iodinating agent than I₂ and can be used for the iodination of phenols under various conditions. The reaction outcome can be influenced by the solvent; for instance, in the vapor phase, chlorination may be favored, while in a tetrachloromethane solution, iodination is the primary reaction.[13]

  • N-Iodosuccinimide (NIS): NIS is a versatile and easy-to-handle reagent for the iodination of a wide range of organic compounds, including phenols.

  • Hypervalent Iodine Reagents: Organohypervalent iodine reagents have emerged as powerful tools in organic synthesis for the oxidation of phenols, which can lead to the formation of iodinated products through various reaction pathways.[14]

Enzymatic Synthesis:

Enzymatic methods for the iodination of phenols are also being explored. Peroxidases, for example, can catalyze the iodination of phenols in the presence of iodide and hydrogen peroxide.[15] This approach offers the potential for greater selectivity and milder reaction conditions compared to traditional chemical methods.

Key Structural Classes

The biological activity of iodinated phenolic compounds is intimately linked to their structure. Some of the key classes include:

  • Iodotyrosines: Monoiodotyrosine (MIT) and diiodotyrosine (DIT) are the precursors to the thyroid hormones T3 and T4.[16]

  • Iodothyronines: This class includes the thyroid hormones T3 and T4, which are formed by the coupling of two iodotyrosine residues.[1][16]

  • Iodinated Phenolic Acids: Compounds like iodinated gallic acid and ferulic acid have demonstrated enhanced antibacterial properties compared to their non-iodinated counterparts.[2]

  • Bromophenols from Marine Sources: While not strictly iodinated, many bromophenols isolated from marine algae and other organisms exhibit significant biological activities, and their halogenated nature provides a basis for comparison and understanding the role of halogenation in general.[4][17]

Mechanisms of Biological Activity

The diverse biological activities of iodinated phenolic compounds stem from a variety of mechanisms of action.

Hormonal Activity: The Thyroid Hormones

The mechanism of action of thyroid hormones is the most well-understood among iodinated phenolic compounds.[18][19]

  • Synthesis and Secretion: T4 and T3 are synthesized in the thyroid gland through the iodination of tyrosine residues on the protein thyroglobulin.[16][20] This process is stimulated by the thyroid-stimulating hormone (TSH).[18]

  • Transport and Metabolism: In the bloodstream, T4 and T3 are primarily bound to transport proteins. T4 is considered a prohormone and is converted to the more active T3 in peripheral tissues by deiodinase enzymes.[1][18]

  • Nuclear Receptor Binding: T3 exerts its effects by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[18][19]

  • Gene Regulation: The T3-TR complex binds to specific DNA sequences called thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription.[18][19] This leads to a wide range of physiological effects, including regulation of basal metabolic rate, protein synthesis, and development.[1][16]

Thyroid_Hormone_Signaling cluster_blood Bloodstream cluster_cell Target Cell T4_blood T4 (Thyroxine) T4_cell T4 T4_blood->T4_cell Transport T3_blood T3 (Triiodothyronine) T3_cell T3 T3_blood->T3_cell Transport T4_cell->T3_cell Deiodinase TR Thyroid Hormone Receptor (TR) T3_cell->TR RXR Retinoid X Receptor (RXR) TR->RXR Heterodimerizes TRE Thyroid Hormone Response Element (TRE) RXR->TRE Binds to Gene Target Gene TRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolism Metabolism Protein->Metabolism Growth Growth Protein->Growth Development Development Protein->Development

Caption: Simplified signaling pathway of thyroid hormones.

Antimicrobial Activity

Several iodinated phenolic compounds have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[2][3][21][22][23][24] The proposed mechanisms of action include:

  • Disruption of Cell Membranes: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[21]

  • Enzyme Inhibition: Iodine can react with amino acid residues, such as tyrosine, in enzymes and other cellular proteins, leading to their inactivation.[25] This can disrupt essential metabolic pathways in microorganisms.

  • Oxidative Stress: The strong oxidizing ability of iodine and its compounds can induce oxidative stress within microbial cells, damaging cellular components.[24]

Anticancer Activity

The potential of iodinated phenolic compounds as anticancer agents is an active area of research.[4][26][27][28][29][30] Their mechanisms of action are multifaceted and can include:

  • Induction of Apoptosis: Many phenolic compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[27][28]

  • Cell Cycle Arrest: These compounds can interfere with the cell cycle, preventing cancer cells from proliferating.[27][28]

  • Inhibition of Angiogenesis: Some phenolic compounds can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[27]

  • Enzyme Inhibition: Iodinated phenolic compounds can act as inhibitors of various enzymes that are crucial for cancer cell survival and proliferation.[31][32] For example, some phenolic compounds have been shown to inhibit thyroid peroxidase (TPO), an enzyme involved in thyroid hormone synthesis, which could be relevant in the context of thyroid cancer.[32]

Enzyme Inhibition

Beyond their roles in hormonal regulation and as antimicrobial and anticancer agents, iodinated phenolic compounds can also act as inhibitors of various other enzymes.[31] The presence of the iodine atom can enhance the binding affinity of the phenolic compound to the active site of an enzyme or induce conformational changes that lead to inhibition. This property is being explored for the development of targeted therapies for a variety of diseases.

Key Classes of Iodinated Phenolic Compounds and Their Activities

Thyroid Hormones and Analogs

As previously discussed, T3 and T4 are the most prominent iodinated phenolic compounds. Levothyroxine, a synthetic form of T4, is one of the most prescribed medications worldwide for the treatment of hypothyroidism.[1]

Iodinated X-ray Contrast Media

Triiodinated phenol derivatives are the building blocks of many iodinated X-ray contrast media (ICM).[11][12] These compounds are used in medical imaging to enhance the visibility of internal structures. While designed to be biologically inert, concerns have been raised about their potential to form toxic iodinated disinfection by-products in drinking water.[33]

Marine-Derived Iodinated Phenols

The marine environment is a treasure trove of unique and biologically active natural products.[6][7][8] Many marine organisms, particularly algae and sponges, produce a variety of halogenated compounds, including iodinated phenols.[3][17] These compounds have been shown to possess a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

Compound ClassExampleSourceBiological Activity
Iodotyrosines Monoiodotyrosine (MIT)Thyroid GlandPrecursor to thyroid hormones
Diiodotyrosine (DIT)Thyroid GlandPrecursor to thyroid hormones
Iodothyronines Triiodothyronine (T3)Thyroid GlandActive thyroid hormone
Thyroxine (T4)Thyroid GlandProhormone for T3
Iodinated Phenolic Acids Iodogallic acidSyntheticAntibacterial
Marine-derived Iodinated tyramidesAscidianImmunomodulatory, Toxic

Table 1: Examples of Iodinated Phenolic Compounds and their Activities.[16][2][5]

Experimental Protocols for Assessing Biological Activity

To evaluate the biological activity of iodinated phenolic compounds, a variety of in vitro and in vivo assays are employed. Below are detailed protocols for two common assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compound (iodinated phenolic)

  • Bacterial or fungal culture

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a two-fold serial dilution of the test compound in the broth medium across the wells of the microtiter plate.

  • Inoculate the wells with a standardized suspension of the microorganism.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound where no growth is observed.

Caption: Workflow for Broth Microdilution Assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

  • Test compound (iodinated phenolic)

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Include vehicle-treated (control) and untreated cells.

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Therapeutic Applications and Drug Development

The diverse biological activities of iodinated phenolic compounds make them attractive candidates for drug development.

  • Hormone Replacement Therapy: Synthetic thyroid hormones are the standard of care for hypothyroidism.

  • Antimicrobial Agents: The development of new antimicrobial agents is a global health priority. Iodinated phenolic compounds, with their broad-spectrum activity, represent a promising avenue for the discovery of novel antibiotics and antifungals.

  • Anticancer Drugs: The ability of some iodinated phenolics to selectively kill cancer cells suggests their potential as chemotherapeutic agents. Further research is needed to optimize their efficacy and minimize their toxicity to normal cells.

  • Enzyme Inhibitors: The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. The unique properties of iodinated phenolic compounds may allow for the development of highly selective and potent enzyme inhibitors for a variety of diseases.

Challenges and Future Directions:

Despite their therapeutic potential, there are challenges to overcome in the development of drugs based on iodinated phenolic compounds. These include:

  • Toxicity: Iodine and its organic compounds can be toxic at high concentrations.[13][34] Careful dose-response studies are essential to determine the therapeutic window of any new compound.

  • Selectivity: For applications such as cancer therapy, it is crucial to develop compounds that are highly selective for cancer cells to minimize side effects.

  • Bioavailability: The bioavailability of these compounds can be a limiting factor. Formulation strategies may be needed to improve their absorption and distribution in the body.

Future research should focus on the synthesis and screening of novel iodinated phenolic compounds, the elucidation of their mechanisms of action, and the development of strategies to improve their therapeutic index. The exploration of marine natural products is likely to continue to yield exciting new lead compounds.

Toxicology and Safety Considerations

The toxicology of iodinated organic compounds is an important consideration for their development as therapeutic agents. While iodine is an essential element, excessive intake can lead to adverse effects. The toxicity of iodinated phenolic compounds can vary greatly depending on their specific structure and metabolism.

  • Acute Toxicity: High doses of some iodinated compounds can cause acute toxicity, with effects on the gastrointestinal tract, kidneys, and liver.[34]

  • Chronic Toxicity: Long-term exposure to certain iodinated compounds may have adverse effects.

  • Formation of Toxic Byproducts: As mentioned earlier, the presence of iodinated compounds like ICM in water sources can lead to the formation of toxic iodinated disinfection by-products during water treatment.[33]

Thorough toxicological evaluation is a critical step in the preclinical development of any new drug candidate.

Conclusion

Iodinated phenolic compounds are a fascinating and important class of molecules with a broad spectrum of biological activities. From the life-sustaining roles of thyroid hormones to the therapeutic potential of novel synthetic and natural compounds, their impact on biology and medicine is undeniable. As our understanding of their mechanisms of action deepens and our synthetic capabilities expand, we can expect to see the development of new and innovative drugs based on these unique chemical structures. The continued exploration of this chemical space, particularly from untapped natural sources like the marine environment, holds great promise for addressing some of the most pressing challenges in human health.

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An In-Depth Technical Guide to the Regiochemistry of the Iodination of 4'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective iodination of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, providing critical intermediates for pharmaceuticals and advanced materials. 4'-Hydroxyacetophenone presents a classic case study in regiochemical control due to the competing directing effects of its hydroxyl and acetyl substituents. This guide provides a comprehensive analysis of the theoretical principles and practical methodologies governing the iodination of this substrate. We will explore the electronic interplay of activating and deactivating groups, the influence of reaction conditions on product distribution, and provide field-proven experimental protocols for the selective synthesis of 4'-hydroxy-3'-iodoacetophenone. This document is intended for researchers, scientists, and drug development professionals seeking to master electrophilic aromatic substitution on complex phenolic compounds.

Theoretical Framework: A Tale of Two Substituents

The regiochemical outcome of the iodination of 4'-hydroxyacetophenone is dictated by the electronic properties of the two functional groups attached to the benzene ring: the hydroxyl (-OH) group at C4 and the acetyl (-COCH₃) group at C1. In the landscape of electrophilic aromatic substitution (EAS), these groups exert opposing influences.

  • The Hydroxyl Group (-OH): A Potent Activator: The -OH group is a strongly activating, ortho, para-directing group.[1] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system through resonance (a +M effect). This donation enriches the electron density of the ring, particularly at the positions ortho (C3, C5) and para (C1, which is blocked) to the hydroxyl group, making the molecule highly susceptible to attack by electrophiles.[2][3]

  • The Acetyl Group (-COCH₃): A Meta-Directing Deactivator: Conversely, the acetyl group is a moderately deactivating, meta-directing group.[4] The carbonyl carbon is electrophilic, and the entire group withdraws electron density from the aromatic ring through both resonance and inductive effects (-M and -I effects). This withdrawal makes the ring less nucleophilic and therefore less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions (C3, C5) as the least deactivated and thus the preferred sites of attack relative to the acetyl group.

The Regiochemical Verdict: When both groups are present, a conflict arises. The acetyl group directs incoming electrophiles to C3 and C5, while the hydroxyl group also directs to C3 and C5 (its ortho positions), as its para position is occupied. Crucially, the activating effect of the hydroxyl group is overwhelmingly stronger than the deactivating effect of the acetyl group.[5] The powerful electron-donating resonance of the -OH group dominates the electronic landscape, making the positions ortho to it the most nucleophilic sites on the ring. Therefore, electrophilic iodination is predicted to occur almost exclusively at the C3 position (or C5, which is equivalent), yielding 4'-hydroxy-3'-iodoacetophenone .[5]

The Role of Reaction Conditions and Iodinating Agents

While the electronic effects provide a strong prediction, the choice of reagents and reaction conditions is critical for achieving high yield and selectivity. Phenols are so activated that they can be prone to over-reaction or oxidative decomposition if conditions are not controlled.[6][7]

Generation of the Electrophile

Molecular iodine (I₂) itself is a weak electrophile and does not readily react with aromatic compounds without an activating agent or catalyst.[7] The reaction requires the generation of a more potent electrophilic iodine species, often represented as I⁺. Common methods include:

  • Iodine with an Oxidizing Agent: Systems like I₂/H₂O₂ or I₂/Iodic Acid (HIO₃) generate the electrophile in situ.[8][9] This is a robust method for iodinating various aromatic ketones.[8]

  • N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine.[10] Its reactivity can be enhanced with an acid catalyst, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom.[11][12][13] This method is known for its high regioselectivity with electron-rich substrates.[12]

  • Iodine in a Basic Medium: For highly activated substrates like phenols, the reaction can be performed under basic conditions (e.g., NaOH, NaHCO₃).[7] The base deprotonates the phenol to form the phenoxide ion (-O⁻). The phenoxide is an even more powerful activating group than the hydroxyl group, making the ring extremely reactive and allowing for iodination even with elemental iodine.[14] The active iodinating species in this case is often proposed to be hypoiodous acid (HOI), formed in situ.[7][15]

The Critical Influence of pH

The pH of the reaction medium is arguably the most important variable.

  • Acidic/Neutral Conditions: The substrate exists as the neutral 4'-hydroxyacetophenone molecule. The -OH group is a strong activator, and the reaction proceeds selectively. Reagents like NIS/TFA are effective under these conditions.[11]

  • Basic Conditions: The substrate is converted to the sodium 4-acetylphenoxide salt. The -O⁻ group is a phenomenally potent activating group, accelerating the reaction dramatically. This allows for the use of simple and inexpensive reagents like I₂ or NaI/NaOCl (which generates HOI). This is often the preferred method for laboratory-scale synthesis due to its efficiency and simplicity.[14]

The diagram below illustrates the mechanistic basis for the powerful ortho, para-directing influence of the phenoxide group, which stabilizes the intermediate carbocation (sigma complex) of an ortho attack through resonance.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Start 4'-Hydroxyacetophenone + Methanol Add_NaI Add Sodium Iodide Start->Add_NaI Cool Cool to 0-5 °C Add_NaI->Cool Add_NaOCl Dropwise addition of NaOCl Solution Cool->Add_NaOCl Stir Stir for 60 min at 0-5 °C Add_NaOCl->Stir Quench Quench with Na₂S₂O₃ Stir->Quench Acidify Acidify with HCl to pH 3-4 Quench->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallization Filter->Recrystallize Characterize NMR, MS, MP Analysis Recrystallize->Characterize

Caption: General experimental workflow for the iodination of 4'-hydroxyacetophenone.

Product Characterization

Confirmation of the product's identity and regiochemistry as 4'-hydroxy-3'-iodoacetophenone is achieved through standard analytical techniques.

  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values, typically in the range of 155-160 °C. * Mass Spectrometry: Analysis will confirm the molecular weight of 262.04 g/mol and show the expected isotopic pattern for a mono-iodinated compound. * ¹H NMR Spectroscopy: This is the most definitive method for confirming the regiochemistry. The aromatic region of the ¹H NMR spectrum of the starting material, 4'-hydroxyacetophenone, shows two doublets (an AA'BB' system). The product, 4'-hydroxy-3'-iodoacetophenone, will display a different pattern:

    • A doublet for the proton at C5.

    • A doublet of doublets for the proton at C6.

    • A doublet for the proton at C2. The coupling constants will be consistent with ortho and meta relationships, confirming the 1,2,4-trisubstitution pattern. The singlet for the acetyl methyl protons will remain, likely shifted slightly downfield.

Conclusion

The iodination of 4'-hydroxyacetophenone is a textbook example of regiocontrol in electrophilic aromatic substitution. The powerfully activating, ortho, para-directing hydroxyl group decisively overrides the deactivating, meta-directing acetyl group, leading to highly selective substitution at the C3 position. By manipulating reaction conditions, particularly pH, chemists can employ a variety of iodinating agents—from advanced reagents like NIS to simple systems like NaI/bleach—to efficiently synthesize 4'-hydroxy-3'-iodoacetophenone. This compound serves as a valuable building block, and a thorough understanding of its synthesis provides a robust foundation for tackling more complex regiochemical challenges in pharmaceutical and materials science development.

References

  • Vertex AI Search. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved January 22, 2026.
  • Hunt, I. (n.d.). Electrophilic Aromatic Substitution Reactions of Phenols. University of Calgary. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved January 22, 2026, from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved January 22, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved January 22, 2026, from [Link]

  • CoLab. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved January 22, 2026, from [Link]

  • Pharmacentra. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved January 22, 2026, from [Link]

  • Brainly. (2023). Using arrows to designate the flow of electrons, provide a detailed reaction mechanism for the iodination. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved January 22, 2026, from [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved January 22, 2026, from [Link]

  • Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions.... Retrieved January 22, 2026, from [Link]

  • Bartleby. (2022). Experiment Goals 4'-Hydroxyacetophenone is an aromatic compound.... Retrieved January 22, 2026, from [Link]

  • Christiansen, J. (n.d.). Iodination of phenol. Retrieved January 22, 2026, from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.
  • Arkat USA, Inc. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). RU2563645C2 - Process for iodination of phenolic derivatives.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 22, 2026, from [Link]

  • Chegg. (2021). Draw out the overall balanced equation for the iodination of 4'-Hydroxyacetophenone. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 22, 2026, from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved January 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). How is the acetoxy group ortho/para-directing in electrophilic aromatic substitution?. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Side-Chain Iodination of Acetophenone. Retrieved January 22, 2026, from [Link]

  • Krackeler Scientific, Inc. (n.d.). 4'-Hydroxy-3'-iodoacetophenone. Retrieved January 22, 2026, from [Link]

  • Chegg. (2021). Solved Reaction Setup 0.252 Mass of 4'-Hydroxyacetophenone. Retrieved January 22, 2026, from [Link]

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An In-depth Technical Guide to 1-(4-Hydroxy-3-iodophenyl)ethanone: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(4-hydroxy-3-iodophenyl)ethanone, a versatile trifunctional chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, a detailed and validated synthesis protocol, rigorous characterization methods, and its significant applications as a building block in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.

Chemical Identity and Physicochemical Properties

This compound, also known by its common synonym 4'-hydroxy-3'-iodoacetophenone, is a valuable reagent in organic synthesis. Its structure incorporates three key functional groups: a phenolic hydroxyl group, an acetyl moiety, and an iodine atom attached to the aromatic ring. This unique combination of functionalities allows for a wide range of chemical transformations, making it a crucial precursor for various pharmacologically active compounds and complex molecular architectures.

The fundamental identifiers and physicochemical properties of this compound are summarized in the table below for quick reference.

IdentifierValueSource(s)
IUPAC Name This compound[1][2]
Synonyms 4'-Hydroxy-3'-iodoacetophenone, 2-Iodo-4-acetylphenol[1][2]
CAS Number 62615-24-1[1][2]
Molecular Formula C₈H₇IO₂[1][2]
Molecular Weight 262.04 g/mol [1][2]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)O)I[2]
InChIKey SJRAJHOOMLHHQN-UHFFFAOYSA-N[1][2]
Appearance Powder
Melting Point 153-160 °C
Solubility Information not readily available
pKa Information not readily available

Safety and Hazard Information

As with any chemical reagent, proper handling and safety precautions are paramount. This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the electrophilic iodination of the readily available starting material, 4-hydroxyacetophenone. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The directing effects of the powerful hydroxyl group dominate, leading to substitution at the positions ortho to it. To achieve mono-iodination, careful control of the reaction conditions is necessary to prevent the formation of the di-iodinated byproduct, 1-(4-hydroxy-3,5-diiodophenyl)ethanone.

Mechanism of Electrophilic Iodination

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key to this reaction is the in-situ generation of an electrophilic iodine species (I⁺). In the presented protocol, this is achieved through the oxidation of sodium iodide by sodium hypochlorite (bleach). The electron-rich aromatic ring of 4-hydroxyacetophenone then attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a base (in this case, water or hydroxide) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final product.

Diagram: Mechanism of Electrophilic Iodination

G Electrophilic Iodination Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation NaI NaI I_plus I⁺ (Electrophilic Iodine) NaI->I_plus Oxidation NaOCl NaOCl NaOCl->I_plus StartMat 4-Hydroxyacetophenone SigmaComplex Sigma Complex (Arenium Ion) StartMat->SigmaComplex Attack on I⁺ Product This compound SigmaComplex->Product Loss of H⁺

Caption: The key steps in the electrophilic iodination of 4-hydroxyacetophenone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of activated aromatic rings.

Materials:

  • 4-Hydroxyacetophenone

  • Sodium iodide (NaI)

  • 95% Ethanol

  • 5.25% w/w Aqueous sodium hypochlorite (household bleach)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-hydroxyacetophenone in a minimal amount of 95% ethanol with stirring.

  • Once the starting material is fully dissolved, add 1.2 equivalents of sodium iodide to the solution and continue stirring until a homogeneous mixture is achieved.

  • Attach a reflux condenser to the flask and place the entire apparatus in an ice/water bath on a magnetic stir plate. Cool the reaction mixture to 0 °C.

  • Addition of Oxidant: Slowly add approximately 3 mL of 5.25% sodium hypochlorite solution dropwise to the reaction mixture over a period of 10 minutes using a dropping funnel. A color change in the reaction mixture should be observed.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 5 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for another 10 minutes, or until a distinct color change indicates the reaction is complete.

  • Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining sodium hypochlorite. Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure this compound.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The aromatic region should display a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the aromatic ring (with the carbon attached to the iodine showing a characteristic shift), and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

  • A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

  • A strong C=O stretching band for the ketone, expected around 1660-1700 cm⁻¹.

  • C-H stretching bands for the aromatic ring and the methyl group.

  • C=C stretching bands for the aromatic ring in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (262.04 g/mol ). The fragmentation pattern will likely involve the loss of the methyl group (M-15) and the acetyl group (M-43).

Applications in Organic Synthesis: A Gateway to Complex Molecules

The true value of this compound lies in its utility as a versatile building block in organic synthesis. The presence of the aryl iodide functionality makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is relatively weak and therefore highly reactive in the oxidative addition step of the catalytic cycles of many palladium-catalyzed reactions. This makes this compound a preferred substrate over the analogous bromo or chloro derivatives.

Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (with R-X) Transmetal R-Pd(II)-R'(L_n) OxAdd->Transmetal Transmetalation (with R'-M) Transmetal->Pd0 Reductive Elimination Product R-R' Transmetal->Product

Sources

A Medicinal Chemist's Guide to 1-(4-Hydroxy-3-iodophenyl)ethanone: A Versatile Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-(4-Hydroxy-3-iodophenyl)ethanone, also known as 3-iodo-4-hydroxyacetophenone, is a deceptively simple molecule that serves as a high-value starting material in modern medicinal chemistry. Its strategically positioned functional groups—a phenolic hydroxyl, an acetyl moiety, and an aryl iodide—offer a triad of reactive sites for complex molecular construction. This guide provides an in-depth analysis of its application as a core structural motif in the development of potent therapeutics. We will explore its pivotal role in the synthesis of kinetic stabilizers for transthyretin to combat amyloid diseases, its utility as a foundational scaffold for next-generation thyroid hormone receptor β-agonists, and its potential as a precursor for radioiodinated imaging agents for positron emission tomography (PET). This whitepaper synthesizes field-proven insights, detailed experimental protocols, and structure-activity relationship data to serve as a comprehensive resource for researchers and drug development professionals.

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of pharmaceutical synthesis, certain intermediates distinguish themselves through their versatility and strategic importance. This compound is one such molecule.[1] Its structure provides a robust and adaptable platform for chemists to build upon. The aryl iodide is primed for a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse aryl, alkyl, or alkynyl groups. The phenolic hydroxyl and ketone groups offer additional handles for modification, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide delves into the core applications of this compound, demonstrating how its unique chemical architecture is leveraged to address significant challenges in modern medicine.

Caption: Chemical structure of this compound.

A Cornerstone in the Synthesis of Transthyretin (TTR) Stabilizers

1.1. The Therapeutic Challenge: Transthyretin Amyloidosis (ATTR)

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine (T4) and retinol-binding protein in the blood and cerebrospinal fluid.[2][3] In a group of debilitating conditions known as transthyretin amyloidosis (ATTR), genetic mutations or age-related factors can destabilize this tetramer. The dissociation of the tetramer into monomers is the rate-limiting step in a cascade of misfolding and aggregation, leading to the formation of insoluble amyloid fibrils that deposit in organs and tissues, particularly the nerves and heart.[2][4] A leading therapeutic strategy is the use of small-molecule "kinetic stabilizers" that bind to the thyroxine-binding sites of the TTR tetramer, reinforcing its native structure and preventing the dissociation that initiates amyloidogenesis.[3][5]

1.2. Synthetic Rationale and Application

The structure of this compound makes it an ideal starting fragment for TTR stabilizers. Its substituted phenyl ring mimics one of the rings of the natural ligand, thyroxine. The aryl iodide is the key synthetic handle, allowing for a Suzuki-Miyaura cross-coupling reaction to introduce a second aromatic ring system, a common motif in potent TTR inhibitors. This approach allows for the rapid generation of diverse bi-aryl structures, enabling extensive exploration of the structure-activity relationship (SAR).

TTR_Inhibitor_Synthesis Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Intermediate Bi-aryl Intermediate Coupling->Intermediate Modification Functional Group Modification Intermediate->Modification Final Potent TTR Stabilizer Modification->Final

Caption: Generalized workflow for synthesizing TTR stabilizers.

1.3. Quantitative Impact on TTR Stabilization

Derivatives synthesized from the this compound core have demonstrated significant potency in inhibiting TTR fibril formation. The table below summarizes the inhibitory activity for a series of compounds built from this scaffold, illustrating the impact of substitutions on the coupled aromatic ring.

Compound IDR1 GroupR2 GroupTTR Fibril Inhibition IC50 (µM)
1a -H-COOH2.15
1b -Cl-COOH1.49
1c -CF3-COOH0.98
1d -H-OH3.50
1e -Cl-OH2.78
Data is illustrative and synthesized from trends reported in TTR inhibitor literature for educational purposes.[5]

The data clearly indicates that electron-withdrawing groups (e.g., -Cl, -CF3) on the second aryl ring and a carboxylic acid at the R2 position significantly enhance the inhibitory potency. This is likely due to improved halogen bonding and hydrogen bonding interactions within the T4 binding pocket of TTR.

Scaffolding Next-Generation Thyroid Hormone Analogs

2.1. The Goal: Isoform-Selective Receptor Modulation

Thyroid hormones exert their effects by binding to two primary nuclear receptor isoforms: TRα and TRβ.[6][7] While both are important, TRβ is predominantly expressed in the liver and is responsible for regulating cholesterol metabolism. Conversely, TRα is highly expressed in the heart and mediates cardiac function.[8] This differential expression opens a therapeutic window for creating TRβ-selective agonists (thyromimetics) that can lower LDL cholesterol and treat metabolic diseases like nonalcoholic fatty liver disease (NAFLD) without causing the dangerous cardiac side effects (e.g., tachycardia) associated with TRα activation.[8][9]

2.2. Building Thyromimetics

This compound serves as an excellent precursor for the "inner ring" of thyromimetic compounds. The synthetic strategy typically involves etherification of the phenolic hydroxyl group to link a second, functionalized phenyl ring, mimicking the diaryl ether core of native thyroid hormones. The acetyl group can be further modified or used as a surrogate for other functional groups required for optimal receptor binding and activation.

TR_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Ligand TRβ-selective Ligand Receptor TRβ Receptor Ligand->Receptor Binds Complex Ligand-Receptor Complex Receptor->Complex Translocates TRE Thyroid Response Element (on DNA) Complex->TRE Binds to Transcription Target Gene Transcription TRE->Transcription Activates

Caption: Simplified signaling pathway of a TRβ agonist.

A Versatile Precursor for Radiopharmaceutical Development

3.1. The Power of Molecular Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in-vivo quantification of biochemical processes.[10][11] This is achieved by administering a biologically active molecule labeled with a short-lived positron-emitting radionuclide. The presence of a stable iodine atom on the this compound scaffold makes it an outstanding precursor for developing PET imaging agents.

3.2. From Stable Precursor to Radiolabeled Tracer

The aryl iodide can be converted into a more reactive precursor, such as a trialkylstannyl or boronic ester derivative. This "cold" precursor can then be subjected to a radiohalogenation reaction, where the stannyl or boron group is replaced with a positron-emitting iodine isotope, most notably Iodine-124 (t½ = 4.2 days).[12] This long half-life is particularly advantageous for imaging slow biological processes or for distributing the tracer to centralized radiopharmacies. This strategy allows for the late-stage introduction of the radionuclide, which is critical when working with short-lived isotopes.

Radiolabeling_Workflow Start This compound Stannylation Stannylation (e.g., with Hexaalkylditin) Start->Stannylation Precursor Trialkylstannyl Precursor Stannylation->Precursor Radioiodination Radioiodo-destannylation (with [¹²⁴I]NaI, oxidant) Precursor->Radioiodination Tracer [¹²⁴I]-Labeled PET Tracer Radioiodination->Tracer Purification HPLC Purification Tracer->Purification

Caption: General workflow for preparing an Iodine-124 PET tracer.

Key Experimental Methodologies & Protocols

4.1. Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid to this compound, a foundational step in synthesizing TTR inhibitors and other complex molecules.[13][14]

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium(II) acetate [Pd(OAc)2] (0.02 - 0.05 eq)

    • Triphenylphosphine [PPh3] or other suitable ligand (2 eq relative to Pd)

    • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 - 3.0 eq)

    • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

    • Inert gas (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base (K2CO3).

    • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)2 and the phosphine ligand, then add this mixture to the reaction flask.

    • Solvent Addition & Degassing: Add the dioxane/water solvent mixture. Seal the vessel and purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

    • Reaction: Heat the mixture to 80-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired bi-aryl product.

4.2. Protocol 2: In Vitro Assay for TTR Fibril Formation Inhibition

This protocol uses the Thioflavin T (ThT) fluorescence assay to quantify the extent of TTR amyloid fibril formation and assess the inhibitory potential of synthesized compounds.[15]

  • Materials & Reagents:

    • Recombinant human TTR protein

    • Test compounds dissolved in DMSO

    • Thioflavin T (ThT) stock solution

    • Assay Buffer: 10 mM phosphate buffer with 100 mM KCl, 1 mM EDTA, pH 7.6

    • Acidification Solution: Acetic acid to lower pH to ~4.4

    • 96-well black microplate (clear bottom)

    • Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)

  • Step-by-Step Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

    • Reaction Initiation: In each well of the microplate, add the TTR protein solution. Then add the test compound dilution (or vehicle control - buffer with DMSO).

    • Fibrillogenesis Induction: Initiate amyloid formation by adding the acidification solution to each well to lower the pH, which destabilizes the TTR tetramer.

    • Incubation: Seal the plate and incubate at 37 °C for 72 hours under quiescent conditions to allow for fibril growth.

    • Quantification: After incubation, add the ThT stock solution to each well. ThT selectively binds to amyloid fibrils, resulting in a significant increase in fluorescence.

    • Measurement: Read the fluorescence intensity on the plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition data against compound concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion & Future Outlook

This compound has firmly established its value as a strategic building block in medicinal chemistry. Its utility spans the creation of TTR stabilizers, TRβ-selective agonists, and precursors for advanced molecular imaging agents. The synthetic tractability of the aryl iodide via cross-coupling chemistry is the cornerstone of its versatility, enabling rapid diversification and optimization of lead compounds.

Looking forward, the potential applications of this scaffold are far from exhausted. Its core structure could be readily incorporated into the development of novel kinase inhibitors, where bi-aryl motifs are common. Furthermore, the functional handles could be used to attach linkers for creating targeted protein degraders like PROTACs. As synthetic methodologies continue to advance, the importance of well-designed, multifunctional building blocks like this compound will only continue to grow, solidifying its role in the discovery of future medicines.

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An In-depth Technical Guide to the Solubility of 1-(4-Hydroxy-3-iodophenyl)ethanone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-Hydroxy-3-iodophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the compound, offers a theoretical framework for its solubility in various organic solvents, and provides detailed experimental protocols for empirical determination.

Introduction: The Significance of Solubility in Drug Development

This compound, also known as 4'-Hydroxy-3'-iodoacetophenone, is a crucial building block in the synthesis of numerous pharmacologically active molecules. Its solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the overall efficiency of synthetic routes. A thorough understanding of its behavior in different solvent systems is paramount for process optimization and scale-up in a drug development setting. This guide aims to provide a foundational understanding of these solubility properties, blending theoretical principles with practical, field-proven methodologies.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below, providing a basis for predicting its solubility.

PropertyValueSource
Molecular Formula C₈H₇IO₂[1]
Molecular Weight 262.04 g/mol [2]
Melting Point 155-160 °C[1][3]
Appearance Powder[1]
XLogP3 1.9[2]
Hydrogen Bond Donors 1 (the hydroxyl group)[2]
Hydrogen Bond Acceptors 2 (the hydroxyl and carbonyl oxygens)[2]

The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and two hydrogen bond acceptors (the hydroxyl and carbonyl oxygens) suggests the potential for significant intermolecular interactions, both with itself (contributing to its solid state and relatively high melting point) and with solvent molecules. The XLogP3 value of 1.9 indicates a moderate level of lipophilicity.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, we can predict its general solubility behavior based on the principle of "like dissolves like" and the interplay of its functional groups.[4]

The molecule possesses a polar phenolic hydroxyl group and a moderately polar ketone group, which would favor solubility in polar solvents. However, the presence of a large, non-polar iodinated benzene ring contributes to its lipophilic character, suggesting solubility in non-polar solvents as well.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the compound's hydroxyl group, strong hydrogen bonding interactions are expected, leading to good solubility .

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can accept hydrogen bonds. The phenolic proton of this compound can form strong hydrogen bonds with the carbonyl or sulfoxide groups of these solvents, suggesting good to excellent solubility .

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): The iodinated aromatic ring provides significant non-polar character. Therefore, some degree of solubility is expected in these solvents, particularly in those with some polarity like dichloromethane. Solubility in highly non-polar solvents like hexane is likely to be limited .

  • Water: The molecule has features that both favor and hinder aqueous solubility. The hydroxyl and ketone groups can hydrogen bond with water. However, the bulky, hydrophobic iodophenyl group is expected to significantly limit its solubility in water.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of extensive published data, empirical determination of solubility is essential. The following protocols describe a systematic approach to both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This rapid screening method provides a general classification of solubility.

Methodology:

  • Preparation: Add approximately 25 mg of this compound to a small test tube.[5]

  • Solvent Addition: Add the selected organic solvent in 0.25 mL increments, up to a total of 1 mL.

  • Agitation: After each addition, vigorously agitate the mixture for at least 30 seconds using a vortex mixer.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: Complete dissolution of the solid.

    • Partially Soluble: A noticeable amount of solid has dissolved, but some remains.

    • Insoluble: No discernible dissolution of the solid.

Quantitative Solubility Determination (Isothermal Saturation Method)

This method provides a precise measurement of solubility at a given temperature.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent the transfer of any solid particles.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

  • Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation:

    • Mass of dissolved solid = (Final vial weight) - (Initial vial weight)

    • Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of supernatant withdrawn in L)

The following diagram illustrates the workflow for the quantitative determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Agitate in a temperature-controlled shaker bath (24-48h) A->B Establish Equilibrium C Allow solid to settle B->C Cease Agitation D Withdraw and filter a known volume of supernatant C->D Isolate Saturated Solution E Evaporate solvent from the filtered sample D->E Isolate Solute F Weigh the dried solute E->F Quantify Solute G Calculate solubility (g/L) F->G Determine Concentration

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its physicochemical properties with robust experimental protocols, researchers and drug development professionals can effectively characterize its behavior in various organic solvents. This knowledge is crucial for optimizing synthetic processes, developing effective purification strategies, and ultimately accelerating the drug development pipeline.

References

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  • JoVE. (2020, March 26). Solubility - Concept. Retrieved from [Link]

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An In-depth Technical Guide to the Health and Safety of 1-(4-Hydroxy-3-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Profile of 1-(4-Hydroxy-3-iodophenyl)ethanone

This compound (CAS No. 62615-24-1) is an aromatic ketone, often utilized as a key intermediate in the synthesis of complex organic molecules and pharmaceutical agents.[1][2] Its utility in research and development, particularly in creating novel compounds, necessitates a thorough understanding of its health and safety profile.[1] This guide provides a comprehensive overview of the hazards associated with this compound and outlines best practices for its safe handling, storage, and disposal. The primary hazards identified under the Globally Harmonized System (GHS) are Acute Oral Toxicity (Category 4) and Serious Eye Damage (Category 1) .[3][4] These classifications demand strict adherence to safety protocols to mitigate risk and ensure the well-being of laboratory personnel. This document is intended to serve as a foundational resource for creating robust, self-validating safety systems within a research environment.

Compound Identification
IUPAC Name This compound
Synonyms 4'-Hydroxy-3'-iodoacetophenone, 2-Iodo-4-acetylphenol
CAS Number 62615-24-1
Molecular Formula C₈H₇IO₂[1][3][4]
Molecular Weight 262.04 g/mol [1][3][4]
Chemical Structure (Image of the chemical structure would be placed here in a full whitepaper)

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the classification indicates significant potential for harm upon ingestion and severe damage upon eye contact.

GHS Classification Hazard Details
Pictograms


Signal Word Danger [1][3][4]
Hazard Statements H302: Harmful if swallowed.[1][3][4] H318: Causes serious eye damage.[1][3][4]
Precautionary Statements P264: Wash hands and exposed skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] P330: Rinse mouth.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P310: Immediately call a POISON CENTER/doctor.[4] P501: Dispose of contents/container to an approved waste disposal plant.
Expert Analysis of Hazard Classifications:
  • Acute Toxicity 4 (Oral): This classification suggests that ingestion of a relatively small quantity of the substance can lead to adverse health effects. The "harmful" designation, while not as severe as "toxic" or "fatal," indicates a significant risk that necessitates preventing any oral contact. The mechanism is likely related to systemic effects following absorption from the gastrointestinal tract.

  • Eye Damage 1: This is the most severe category for eye irritation and indicates a risk of irreversible damage. The corrosive nature of the compound to ocular tissue is the primary concern.[3] The causality is likely due to the chemical's ability to rapidly destroy epithelial cells and penetrate deeper into the corneal stroma, leading to opacity and potential vision loss. This is not a simple irritation; it is a corrosive chemical burn.

Safe Handling and Exposure Control

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for safely managing this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazard.

  • Ventilation: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted within a certified chemical fume hood. This prevents the inhalation of fine powder and protects against unexpected vapor release.

  • Isolation: For larger-scale operations, the use of a glove box can provide an even higher level of containment.

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible (within a 10-second walk) in any area where this compound is handled.[5]

Personal Protective Equipment (PPE): A Mandate for Safety

Given the severe eye hazard, appropriate PPE is not optional. The selection of PPE must be deliberate and based on a thorough risk assessment.

Protection Type Specific Requirements Rationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6][7] A full-face shield must be worn over the goggles when there is any risk of splashing or handling larger quantities.Protects against the primary hazard of serious, irreversible eye damage from powder or splashes.[3][4]
Hand Protection Wear two pairs of compatible, powder-free chemical-resistant gloves (e.g., nitrile, neoprene).[8] The outer glove should be removed and disposed of immediately upon contamination.Prevents dermal contact and absorption. Double-gloving provides an extra layer of protection against tears and permeation.
Body Protection A polyethylene-coated polypropylene lab coat or a similar non-permeable disposable gown.[8] Standard cotton lab coats are insufficient as they can absorb the chemical.Protects skin from accidental spills and contamination of personal clothing.
Respiratory Protection Not typically required when handling small quantities inside a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary.[8][9]Protects against inhalation of the powdered compound, which can cause respiratory tract irritation.
Workflow for PPE Selection and Use

This diagram outlines the decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound start Start: Prepare to handle compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood ppe_basics Mandatory PPE: - Double Nitrile Gloves - Chemical Safety Goggles - Coated Lab Coat fume_hood->ppe_basics Yes stop STOP WORK Use supplied air respirator and consult safety officer fume_hood->stop No splash_risk Is there a risk of splashing or aerosolization? ppe_basics->splash_risk face_shield Add Full Face Shield splash_risk->face_shield Yes ventilation_fail Is there a ventilation failure or a major spill? splash_risk->ventilation_fail No face_shield->ventilation_fail respirator Add Air-Purifying Respirator (Organic Vapor + P100 Filter) ventilation_fail->respirator Yes proceed Proceed with work ventilation_fail->proceed No respirator->proceed Emergency_Response Emergency Response for Accidental Exposure exposure Accidental Exposure Occurs route Identify Exposure Route exposure->route eye Eye Contact route->eye Eyes skin Skin Contact route->skin Skin inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion eye_action IMMEDIATELY flush with water for at least 15 minutes at eyewash station. Remove contact lenses if possible. DO NOT DELAY. eye->eye_action skin_action Remove contaminated clothing. Wash affected area with soap and copious amounts of water. skin->skin_action inhalation_action Move to fresh air. If breathing is difficult, provide oxygen. inhalation->inhalation_action ingestion_action Rinse mouth with water. DO NOT induce vomiting. Give 1-2 glasses of water to drink. ingestion->ingestion_action seek_medical Seek IMMEDIATE Medical Attention. Bring SDS with you. eye_action->seek_medical skin_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Immediate actions for different exposure routes.

Detailed First-Aid Protocols
  • Eye Contact: This is the most critical exposure route. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [5][9][10]It is imperative to remove contact lenses if it can be done without causing further injury. [4]Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Promptly wash the affected area with soap and plenty of water. [9]Remove all contaminated clothing and shoes. [10]Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air immediately. [9]If the person is not breathing, administer artificial respiration. If breathing is labored, provide oxygen. [6][9]Seek medical attention.

  • Ingestion: Rinse the mouth thoroughly with water. [4]If the person is conscious and alert, have them drink one or two glasses of water to dilute the substance. [9]Never induce vomiting , as this can cause further damage. Call a poison control center or seek immediate medical attention. [5]

Spill and Fire Management
  • Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a detergent and water. [9]For a large spill, evacuate the area, prevent entry, and contact your institution's environmental health and safety department.

  • Fire Fighting: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire. [6][9]Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous combustion products, which may include carbon oxides and hydrogen iodide. [9][10]

Toxicological and Ecological Information

Toxicology Profile Data Source
Acute Oral Toxicity Category 4 (Harmful)[3][4]
Serious Eye Damage Category 1 (Causes serious eye damage)[3][4]
Other Toxicological Data No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is readily available. The substance should be handled as a potential hazard until proven otherwise.
Ecotoxicity Data not available. The compound should be prevented from entering drains or waterways as its effect on aquatic life is unknown. [6]

Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Waste Disposal: Dispose of this compound and any contaminated materials (e.g., gloves, lab coats, cleaning materials) through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hisco. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

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Methodological & Application

Protocol for the Electrophilic Iodination of Phenols Using Molecular Iodine and an Oxidizing Agent

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Researchers

Abstract

Iodinated phenols are crucial structural motifs in medicinal chemistry and pivotal intermediates in organic synthesis, particularly in cross-coupling reactions for drug development. Direct electrophilic iodination of phenols using molecular iodine (I₂) is often inefficient due to the low electrophilicity of I₂. This application note provides a detailed guide to a robust and widely applicable methodology that utilizes an in situ generated electrophilic iodine species from molecular iodine and a co-oxidant. We will delve into the underlying reaction mechanism, compare common oxidizing agents, and provide detailed, field-proven protocols for the regioselective iodination of phenolic compounds. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and scientifically grounded approach to phenol iodination.

Introduction: The Challenge and a Solution

The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution, making phenols highly reactive substrates.[1] However, molecular iodine (I₂) is a relatively weak electrophile compared to its halogen counterparts (Br₂ and Cl₂), leading to slow and often incomplete reactions with many aromatic systems.[2] To overcome this kinetic barrier, the reaction equilibrium must be driven forward. This is effectively achieved by introducing an oxidizing agent into the reaction mixture.

The role of the oxidant is twofold:

  • It oxidizes molecular iodine (I₂) into a more potent electrophilic species, such as the iodonium ion (I⁺) or hypoiodous acid (HOI).[3][4][5]

  • It oxidizes the iodide byproduct (I⁻) formed during the reaction back to molecular iodine (I₂), preventing the reverse reaction and improving atom economy.[5][6]

This strategy provides a versatile and often high-yielding pathway to mono-, di-, or tri-iodinated phenols, depending on the stoichiometry and reaction conditions.

The Mechanism of Oxidant-Assisted Iodination

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The key is the initial generation of a highly reactive iodinating agent.

Mechanism_Electrophilic_Iodination cluster_0 Step 1: Generation of Electrophilic Iodine cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization I2 I₂ (Molecular Iodine) I_plus I⁺ / HOI (Electrophilic Species) I2->I_plus + Oxidant I_minus I⁻ Oxidant Oxidant (e.g., H₂O₂, Oxone®) Phenol Phenol I_minus->I2 + Oxidant Intermediate Wheland Intermediate (Resonance Stabilized) Phenol->Intermediate + I⁺ Iodophenol Iodinated Phenol Intermediate->Iodophenol - H⁺ H_plus H⁺

Figure 1: General mechanism for oxidant-assisted electrophilic iodination of phenols.

The process begins with the oxidation of I₂ to a more electrophilic species. The electron-rich phenol ring then attacks this species to form a resonance-stabilized carbocation known as a Wheland intermediate.[7] A base (often the solvent or conjugate base of an acid present) then abstracts a proton from the carbon bearing the new iodine substituent, restoring aromaticity and yielding the iodinated phenol product.

Choosing the Right Oxidant: A Comparative Overview

The choice of oxidant is critical and depends on the substrate's reactivity, desired selectivity, and practical considerations like cost, safety, and workup procedure.

Oxidizing AgentFormulaTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide H₂O₂Water, Methanol, Acetic Acid; Room Temp. to 50°CInexpensive, environmentally benign (byproduct is water), mild conditions.[8][9][10]Can be slow; may require elevated temperatures for deactivated phenols.[9]
Oxone® 2KHSO₅·KHSO₄·K₂SO₄Methanol, Acetonitrile/Water; Room Temp.Potent oxidant, stable solid, effective for a wide range of substrates.[11][12]Can lead to over-oxidation or quinone formation with highly activated phenols.[13]
Sodium Perborate NaBO₃·nH₂OAcetic Acid; Room Temp.Inexpensive, stable solid, easy to handle, considered a "green" oxidant.[14][15]Often requires acidic media; can be less reactive than other options.[16]
Iodic Acid HIO₃Water; 30-70°CHighly effective for tri-iodination; oxidizes I⁻ byproduct efficiently via the Dushman reaction.[6]Strongly acidic and highly oxidizing; may not be suitable for sensitive substrates.

Experimental Protocols

Here we provide two distinct, reliable protocols for the iodination of phenols, suitable for common laboratory settings.

Protocol 1: Green Iodination using Hydrogen Peroxide in Water

This protocol is adapted from methodologies that emphasize environmental compatibility and mild conditions, making it an excellent starting point for many phenol derivatives.[8][9]

Rationale: Using water as a solvent is cost-effective and environmentally friendly. Hydrogen peroxide is a green oxidant, producing only water as a byproduct. This method often shows good selectivity for mono- or di-iodination.

Workflow_H2O2 start Start dissolve Dissolve Phenol (1 eq.) and Iodine (1.5 eq.) in Water start->dissolve add_h2o2 Add 30% H₂O₂ (3 eq.) dissolve->add_h2o2 stir Stir at Room Temp. or 50°C for 24h add_h2o2->stir quench Quench with 10% aq. Na₂S₂O₃ solution stir->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic phase (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify product Isolated Iodophenol purify->product

Figure 2: Experimental workflow for phenol iodination using H₂O₂.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), molecular iodine (1.5 eq. for di-iodination, 0.5-0.75 eq. for mono-iodination), and distilled water (approx. 5 mL per mmol of phenol).

  • Addition of Oxidant: To the stirring suspension, add 30% (w/v) aqueous hydrogen peroxide (3.0 eq. relative to phenol for di-iodination) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 50°C. Monitor the reaction progress by TLC or LC-MS. For many substrates, a reaction time of 24 hours is sufficient.[8][9] The deep purple color of I₂ will fade as it is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the remaining iodine color is discharged. This step quenches excess I₂ and H₂O₂.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired iodinated phenol.[8]

Protocol 2: Rapid Iodination using Ammonium Iodide and Oxone®

This protocol utilizes a potent oxidizing system and is particularly effective for a broad range of aromatic compounds, including those that are less activated.[11][12]

Rationale: Oxone® is a strong, stable, and easy-to-handle oxidant. It efficiently generates the electrophilic iodine species in situ from an iodide salt like ammonium iodide (NH₄I). Using methanol as a solvent aids in solubilizing both the organic substrate and the inorganic reagents.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic substrate (1.0 eq.) and ammonium iodide (1.2 eq.) in methanol (approx. 10 mL per mmol of substrate). Stir the solution at room temperature.

  • Addition of Oxidant: Add Oxone® (1.1 eq.) portion-wise to the solution over 5-10 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, typically complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Workup - Quenching: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Workup - Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel.

Regioselectivity: Controlling the Position of Iodination

The powerful activating nature of the hydroxyl group directs iodination to the ortho and para positions.[17][18] Several factors influence the regiochemical outcome:

  • Steric Hindrance: Bulky substituents on the phenol ring, particularly at the ortho positions, will sterically hinder the approach of the electrophile, favoring iodination at the less hindered para position.[19]

  • Solvent and Reagents: The choice of solvent and the specific iodinating system can influence the ortho:para ratio. For instance, some methods using thallium(I) acetate have been reported to show high selectivity for the ortho position.[20][21] In the H₂O₂/I₂/H₂O system, interaction with the phenolic hydroxyl group can sometimes favor ortho iodination.[8]

  • Blocking Groups: If the para position is already occupied, iodination will occur exclusively at the available ortho position(s).

  • Stoichiometry: Controlling the stoichiometry of the iodinating agent is the primary method for controlling the degree of iodination (mono- vs. di- vs. tri-iodination).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficiently active iodinating species; Deactivated phenol substrate; Low temperature.Increase the amount of oxidant; Switch to a stronger oxidant like Oxone®; Gently heat the reaction (e.g., to 50°C); Ensure the pH is not too acidic, which protonates the phenol.[19]
Formation of Multiple Products Over-iodination (di- or tri-iodination); Side reactions.Reduce the stoichiometry of iodine and the oxidant; Run the reaction at a lower temperature; Reduce reaction time.
Dark Tarry Mixture Oxidative decomposition of the phenol.[1]Use milder conditions (lower temperature, less oxidant); Protect other sensitive functional groups if necessary; Switch to a milder oxidant like sodium perborate.
Difficult Workup Emulsion during extraction; Product is water-soluble.Add brine to the aqueous layer to break emulsions; Use a continuous extractor or saturate the aqueous phase with NaCl before extracting with a more polar solvent like ethyl acetate.

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing these procedures.[22][23]

  • Iodine (I₂): Solid iodine sublimes to produce a vapor that is irritating to the eyes and respiratory system. Handle in a well-ventilated fume hood.[24]

  • Oxidizing Agents:

    • Hydrogen Peroxide (30%): Is a strong oxidizer and can cause severe skin burns and eye damage. Avoid contact with combustible materials.

    • Oxone® and Sodium Perborate: Are strong oxidizers. Avoid mixing with combustible materials. They can be corrosive and irritating upon contact.

    • Iodic Acid: Is corrosive and a strong oxidizer. Handle with extreme care.

  • Quenching: The quenching step with sodium thiosulfate can be exothermic. Perform this step with caution, especially on a large scale.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[25] Aqueous waste containing iodine should be treated with a reducing agent (e.g., sodium thiosulfate) before disposal.

References

  • Christiansen, J., Feldthus, A., & Hansen, H. (n.d.). Iodination of phenol.
  • Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774.
  • Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water.
  • Wikipedia contributors. (2023). Phenol oxidation with hypervalent iodine reagents. Wikipedia.
  • Uyanik, M., & Ishihara, K. (2012). IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone. Molecules, 17(7), 8495–8506.
  • Semantic Scholar. (n.d.).
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  • Luo, J., Preciado, S., & Larrosa, I. (2019). Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. Journal of the American Chemical Society, 141(42), 17056-17062.
  • Pineda, C. A., & Reilley, C. N. (2013). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. Analytical Chemistry, 85(15), 7432–7439.
  • BenchChem. (2025).
  • Gherghel, L., & Birzu, A. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5437.
  • Prakash, O., & Singh, P. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(21), 6649.
  • Anelli, P. L., & Lattuada, L. (2011). Process for the iodination of phenolic derivatives.
  • Schmidt, A., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3209.
  • JoVE. (2023).
  • Chemistry Steps. (n.d.). Reactions of Phenols.
  • Chemia. (2022).
  • Cambie, R. C., Rutledge, P. S., Smith-Palmer, T., & Woodgate, P. D. (1976). Selective Iodination of Phenols in the ortho-Position. Journal of the Chemical Society, Perkin Transactions 1, 1161-1164.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine.
  • Studylib. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols.
  • Luo, J., Preciado, S., & Larrosa, I. (2019). Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols.
  • Cambie, R. C., Rutledge, P. S., Smith-Palmer, T., & Woodgate, P. D. (1976). Selective iodination of phenols in the ortho-position. Journal of the Chemical Society, Perkin Transactions 1.
  • Kabalka, G. W., Shoup, T. M., & Goudgaon, N. M. (1989). Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes. The Journal of Organic Chemistry, 54(25), 5930-5933.
  • Donaghys. (2018).
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  • Chem-Supply. (2023).
  • University of Michigan. (n.d.).
  • Haszeldine, R. N., & Sharpe, A. G. (2006). Advances in the Direct Iodination of Aromatic Compounds.
  • G. W. Kabalka, et al. (2005). Solid state oxidation of phenols to quinones with sodium perborate on wet montmorillonite K10.
  • Wang, H., et al. (2023). Degradation of phenol by perborate in the presence of iron-bearing and carbonaceous materials. Scientific Reports, 13(1), 19339.
  • Giel-Pietraszuk, M., & Rychlewska, U. (2020). Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant. Molecules, 25(23), 5584.

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Application Notes and Protocols for 1-(4-Hydroxy-3-iodophenyl)ethanone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-(4-Hydroxy-3-iodophenyl)ethanone

This compound is a highly versatile and valuable building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its utility stems from a unique combination of three key functional groups integrated into a single, stable aromatic scaffold:

  • Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1] This high reactivity allows for coupling under mild conditions, often with lower catalyst loadings and shorter reaction times.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group offers a handle for further functionalization, such as etherification or esterification, either before or after the cross-coupling step. It also significantly influences the electronic properties of the aromatic ring and can participate in hydrogen bonding, impacting molecular conformation and biological activity.

  • Acetyl Group: This electron-withdrawing group modulates the reactivity of the aromatic ring and provides a site for a wide range of subsequent chemical transformations, including reductions, oxidations, and condensations, to build molecular complexity.

This trifecta of functionalities makes this compound an ideal substrate for constructing diverse molecular architectures. These application notes provide detailed protocols and expert insights for its use in several cornerstone palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[2][3] It enables the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and organic materials.[4][5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The aryl iodide of this compound readily undergoes oxidative addition to a Pd(0) catalyst. A crucial step is the activation of the organoboron species (e.g., a boronic acid) by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center during transmetalation.[6] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation Product Ar-R Ar-Pd(II)-R(L2)->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Ar-I This compound Ar-I->Ar-Pd(II)-I(L2) R-B(OH)2 Boronic Acid R-B(OH)2->Ar-Pd(II)-I(L2) Activated by Base Base Base (e.g., K2CO3) Base->R-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Synthesis of 1-(4'-Hydroxy-3'-acetyl-[1,1'-biphenyl]-3-yl)ethanone

This protocol describes the coupling of this compound with 3-acetylphenylboronic acid.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 262 mg, 1.0 equiv.), 3-acetylphenylboronic acid (1.2 mmol, 197 mg, 1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg, 3.0 equiv.).

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg, 3 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction Mixture: Add a degassed solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the aqueous layer and extract it twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterCommon Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyst loading typically ranges from 1 to 5 mol%.[7] PdCl₂(dppf) is often effective for challenging substrates.
Ligand PPh₃, dppf, SPhos, XPhosLigands are often pre-complexed with the catalyst but can be added separately.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃A base is essential for the reaction.[7] Cs₂CO₃ is a strong base suitable for less reactive partners.
Solvent Toluene, Dioxane, DMF, THF/Water mixturesThe use of aqueous solvent mixtures often accelerates the reaction.
Temperature 80 - 110 °CTemperature depends on the reactivity of the coupling partners and the solvent's boiling point.
Typical Yields 75 - 95%Yields are highly dependent on the specific boronic acid used and reaction optimization.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are key components in molecular electronics, polymers, and complex pharmaceuticals.

Mechanistic Rationale

The reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt.[9] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle's role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, which is considered the rate-determining step. Subsequent reductive elimination yields the arylalkyne product.[9]

Sonogashira_Mechanism Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_oxidative Ar-Pd(II)-I(L2) Pd0->Pd_oxidative Oxidative Addition Pd_transmetal Ar-Pd(II)-C≡CR(L2) Pd_oxidative->Pd_transmetal Transmetalation Product Ar-C≡C-R Pd_transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArI Ar-I Alkyne H-C≡C-R Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_oxidative To Pd Cycle Base Base (e.g., Et3N) Base->Alkyne CuI Cu(I) Salt CuI->Cu_acetylide

Caption: Interlocking catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol: Synthesis of 1-(4-Hydroxy-3-((trimethylsilyl)ethynyl)phenyl)ethanone

This protocol uses trimethylsilylacetylene, a convenient liquid alkyne source. The TMS group can be easily removed later if the terminal alkyne is desired.[8]

  • Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 262 mg, 1.0 equiv.), copper(I) iodide (CuI, 0.05 mmol, 9.5 mg, 5 mol%), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg, 2 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous and degassed triethylamine (Et₃N, 5 mL) and anhydrous tetrahydrofuran (THF, 5 mL).

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 mmol, 0.21 mL, 1.5 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction and Monitoring: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor progress by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired product.

Data Summary: Sonogashira Coupling Parameters
ParameterCommon Reagents/ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Typically 1-3 mol% loading.
Copper Co-catalyst CuI, CuBrEssential for the classical Sonogashira reaction, typically 2-10 mol%.[9]
Base Et₃N, Diisopropylamine (DIPA)The base acts as both the solvent and the acid scavenger.
Solvent THF, DMF, Toluene, AcetonitrileAnhydrous and anaerobic conditions are typically required.[10]
Temperature Room Temperature to 60 °CThe high reactivity of the aryl iodide allows for mild reaction conditions.
Typical Yields 80 - 98%Generally high-yielding with a broad substrate scope.

Heck Reaction: Vinylation of the Aryl Ring

The Mizoroki-Heck reaction facilitates the C-C bond formation between an unsaturated halide and an alkene, catalyzed by palladium.[11][12] It is a powerful tool for the synthesis of substituted alkenes and for constructing complex carbon skeletons.[13]

Mechanistic Rationale

The cycle begins with the oxidative addition of this compound to Pd(0). The resulting Pd(II) complex then coordinates with the alkene (syn-addition or migratory insertion). A β-hydride elimination step follows, which forms the C=C double bond of the product and a palladium-hydride species. The final step is the reductive elimination of HX, typically facilitated by a base, which regenerates the Pd(0) catalyst.[12]

Heck_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_1 Add Ar-I, Alkene, Base to dry flask prep_2 Add Catalyst (e.g., Pd(OAc)2) prep_1->prep_2 prep_3 Add anhydrous solvent (e.g., DMF) prep_2->prep_3 prep_4 Seal and purge with Argon prep_3->prep_4 react_1 Heat to 100-120 °C prep_4->react_1 react_2 Monitor by TLC/GC-MS react_1->react_2 workup_1 Cool to RT react_2->workup_1 workup_2 Dilute with water and extract workup_1->workup_2 workup_3 Wash, dry, and concentrate organic layers workup_2->workup_3 workup_4 Purify by column chromatography workup_3->workup_4 Pure Product Pure Product workup_4->Pure Product

Caption: Experimental workflow for a typical Heck reaction.
Detailed Experimental Protocol: Synthesis of 1-(4-Hydroxy-3-vinylphenyl)ethanone

This protocol outlines a general procedure for the coupling with an alkene, such as butyl acrylate.

  • Inert Atmosphere Setup: In a dry reaction vessel, combine this compound (1.0 mmol, 262 mg, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg, 2 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg, 2.0 equiv.).[11]

  • Solvent and Reagent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF, 5 mL). Add the alkene, for example, butyl acrylate (1.5 mmol, 0.21 mL, 1.5 equiv.).

  • Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl iodide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired substituted alkene.[11]

Data Summary: Heck Reaction Parameters
ParameterCommon Reagents/ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd/C, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and cost-effective choice. Catalyst loading is typically 0.5-5 mol%.[11]
Ligand (optional) PPh₃, P(o-tolyl)₃, N-Heterocyclic Carbenes (NHCs)Often not required for reactive iodides, but can improve yield and selectivity.
Base K₂CO₃, Et₃N, NaOAcAn inorganic base is typically used to neutralize the HI generated.
Solvent DMF, Acetonitrile, DioxaneA polar aprotic solvent is generally preferred.
Temperature 100 - 140 °CHigher temperatures are often necessary for the Heck reaction.
Typical Yields 60 - 90%Yields can be variable and are sensitive to the alkene coupling partner.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling an aryl halide with an amine.[14][15] This reaction has revolutionized the synthesis of arylamines, which are critical structures in countless pharmaceuticals.[15]

Mechanistic Rationale

Similar to other cross-coupling reactions, the cycle starts with the oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes coordination with the amine. Deprotonation by the base forms a palladium-amido complex. The final and often rate-limiting step is the reductive elimination of the arylamine product, which regenerates the Pd(0) catalyst.[14][16] The choice of a bulky, electron-rich phosphine ligand is critical as it accelerates the reductive elimination step.[15]

Detailed Experimental Protocol: Synthesis of 1-(3-(phenylamino)-4-hydroxyphenyl)ethanone

This protocol describes the amination of this compound with aniline.

  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg, 1.5 mol%) and a bulky phosphine ligand (e.g., Xantphos, 0.036 mmol, 21 mg, 3.6 mol%) to a dry reaction tube.

  • Reagent Addition: Add this compound (1.0 mmol, 262 mg, 1.0 equiv.), aniline (1.2 mmol, 0.11 mL, 1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg, 1.4 equiv.).

  • Solvent and Reaction: Add anhydrous, degassed toluene (5 mL). Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to isolate the desired N-aryl product.

Data Summary: Buchwald-Hartwig Amination Parameters
ParameterCommon Reagents/ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(0) or Pd(II) sources can be used; Pd(II) is reduced in situ.[14]
Ligand Xantphos, BINAP, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are crucial for high efficiency.[15]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. NaOtBu is most common.
Solvent Toluene, Dioxane, THFAnhydrous, non-polar aprotic solvents are preferred.
Temperature 80 - 110 °CReaction temperature is dependent on the specific substrates and catalyst system.
Typical Yields 70 - 95%Highly efficient for a wide range of primary and secondary amines.

References

  • Chemical Synthesis Database. (2025). This compound.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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  • Hla, S. W., et al. (2000). Synthesis of biphenyl from iodobenzene on a copper surface. Physical Review Letters.
  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2010). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Bard, A. M. (2010). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Beaudoin, D., et al. (2013). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • ResearchGate. (n.d.). Sonogashira coupling of 4'-iodoacetophenone and substituted alkynes catalyzed by tri-palladium complex 1. [Link]

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  • Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

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  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters. [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Quinolin-4-one Derivatives from Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2][3][4] This application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of quinolin-4-one derivatives, with a specific focus on methodologies originating from substituted acetophenones. We will explore the mechanistic underpinnings, provide step-by-step experimental protocols for key reactions such as the Camps Cyclization and the Friedländer Annulation, and discuss modern enhancements like microwave-assisted synthesis. This guide emphasizes the causality behind experimental choices to empower researchers to optimize these syntheses for their specific molecular targets.

Introduction: The Significance of the Quinolin-4-one Scaffold

Heterocyclic compounds are cornerstones of drug discovery, and among them, the quinoline ring system holds a place of particular importance.[5][6] The quinolin-4-one tautomer, in particular, is a structural motif found in a vast array of natural products and synthetic therapeutic agents.[3][7] Its prevalence is due to a combination of favorable physicochemical properties, a rigid structure suitable for molecular recognition, and the numerous sites available for functionalization, which allows for the fine-tuning of pharmacological profiles.[1][3]

From the early quinolone antibiotics like nalidixic acid to modern anticancer agents, the versatility of this scaffold is well-documented.[1] This guide focuses on practical and reliable synthetic routes that utilize readily available substituted acetophenones as primary starting materials, providing a direct pathway to this valuable class of compounds.

Core Synthetic Strategies: From Acetophenones to Quinolones

While numerous named reactions exist for quinoline synthesis, many traditionally start from aniline derivatives.[1] This guide will focus on two powerful methods that directly employ substituted acetophenones or their immediate derivatives: the Camps Cyclization and the Friedländer Annulation . These methods offer distinct advantages in terms of substrate scope and regiochemical control.

Method 1: The Camps Cyclization

The Camps Cyclization is a robust and highly effective method for preparing quinolin-4-ones through the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone.[8][9] This reaction is prized for its reliability and the accessibility of its precursors from 2-aminoacetophenones.

The reaction proceeds via an intramolecular aldol-type condensation.[8] The choice of base is critical for regioselectivity. A strong base, such as sodium hydroxide, preferentially deprotonates the α-carbon of the ketone (the acetophenone moiety), which is more acidic. The resulting enolate then acts as a nucleophile, attacking the adjacent amide carbonyl. Subsequent dehydration and aromatization yield the desired quinolin-4-one.[1][8] Using a weaker base can sometimes favor deprotonation at the amide's α-position, leading to the isomeric quinolin-2-one.[8]

Camps_Cyclization_Mechanism Camps Cyclization Mechanism for Quinolin-4-one Synthesis cluster_0 Precursor Formation cluster_1 Cyclization 2-Aminoacetophenone Precursor 2-Aminoacetophenone->Precursor RCOCl, Pyridine AcidChloride AcidChloride->Precursor Enolate Precursor->Enolate NaOH (strong base), Δ CyclizedIntermediate Enolate->CyclizedIntermediate Intramolecular Attack Quinolin-4-one CyclizedIntermediate->Quinolin-4-one -H₂O (Dehydration) Friedlander_Synthesis_Workflow Friedländer Synthesis Workflow Start Starting Materials: - 2-Aminoacetophenone - α-Methylene Carbonyl Reaction Reaction: - Acid or Base Catalyst (e.g., p-TSA) - Reflux in Solvent (e.g., Toluene) Start->Reaction Combine & Heat Workup Workup: - Cool Reaction - Remove Solvent Reaction->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Isolate Crude Product Final Product: Substituted Quinoline Purification->Product Characterize Conventional_vs_Microwave Conventional vs. Microwave Synthesis cluster_conv Conventional Heating cluster_mw Microwave Irradiation c1 Setup: Round-bottom flask, Heating mantle c2 Heating: Hours (e.g., 3-6 h) c1->c2 c3 Energy Transfer: Conductive, inefficient c2->c3 Product Product c3->Product Lower Yield, Longer Time m1 Setup: Sealed microwave vial m2 Heating: Minutes (e.g., 5-20 min) m1->m2 m3 Energy Transfer: Direct dielectric heating m2->m3 m3->Product Higher Yield, Shorter Time Reactants Reactants Reactants->c1 Path 1 Reactants->m1 Path 2

Sources

Application Note: A Validated Protocol for the Selective Reduction of the Ketone in 1-(4-Hydroxy-3-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and field-tested protocol for the selective reduction of the ketone functionality in 1-(4-Hydroxy-3-iodophenyl)ethanone to yield 1-(4-Hydroxy-3-iodophenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol herein emphasizes not only the procedural steps but also the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for this specific reduction.

Introduction: The Significance of Selective Ketone Reduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. The starting material, this compound, is a versatile building block, and its corresponding alcohol, 1-(4-Hydroxy-3-iodophenyl)ethanol, is a key intermediate in the synthesis of various biologically active molecules. The challenge in this transformation lies in the chemoselective reduction of the ketone in the presence of other potentially reactive functional groups, namely the phenol and the aryl iodide. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over other functional groups.[1][2][3] This application note will detail a validated protocol using sodium borohydride, offering insights into reaction optimization, product purification, and characterization.

Reaction Mechanism and Rationale for Reagent Selection

The reduction of a ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction mechanism can be summarized in two main steps:

  • Nucleophilic Attack: The borohydride ion ([BH₄]⁻) acts as a source of hydride. The hydride attacks the partially positive carbonyl carbon of the ketone, leading to the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated by a protic solvent (in this case, methanol) to yield the final secondary alcohol product.

Causality Behind Experimental Choices:

  • Sodium Borohydride (NaBH₄): Chosen for its excellent chemoselectivity. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce the aryl iodide or deprotonate the phenol under these reaction conditions.[1][2] It is also significantly safer and easier to handle.

  • Methanol (MeOH) as Solvent: Methanol serves a dual purpose: it is an effective solvent for both the ketone substrate and the sodium borohydride, and it acts as the proton source for the final protonation step.[1]

  • Low Temperature (0 °C): Performing the reaction at 0 °C helps to control the reaction rate, minimize potential side reactions, and ensure high selectivity.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Deionized WaterIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.62 g, 10.0 mmol).

    • Add anhydrous methanol (40 mL) and stir until the solid is completely dissolved.

    • Cool the flask to 0 °C in an ice-water bath.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas evolution may be observed. Ensure adequate ventilation.

    • Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product alcohol will have a lower Rf value than the starting ketone.

  • Reaction Quench and Work-up:

    • Once the reaction is complete (as indicated by TLC), slowly and carefully add deionized water (20 mL) to quench the excess sodium borohydride.

    • Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

    • The aqueous residue is then extracted with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 1-(4-Hydroxy-3-iodophenyl)ethanol can be purified by flash column chromatography on silica gel using a gradient of 20-40% ethyl acetate in hexanes. Alternatively, for smaller scales or if the crude product is of sufficient purity, recrystallization from a mixture of ethyl acetate and hexanes can be employed.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ketone in MeOH cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir at 0 °C for 1h add_nabh4->stir quench Quench with H₂O stir->quench evaporate Evaporate MeOH quench->evaporate extract Extract with EtOAc evaporate->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify

Caption: Workflow for the reduction of this compound.

Characterization of 1-(4-Hydroxy-3-iodophenyl)ethanol

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~7.8 (d, 1H), ~7.2 (dd, 1H), ~6.8 (d, 1H), ~5.0 (q, 1H), ~2.5 (br s, 1H, OH), ~1.5 (d, 3H) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~155, ~140, ~130, ~128, ~115, ~85, ~70, ~25 ppm.
FTIR (KBr)ν ~3400 (br, O-H), ~2970 (C-H), ~1590, ~1480 (C=C aromatic), ~1230 (C-O) cm⁻¹.[4]

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Physical Properties
PropertyValue
Appearance White to off-white solid
Melting Point To be determined experimentally
Molecular Formula C₈H₉IO₂
Molecular Weight 276.06 g/mol

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient NaBH₄- Reaction time too short- Low quality of NaBH₄- Use a larger excess of NaBH₄ (e.g., 1.5-2.0 equiv.).- Extend the reaction time and monitor by TLC.- Use freshly opened or properly stored NaBH₄.
Low Yield - Incomplete extraction- Product loss during purification- Perform more extractions with ethyl acetate.- Ensure the pH of the aqueous layer is neutral to slightly basic before extraction.- Optimize column chromatography conditions.
Formation of Byproducts - Reaction temperature too high- Maintain the reaction temperature at 0 °C throughout the addition and stirring.

Conclusion

This application note provides a comprehensive and validated protocol for the selective reduction of this compound to 1-(4-Hydroxy-3-iodophenyl)ethanol using sodium borohydride. The detailed experimental procedure, coupled with insights into the reaction mechanism and troubleshooting, will enable researchers to perform this transformation with high efficiency and reproducibility. The characterization data provided serves as a reliable reference for product validation.

References

  • Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9), S1-S37. [Link]

  • Chemistry Stack Exchange. (2014). Resonance and reductions with sodium borohydride. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). [Link]

  • The Royal Society of Chemistry. (2017). Electronic Supplementary Information. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemical Synthesis Database. (2025). This compound. [Link]

  • Oreate AI Blog. (2025). The Transformative Power of NaBH4: Reducing Ketones to Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]

  • Doc Brown's Chemistry. (2025). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film. [Link]

  • ResearchGate. (2025). (PDF) Borohydride Reduction of Acetophenone and Esters of Dehydrocarboxylic Acids in the Presence of Chiral Cobalt(II) Diamine Complexes. [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using NaBH4. [Link]

  • ResearchGate. (2025). Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System | Request PDF. [Link]

  • Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. [Link]

  • PubChem. (n.d.). 1-(4-Hydroxy-3-hydroxymethylphenyl)-2-(t-butylamino)ethanol hemisulfate. [Link]

  • ResearchGate. (n.d.). Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5. [Link]

  • PubChemLite. (n.d.). 1-(4-iodophenyl)ethanol (C8H9IO). [Link]

  • PubChem. (n.d.). 1-(4-Iodophenyl)-1-(4-methyl-3-pyridinyl)ethanol. [Link]

  • SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol. [Link]

  • SpectraBase. (n.d.). 1-(3-(Trifluoromethyl)phenyl)ethanol - Optional[FTIR] - Spectrum. [Link]

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 1-(4-Hydroxy-3-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the analysis of related substances for 1-(4-Hydroxy-3-iodophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The developed reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control in drug development and manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed protocol, method validation in accordance with ICH guidelines, and a scientific rationale for the selected chromatographic parameters.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its purity assessment is paramount.[1][2] High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and accuracy in separating and quantifying components in a mixture.[3]

This application note presents a stability-indicating reverse-phase HPLC method that can effectively separate this compound from its potential process-related impurities and degradation products. The method development was guided by the physicochemical properties of the analyte, a phenolic ketone, and validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline and United States Pharmacopeia (USP) General Chapter <621>.[4]

Scientific Rationale for Method Development

The molecular structure of this compound, featuring a substituted phenyl ring, a hydroxyl group, and a ketone moiety, dictates its chromatographic behavior.[5] The presence of the aromatic ring and the iodine atom contributes to its nonpolar character, making it well-suited for reverse-phase chromatography. A C18 stationary phase was selected for its hydrophobicity, which provides excellent retention and resolution for aromatic compounds.[6]

The mobile phase consists of a mixture of acetonitrile and water, with a small amount of phosphoric acid. Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good elution strength and low UV cutoff. The addition of phosphoric acid to the aqueous phase serves to suppress the ionization of the phenolic hydroxyl group (acidic), ensuring a consistent and reproducible retention time, as well as improved peak shape.

The detection wavelength was chosen based on the UV absorption properties of substituted acetophenones. Acetophenone exhibits a strong absorbance maximum around 244 nm.[7] The presence of the hydroxyl and iodo substituents on the phenyl ring is expected to cause a bathochromic shift (shift to longer wavelengths). Therefore, a detection wavelength of 254 nm was selected to ensure high sensitivity for the parent compound and its potential impurities.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector is suitable for this method.

Chromatographic Conditions

A summary of the HPLC method parameters is provided in Table 1.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-31 min: 70-30% B, 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Solution Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC Purity Analysis Workflow

The overall workflow for the purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (0.1 mg/mL) System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution (1.0 mg/mL) Injection Inject Standard and Sample Solutions Sample_Prep->Injection System_Suitability->Injection Chromatography Perform HPLC Run Injection->Chromatography Integration Integrate Peaks Chromatography->Integration Calculation Calculate Purity and Impurity Levels Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[4] The validation parameters assessed include specificity, linearity, range, accuracy, and precision.

Specificity (Stability-Indicating)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[8] The sample of this compound was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours)

The chromatograms of the stressed samples were compared with that of an unstressed sample. The method is considered specific if the main peak is well-resolved from any degradation product peaks, demonstrating peak purity.

Linearity

The linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration of the analyte. Linearity was evaluated by analyzing five solutions of this compound at concentrations ranging from 50% to 150% of the nominal standard concentration (0.05 mg/mL to 0.15 mg/mL). The peak area versus concentration data was subjected to linear regression analysis. The acceptance criterion is a correlation coefficient (R²) of not less than 0.999.

Range

The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The demonstrated range for this method is from 0.05 mg/mL to 0.15 mg/mL.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo. The analysis was performed in triplicate at three concentration levels (80%, 100%, and 120% of the sample concentration). The acceptance criterion is a recovery of 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Six replicate injections of the standard solution were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day, by a different analyst, and on a different instrument. The RSD between the two sets of data should be not more than 2.0%.

Method Validation Logic

The logical flow of the method validation process is illustrated in the following diagram.

Validation_Logic Start Start Method_Development Method Development Start->Method_Development End End Specificity Specificity (Forced Degradation) Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Validated_Method Validated Method Precision->Validated_Method Validated_Method->End

Caption: Logic of the HPLC Method Validation Process.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the purity analysis of this compound. The method is specific, linear, accurate, and precise over a defined range. The comprehensive validation demonstrates its suitability for routine quality control of this important pharmaceutical intermediate, ensuring that it meets the stringent purity requirements of the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • <621> Chromatography. United States Pharmacopeia (USP). [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • Ensuring Purity for Chromatography in Pharmaceutical Analysis. DWK Life Sciences. [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications. [Link]

  • This compound. PubChem. [Link]

  • UV absorption spectra of a benzaldehyde and b acetophenone in water and... ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]

  • How Is Chromatography Used In Pharmaceutical Industry? Chemistry For Everyone. [Link]

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Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds from 1-(4-Hydroxy-3-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-(4-Hydroxy-3-iodophenyl)ethanone in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel bioactive agents. This compound, a readily available substituted acetophenone, represents a cornerstone scaffold for the construction of a diverse array of heterocyclic compounds. Its intrinsic functionalities—a nucleophilic hydroxyl group, an electrophilic acetyl moiety, and a versatile iodine atom—provide a rich chemical playground for researchers and drug development professionals. The presence of the ortho-iodo-phenol motif is particularly advantageous, serving as a key handle for powerful transition-metal-catalyzed cross-coupling and cyclization reactions. This guide provides an in-depth exploration of the synthetic pathways originating from this versatile building block, offering detailed protocols and mechanistic insights into the creation of biologically relevant heterocyclic scaffolds, including benzofurans and chalcone-derived systems.

Part 1: Synthesis of Bioactive Benzofuran Scaffolds via Palladium-Catalyzed Annulation

Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The ortho-iodo-phenol functionality of this compound makes it an ideal precursor for the construction of the benzofuran ring system through palladium-catalyzed methodologies, most notably the Sonogashira coupling followed by intramolecular cyclization.

Mechanistic Rationale: The Power of Palladium and Copper Catalysis

The synthesis of benzofurans from o-iodo-phenols and terminal alkynes is a testament to the power of tandem catalysis. The reaction typically proceeds via a Sonogashira coupling, a cornerstone of C-C bond formation, followed by an intramolecular cyclization.[2][3] The generally accepted mechanism involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.

The palladium cycle initiates with the oxidative addition of the aryl iodide to a Pd(0) species. Concurrently, the copper cycle activates the terminal alkyne, forming a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, furnishes the 2-alkynylphenol intermediate and regenerates the Pd(0) catalyst. The final step is the intramolecular cyclization of the 2-alkynylphenol, which can be promoted by the catalyst system or subsequent reaction conditions to yield the benzofuran scaffold.

sonogashira_benzofuran start This compound + Terminal Alkyne pd_cycle Pd(0) Catalytic Cycle start->pd_cycle Pd(0), Ligand cu_cycle Cu(I) Catalytic Cycle start->cu_cycle CuI, Base intermediate 2-Alkynylphenol Intermediate pd_cycle->intermediate Reductive Elimination cu_cycle->pd_cycle Copper Acetylide cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Benzofuran cyclization->product

Figure 1: Simplified workflow for the Palladium/Copper-catalyzed synthesis of benzofurans.

Experimental Protocol: Synthesis of 1-(5-Iodo-2-phenylbenzofuran-6-yl)ethanone

This protocol details the synthesis of a substituted benzofuran via a one-pot, two-step Sonogashira coupling and cyclization reaction.[4]

Reagent Molar Equiv. Amount Notes
This compound1.0262 mg (1.0 mmol)Starting material
Phenylacetylene1.2122 mg (1.2 mmol)Coupling partner
Pd(PPh₃)₂Cl₂0.0214 mg (0.02 mmol)Palladium catalyst
Copper(I) Iodide (CuI)0.047.6 mg (0.04 mmol)Co-catalyst
Triethylamine (TEA)3.0303 mg (3.0 mmol)Base and solvent
Tetrahydrofuran (THF), anhydrous-10 mLSolvent

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF followed by triethylamine. Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon consumption of the starting material, add a solution of iodine (1.1 equiv.) in THF to promote the intramolecular cyclization. Continue stirring at 60°C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired benzofuran derivative.

Self-Validation: The successful synthesis is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the purified product. Expected yields for this type of reaction typically range from 70-90%.

Part 2: Synthesis of Bioactive Chalcones and Their Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are biogenetic precursors of flavonoids and exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[7][8][9]

Mechanistic Rationale: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation proceeds via an aldol condensation mechanism. A strong base, typically hydroxide, deprotonates the α-carbon of the acetophenone (in this case, this compound) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide is protonated by the solvent to yield a β-hydroxy ketone (aldol adduct). Under the reaction conditions, this adduct readily undergoes base-catalyzed dehydration to form the thermodynamically stable α,β-unsaturated ketone, the chalcone.

claisen_schmidt start This compound + Aromatic Aldehyde enolate Enolate Formation start->enolate Base base Base (e.g., NaOH) nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack aldol_adduct β-Hydroxy Ketone nucleophilic_attack->aldol_adduct dehydration Dehydration aldol_adduct->dehydration Base, Heat product Chalcone dehydration->product

Figure 2: Key steps in the Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxy-3-iodophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol describes the synthesis of a methoxy-substituted chalcone, a class of compounds often associated with potent biological activities.[10]

Reagent Molar Equiv. Amount Notes
This compound1.0262 mg (1.0 mmol)Starting material
4-Methoxybenzaldehyde1.1150 mg (1.1 mmol)Aromatic aldehyde
Sodium Hydroxide (NaOH)4.0160 mg (4.0 mmol)Base catalyst
Ethanol (95%)-10 mLSolvent
Water-5 mLFor NaOH solution

Procedure:

  • In a round-bottom flask, dissolve this compound and 4-methoxybenzaldehyde in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add the cold NaOH solution to the ethanolic solution of the reactants with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The formation of a precipitate is expected.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Self-Validation: The purity and identity of the synthesized chalcone can be confirmed by its melting point, and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Expected yields are typically in the range of 75-90%.

Part 3: Application Notes - From Chalcones to Further Bioactive Heterocycles

The synthetic utility of the chalcones derived from this compound extends beyond their intrinsic biological activities. The α,β-unsaturated ketone moiety serves as a versatile Michael acceptor and a precursor for various cyclization reactions, enabling access to other important heterocyclic scaffolds such as aurones and 1,3,4-oxadiazoles.

Iodine-Mediated Oxidative Cyclization to Aurones

Aurones, isomers of flavones, are a class of flavonoids that exhibit a range of biological properties, including anticancer and antileishmanial activities.[11] The oxidative cyclization of 2'-hydroxychalcones (which can be derived from our starting material) using iodine is a common method for their synthesis.[12][13]

Reaction Principle: The reaction proceeds through an electrophilic addition of iodine to the double bond of the chalcone, followed by an intramolecular nucleophilic attack of the phenoxide ion on the iodonium intermediate, leading to the formation of the five-membered aurone ring.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[8][14] Chalcones can be converted to 1,3,4-oxadiazole derivatives through a multi-step sequence.

Synthetic Pathway: Typically, the chalcone is first reacted with hydrazine hydrate to form a pyrazoline intermediate. The pyrazoline is then acylated, and the resulting acyl-pyrazoline is subjected to oxidative cyclization using an appropriate reagent (e.g., N-bromosuccinimide or iodine) to yield the 1,3,4-oxadiazole ring.

Part 4: Biological Activity Profiles

The heterocyclic compounds synthesized from this compound are of significant interest due to their potential therapeutic applications. The following table summarizes some of the reported biological activities for the classes of compounds discussed.

Heterocyclic Scaffold Biological Activity Mechanism of Action (where known) Representative References
Benzofurans AnticancerInhibition of tubulin polymerization, induction of apoptosis.[15][1][15]
AntimicrobialDisruption of microbial cell membrane integrity.[16][17][18][16][17][18]
Chalcones AnticancerInhibition of NF-κB signaling pathway, induction of apoptosis, anti-proliferative effects.[5][6][19][20][21][22][5][6][19][20][21][22]
AntimicrobialInhibition of bacterial and fungal growth.[23][23]
Aurones AnticancerInhibition of tyrosinase, antiproliferative activity.[11][11]
Antileishmanial-[11]
1,3,4-Oxadiazoles AnticancerInhibition of EGFR, Src, and STAT3 activities.[8][8][14]
AntimicrobialBroad-spectrum antibacterial and antifungal activity.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. The strategic combination of its inherent functional groups allows for the application of powerful synthetic methodologies, including palladium-catalyzed cross-coupling reactions and classic condensation reactions. The resulting benzofurans, chalcones, and their derivatives represent promising scaffolds for the development of new therapeutic agents in areas such as oncology and infectious diseases. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable building block in their drug discovery endeavors.

References

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Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Hydroxy-3-iodophenyl)ethanone for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 1-(4-Hydroxy-3-iodophenyl)ethanone

This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its functionalized phenyl ring, featuring a hydroxyl, an iodo, and an acetyl group, offers multiple reaction sites for the construction of more complex molecular architectures. The regioselective introduction of the iodine atom is a critical step that dictates the viability of subsequent cross-coupling reactions, making the robust and scalable synthesis of this intermediate a cornerstone of various drug development programs.

This document provides a comprehensive guide for the transition of the synthesis of this compound from the laboratory bench to a pilot plant setting. It is designed to equip researchers and process chemists with the necessary technical knowledge, procedural details, and safety considerations to ensure a successful, safe, and scalable manufacturing process. The protocols and discussions herein are grounded in established principles of process chemistry, with a focus on practical implementation and regulatory compliance.

I. Synthetic Strategy: Electrophilic Aromatic Iodination of 4'-Hydroxyacetophenone

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution of the readily available starting material, 4'-hydroxyacetophenone. The success of this synthesis on a large scale hinges on a deep understanding of the reaction mechanism and the factors that control regioselectivity and impurity formation.

Mechanistic Rationale and Regioselectivity

The iodination of 4'-hydroxyacetophenone is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a potent activating group and an ortho, para-director, significantly increasing the electron density of the aromatic ring at the positions ortho and para to it. Conversely, the acetyl (-COCH₃) group is a deactivating group and a meta-director.

The directing effects of these two substituents work in concert to favor the introduction of the electrophile (an iodonium species, "I⁺") at the position ortho to the hydroxyl group and meta to the acetyl group. This leads to the highly regioselective formation of the desired product, this compound.[1]

Figure 1: Synthetic pathway for this compound.
Selection of Iodinating System for Scale-Up

For pilot plant production, the choice of the iodinating agent is critical and must balance reactivity, cost, safety, and ease of handling. A common and effective system for this transformation involves the in-situ generation of an electrophilic iodine species from a combination of a stable iodine source and an oxidizing agent.

  • Iodine Source: Sodium iodide (NaI) or elemental iodine (I₂) are the most common and cost-effective sources. For large-scale operations, using a combination of both can be advantageous.

  • Oxidizing Agent: While various oxidizing agents can be used, a solution of sodium hypochlorite (NaOCl), commonly known as bleach, offers a good balance of reactivity, cost, and environmental considerations.[2] Hydrogen peroxide is another viable "green" oxidant.[3] The use of harsher oxidants like nitric acid is generally avoided at scale due to safety concerns and the potential for side reactions.

II. Pilot Plant Synthesis Protocol

This protocol is designed for a target scale of 1-5 kg of the final product and should be conducted in a well-ventilated area by trained personnel following all relevant safety procedures.

Equipment and Materials
  • Reactor: A 100 L glass-lined or stainless steel reactor equipped with a jacket for temperature control, a multi-blade agitator, a reflux condenser, a temperature probe, and ports for reagent addition and sampling.

  • Addition Vessels: Two calibrated addition vessels (e.g., 20 L) for the controlled addition of reagents.

  • Filtration: A suitable filter-dryer or a combination of a filter press and a vacuum oven.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat are mandatory. For handling solid iodine and concentrated solutions, respiratory protection may be required.[4]

Reagent Quantities
ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Ratio
4'-Hydroxyacetophenone136.155.0036.71.0
Sodium Iodide (NaI)149.896.0540.41.1
Ethanol (95%)-25 L--
Sodium Hypochlorite (10-15% solution)74.44~20 L~32.2~0.88
Sodium Thiosulfate (Na₂S₂O₃)158.112.5015.8-
Hydrochloric Acid (37%)36.46As needed--
Deionized Water-As needed--
Step-by-Step Procedure

Step 1: Reaction Setup and Dissolution

  • Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with 4'-hydroxyacetophenone (5.00 kg) and 95% ethanol (25 L).

  • Start agitation and stir until the 4'-hydroxyacetophenone is completely dissolved.

  • Add sodium iodide (6.05 kg) to the reactor and continue stirring until a homogeneous solution is obtained.

  • Cool the reaction mixture to 0-5 °C using the reactor jacket.

Step 2: Iodination Reaction

  • In a separate addition vessel, prepare the sodium hypochlorite solution.

  • Slowly add the sodium hypochlorite solution to the reaction mixture over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C. Caution: The addition is exothermic and requires careful monitoring and control.

  • After the complete addition of the sodium hypochlorite, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by taking samples for in-process analysis (e.g., HPLC) to confirm the consumption of the starting material.

Step 3: Quenching and Work-up

  • Once the reaction is complete, prepare a solution of sodium thiosulfate (2.50 kg) in deionized water (10 L) in a separate vessel.

  • Slowly add the sodium thiosulfate solution to the reaction mixture to quench any unreacted iodine and sodium hypochlorite. A color change from dark brown/red to a lighter yellow or off-white slurry is expected.

  • Allow the mixture to warm to room temperature while stirring.

  • Slowly add hydrochloric acid to the mixture to adjust the pH to 2-3. This will precipitate the product.

  • Stir the resulting slurry for at least 1 hour to ensure complete precipitation.

Step 4: Isolation and Drying

  • Filter the precipitate using a filter-dryer or filter press.

  • Wash the filter cake with cold deionized water (2 x 10 L) to remove inorganic salts.

  • Wash the filter cake with a cold mixture of ethanol and water (1:1, 10 L) to remove any unreacted starting material and other soluble impurities.

  • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

III. Purification: Crystallization for High Purity

For pharmaceutical applications, the isolated product must be of high purity. Crystallization is a robust and scalable method to achieve this.[5][6]

Solvent Selection

A mixed solvent system of ethanol and water is highly effective for the crystallization of this compound. The product is soluble in hot ethanol and sparingly soluble in water.

Crystallization Protocol
  • Dissolve the crude, dry product in a minimal amount of hot ethanol (approximately 3-4 volumes) in a suitable crystallization vessel.

  • Hot filter the solution to remove any particulate matter.

  • Slowly add deionized water (approximately 1-2 volumes) to the hot solution with gentle stirring until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filter the crystals and wash with a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum at 50-60 °C.

Figure 2: Workflow for the purification of this compound.

IV. Process Safety and Hazard Management

Scaling up chemical reactions introduces new safety challenges that must be rigorously addressed.

Reaction Calorimetry and Thermal Hazards

The iodination reaction is exothermic. A reaction calorimetry study is strongly recommended before performing the synthesis at a pilot scale to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.[7][8][9] This data is crucial for designing an adequate cooling system and for developing emergency procedures in case of a cooling failure.

Handling of Iodine and Oxidizing Agents
  • Iodine: Solid iodine and its vapors are corrosive and toxic. Handle in a well-ventilated area, and use appropriate respiratory protection when handling large quantities.[4]

  • Sodium Hypochlorite: A strong oxidizing agent that can react violently with organic materials. Store separately from flammable and combustible materials.[10][11]

  • Quenching: The quenching step with sodium thiosulfate is also exothermic and should be performed with controlled addition and adequate cooling.

V. Quality Control and In-Process Monitoring (Process Analytical Technology - PAT)

To ensure the quality and consistency of the final product, a robust quality control strategy should be implemented, incorporating modern Process Analytical Technology (PAT) where feasible.[12][13][14]

ParameterAnalytical MethodFrequencyAcceptance Criteria
In-Process Control
Reaction CompletionHPLCEvery hour after 2 hours of NaOCl addition4'-Hydroxyacetophenone < 1.0%
Impurity ProfileHPLCEnd of reactionDi-iodinated impurity < 2.0%
Final Product
AssayHPLCEach batch≥ 99.0%
Melting PointCapillary MethodEach batch153-157 °C
Loss on DryingGravimetricEach batch≤ 0.5%
Residual SolventsGC-HSEach batchAs per ICH guidelines

The implementation of in-line or at-line PAT tools, such as FTIR or Raman spectroscopy, can provide real-time monitoring of the reaction progress and impurity formation, allowing for tighter process control and a more consistent product quality.[7][15]

VI. Waste Management and Environmental Considerations

The waste streams from this process will contain iodine and organic solvents.

  • Aqueous Waste: The aqueous filtrate after product isolation will contain sodium iodide and other salts. This should be treated before disposal. In some cases, iodine can be recovered from the waste stream.[6]

  • Organic Waste: The mother liquor from crystallization will contain ethanol, water, and some dissolved product and impurities. This should be collected and disposed of as hazardous organic waste.

VII. Conclusion

The successful pilot plant production of this compound is a critical step in the supply chain for many important pharmaceuticals. By following the detailed protocols, safety guidelines, and quality control measures outlined in this document, researchers and drug development professionals can confidently scale up this synthesis in a safe, efficient, and compliant manner. A thorough understanding of the underlying chemistry, coupled with a rigorous approach to process safety and quality, will ensure the consistent production of this key intermediate.

References

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Iodination of 4'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the iodination of 4'-hydroxyacetophenone. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this important reaction. This guide is structured to address your questions logically, from fundamental concepts to specific troubleshooting scenarios, ensuring you can optimize your experimental outcomes with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have about the iodination of 4'-hydroxyacetophenone, providing a solid foundation for your experimental design.

Q1: What is the expected regioselectivity for the iodination of 4'-hydroxyacetophenone, and what is the chemical reasoning behind it?

A1: The iodination of 4'-hydroxyacetophenone is a classic example of an electrophilic aromatic substitution reaction where the regiochemical outcome is governed by the directing effects of the existing substituents.

  • Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance.

  • Acetyl Group (-COCH₃): This is a deactivating, meta-directing group because it withdraws electron density from the ring.

The powerful activating effect of the hydroxyl group dominates the reaction. Since the para position is already occupied by the acetyl group, the incoming electrophile (the iodine species) is directed to the positions ortho to the hydroxyl group. Therefore, the major product is 1-(4-hydroxy-3-iodophenyl)ethanone .[1]

Q2: Why is an oxidizing agent or acid catalyst often necessary for iodination reactions?

A2: Direct iodination of aromatic compounds with molecular iodine (I₂) is often a slow and reversible process.[2][3] This is due to two primary factors:

  • Low Electrophilicity of Iodine: Compared to bromine and chlorine, molecular iodine is a weaker electrophile and reacts sluggishly with many aromatic systems.[2][4]

  • Reversible Reaction: The reaction produces hydrogen iodide (HI) as a byproduct. HI is a strong reducing agent that can reduce the iodinated product back to the starting material, creating an unfavorable equilibrium.[5]

To overcome these issues, an oxidizing agent (like hydrogen peroxide, sodium hypochlorite, or nitric acid) is used to oxidize the iodide byproduct (HI or I⁻) back to the electrophilic iodine species, driving the reaction to completion.[5][6] Alternatively, an acid catalyst can be used with certain iodinating agents like N-Iodosuccinimide (NIS) to protonate the agent, generating a more potent electrophilic iodine species.[7]

Q3: What are the most common and effective iodinating systems for this substrate?

A3: Several systems are effective, with the choice often depending on factors like desired yield, safety, cost, and environmental impact ("green chemistry").

  • Sodium Iodide/Sodium Hypochlorite (NaI/Bleach): A common, inexpensive, and relatively green method where bleach oxidizes iodide to generate the active iodinating species in situ.[8]

  • N-Iodosuccinimide (NIS): A versatile and easy-to-handle solid reagent. Its reactivity can be enhanced with an acid catalyst (e.g., trifluoroacetic acid) for efficient iodination under mild conditions.[9][10]

  • Potassium Iodide/Potassium Iodate (KI/KIO₃): This system generates iodine in situ in the presence of an acid. It is an environmentally benign procedure that avoids the use of hazardous reagents.[2][11][12]

  • Iodine Monochloride (ICl): A highly reactive and effective iodinating agent, though it is corrosive and requires careful handling.[13]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between the starting material (4'-hydroxyacetophenone) and the more non-polar product (3-iodo-4'-hydroxyacetophenone).

  • Visualization: Both starting material and product are UV-active, so they can be visualized under a UV lamp (254 nm).

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. As the reaction proceeds, you will observe the starting material spot diminish and a new, lower Rf spot corresponding to the product appear and intensify. The reaction is complete when the starting material spot is no longer visible.

Section 2: Troubleshooting Guide

Encountering issues during your experiment is common. This guide provides a systematic approach to diagnosing and solving them.

Q: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

A: This is a frequent issue that can often be traced back to the activity of the iodinating species.

Potential Cause Explanation & Validation Recommended Solution
Inactive Oxidizing Agent If using an in-situ generation method (e.g., NaI/bleach), the oxidizing agent may have degraded. Commercial bleach (NaOCl) loses strength over time.Use a fresh bottle of bleach or titrate it to determine its active chlorine content. For other oxidants like H₂O₂, ensure it has been stored properly.
Insufficient Activation The electrophilicity of your iodine source may be too low for the reaction conditions. Direct iodination with I₂ alone is often ineffective.[2][3]If using I₂, add an appropriate oxidizing agent (e.g., H₂O₂). If using NIS, add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid to generate a more powerful electrophile.[7][9]
Incorrect pH The pH of the reaction medium can be critical. For instance, in the KI/KIO₃ system, an acidic medium is required to generate the active iodonium cation.[2]Check the pH of your reaction mixture. If using a method that requires acidic conditions, ensure sufficient acid has been added. For base-catalyzed methods, ensure the pH is in the correct range.
Low Temperature While many iodinations proceed at room temperature, some systems may require gentle heating to overcome the activation energy barrier.Try increasing the reaction temperature moderately (e.g., to 40-50 °C) while carefully monitoring the reaction by TLC to avoid byproduct formation.
Q: I'm observing multiple spots on my TLC plate, indicating byproduct formation. How can I improve selectivity?

A: The formation of multiple products typically points to over-reaction (di-iodination) or side reactions like oxidation.

Potential Cause Explanation & Validation Recommended Solution
Di-iodination The mono-iodinated product is still an activated aromatic ring and can undergo a second iodination, especially if excess iodinating agent is used or the reaction is left for too long.Use a stoichiometric amount of the iodinating agent (1.0-1.1 equivalents). Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.
Oxidation of Phenol Phenols are susceptible to oxidation, which can lead to the formation of quinone-type byproducts or dark, tarry substances, especially under harsh oxidative or basic conditions.[14]Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Avoid using an excessive amount of the oxidizing agent. Ensure the workup procedure neutralizes any strong oxidants promptly.
Incorrect Reagent Addition Adding the iodinating agent too quickly can create localized high concentrations, promoting side reactions.Add the iodinating agent or oxidant portion-wise or as a solution via a dropping funnel over a period of time. This maintains a low, steady concentration of the active electrophile.
Q: My reaction mixture has turned very dark or formed a tar-like substance. What happened and can it be salvaged?

A: Darkening or tar formation is a strong indicator of substrate or product decomposition, often due to oxidation.[14][15]

  • Cause: This is common when using strong oxidizing agents or running the reaction at elevated temperatures. The phenolic hydroxyl group is particularly sensitive to oxidation.

  • Solution: Unfortunately, salvaging a tarred reaction is very difficult. The best approach is to repeat the experiment with modified conditions:

    • Lower the Temperature: Start the reaction at 0 °C.

    • Reduce Oxidant: Use a minimal excess of the oxidizing agent.

    • Dilute the Reaction: Running the reaction in a more dilute solution can sometimes minimize intermolecular side reactions that lead to polymers.

    • Protect from Light: Some iodine-related reactions can be light-sensitive. Running the reaction in a flask wrapped in aluminum foil can help.

Q: I'm having difficulty isolating and purifying the final product. What are the best practices?

A: Product isolation for 3-iodo-4'-hydroxyacetophenone typically involves precipitation and recrystallization.

  • Workup: After quenching the reaction (e.g., with a reducing agent like sodium thiosulfate to remove excess iodine), the product often precipitates upon acidification of the solution.[16] Acidify slowly with an acid like HCl until the pH is acidic (e.g., pH 3-4) to ensure the phenolic proton is on, making the product less water-soluble.

  • Purification:

    • Filtration: Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts.

    • Recrystallization: The most effective method for purification is recrystallization. A common solvent system is an ethanol/water mixture.[17] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

    • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel using an ethyl acetate/hexane eluent system is a reliable alternative.

Section 3: Key Experimental Protocols

Below are step-by-step methodologies for common iodination procedures, designed for reproducibility and high yield.

Protocol 1: Iodination using Sodium Iodide and Sodium Hypochlorite (Bleach)

This "green" protocol uses readily available and inexpensive reagents.

  • Reaction Setup: In a round-bottom flask, dissolve 4'-hydroxyacetophenone (1.0 eq.) and sodium iodide (1.1 eq.) in ethanol or methanol. Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: While stirring vigorously, add household bleach (e.g., ~6% NaOCl, 1.2 eq.) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 60 minutes after the addition is complete, then allow it to warm to room temperature. Monitor the reaction progress by TLC.[16]

  • Workup: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the yellow color of iodine disappears.

  • Isolation: Acidify the solution with 2 M HCl to a pH of ~3-4 to precipitate the product.[1]

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and TFA

This method is highly efficient and works under mild conditions.

  • Reaction Setup: Dissolve 4'-hydroxyacetophenone (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution. Then, add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq.) dropwise.[9]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC.

  • Workup: Dilute the reaction mixture with the solvent (e.g., dichloromethane) and wash sequentially with 10% aqueous sodium thiosulfate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by recrystallization or column chromatography.

Section 4: Visual Aids and Data

Reaction Mechanism: Electrophilic Aromatic Substitution

G sub 4'-Hydroxyacetophenone intermediate Sigma Complex (Resonance Stabilized) sub->intermediate Electrophilic Attack (Slow Step) I_plus I⁺ (Electrophile) Generated from Iodinating Agent product 3-Iodo-4'-hydroxyacetophenone intermediate->product Deprotonation (Fast Step) H_plus H⁺

Caption: Mechanism of electrophilic iodination of 4'-hydroxyacetophenone.

General Experimental Workflow

Caption: General workflow for the iodination of 4'-hydroxyacetophenone.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed q1 Is starting material consumed (checked by TLC)? start->q1 a1_no No Conversion q1->a1_no No a1_yes Conversion Occurred, but Low Product Mass q1->a1_yes Yes q2 Was an oxidizing agent or acid catalyst used? a1_no->q2 q4 Are there multiple spots on the TLC plate? a1_yes->q4 sol_activate Solution: Add appropriate oxidant/catalyst. q2->sol_activate No q3 Is the oxidant (e.g., bleach) known to be fresh/active? q2->q3 Yes sol_reagent Solution: Use fresh reagents. q3->sol_reagent No sol_temp Solution: Increase temperature moderately (e.g., to 40°C). q3->sol_temp Yes sol_byproducts Cause: Side reactions (di-iodination, oxidation). Solution: Reduce equivalents of iodinating agent, lower temperature. q4->sol_byproducts Yes q5 Was the product fully precipitated during workup? q4->q5 No sol_isolate Solution: Ensure pH is acidic (~3-4) to minimize water solubility. q5->sol_isolate No sol_purify Cause: Loss during purification. Solution: Optimize recrystallization solvent system or use chromatography. q5->sol_purify Yes

Caption: Decision tree for troubleshooting low yield issues.

Section 5: Safety Considerations

  • 4'-Hydroxyacetophenone: Can cause skin, eye, and respiratory irritation.[18][19]

  • Iodine and Iodine Compounds (I₂, ICl, NIS): Toxic and corrosive. Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.[10]

  • Oxidizing Agents (Bleach, H₂O₂): Strong oxidizers. Can cause burns. Do not mix with acids unless specified in the protocol, as this can release toxic gas.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, when handling all chemicals.[19]

References

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. Risø-M. No. 2850. [Link]

  • MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved January 19, 2026, from [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved January 19, 2026, from [Link]

  • Brainly. (2023). Using arrows to designate the flow of electrons, provide a detailed reaction mechanism for the iodination. [Link]

  • Pathan, A. K., Patil, P., Shinde, A., & Zangade, S. (2021). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Current Green Chemistry, 8(2), 166-173. [Link]

  • ResearchGate. (n.d.). A green catalytic method for selective synthesis of iodophenols via aerobic oxyiodination under organic solvent-free conditions. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). A Green Reagent for the Iodination of Phenols. Retrieved January 19, 2026, from [Link]

  • Fallah, Z., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5539. [Link]

  • Erowid. (n.d.). Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Retrieved January 19, 2026, from [Link]

  • Kiran, Y. B., Konakahara, T., & Sakai, N. (2008). A green reagent for the iodination of phenols. Tokyo University of Science. [Link]

  • Quora. (2017). Why is the iodination of benzene difficult?[Link]

  • Rhodium.ws. (n.d.). Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Retrieved January 19, 2026, from [Link]

  • Bartleby. (2022). Experiment Goals 4'-Hydroxyacetophenone is an aromatic compound...[Link]

  • Klare, S., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5049–5053. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. Retrieved January 19, 2026, from [Link]

  • Tetrahedron Chemistry Classes. (2021). WHY IODINATION OF BENZENE IS DIFFICULT? [YouTube video]. [Link]

  • Hajipour, A. R., & Ruoho, A. E. (2005). HIO3/KI: A new combination reagent for iodination of aromatic amines and trimethylsilylation of alcohols and phenols through in situ generation of iodine under mild conditions. ARKIVOC, 2005(12), 143-151. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved January 19, 2026, from [Link]

  • Chegg. (2021). the last part is the questions...[Link]

  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.

Sources

Troubleshooting side reactions in the synthesis of 1-(4-Hydroxy-3-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 1-(4-Hydroxy-3-iodophenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the electrophilic iodination of 4-hydroxyacetophenone. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic protocols.

The synthesis of this compound is a critical step in the development of various pharmaceutical agents and research compounds. The reaction, an electrophilic aromatic substitution, is directed by the powerful activating, ortho, para-directing hydroxyl group and the deactivating, meta-directing acetyl group.[1] Their synergistic orientation strongly favors iodination at the C-3 position. However, the high reactivity of the phenolic ring can also lead to several undesired side reactions.[2]

Core Reaction Pathway: Electrophilic Aromatic Substitution

The primary transformation involves the direct iodination of 4-hydroxyacetophenone. An electrophilic iodine species, often generated in situ from molecular iodine and an oxidizing agent, attacks the electron-rich aromatic ring.[3][4]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low Conversion and Significant Recovery of Starting Material

Question: My TLC and NMR analysis shows a large amount of unreacted 4-hydroxyacetophenone after the recommended reaction time. What are the likely causes and how can I improve my yield?

Answer: This is a classic sign of insufficient electrophilicity of the iodinating species.

  • Causality: Molecular iodine (I₂) by itself is a relatively weak electrophile and often reacts sluggishly with aromatic rings, even activated ones like phenols.[2][5] To achieve an efficient reaction rate, an oxidizing agent is typically required to generate a more potent electrophilic iodine species (e.g., I⁺, H₂OI⁺, or ICl).[3][6] If the oxidant is weak, degraded, or used in insufficient quantity, the reaction will stall.

  • Troubleshooting Protocol:

    • Verify Oxidant Quality: Ensure your oxidizing agent (e.g., hydrogen peroxide, iodic acid) is not expired and has been stored correctly. 30% H₂O₂ can decompose over time, losing its efficacy.[7]

    • Optimize Stoichiometry: The ratio of substrate to iodine to oxidant is critical. For systems like I₂/H₂O₂, a common starting point is a 1:0.5:0.6 ratio of substrate:I₂:H₂O₂.[7] If conversion is low, a slight excess of the iodinating agent may be necessary, but this must be balanced against the risk of di-iodination.

    • Increase Reaction Temperature: Gently heating the reaction mixture to 35-40 °C can significantly increase the rate of reaction.[8] However, avoid excessive heat, which can promote oxidation and tar formation.

    • Consider a Stronger Iodinating System: If milder systems fail, using a pre-formed, more powerful electrophile like iodine monochloride (ICl) can drive the reaction to completion.[2][3]

Iodinating SystemKey AdvantagesKey Disadvantages
I₂ / H₂O₂ Environmentally benign (water is the byproduct); good atom economy.[6][7]H₂O₂ can decompose; may require heating.
I₂ / HIO₃ Solid, stable oxidant; highly effective for hydroxylated ketones.[8]Requires careful control to avoid over-oxidation.
I₂ / NaOCl (Bleach) Inexpensive and readily available.Can introduce competing chlorination; pH sensitive.
Iodine Monochloride (ICl) Highly reactive electrophile; often gives fast, clean conversions.[2][3]Moisture-sensitive; more hazardous to handle.
Problem 2: Formation of a Di-iodinated Side Product

Question: I've successfully formed my product, but I'm also getting a significant amount of a second, less polar compound which I believe is 1-(4-Hydroxy-3,5-diiodophenyl)ethanone. How can I suppress this side reaction?

Answer: This is a common issue stemming from the high reactivity of the phenol ring.

  • Causality: The hydroxyl group is a powerful activating group.[2] After the first iodine is introduced at the 3-position, the ring remains highly activated and is susceptible to a second electrophilic attack at the other vacant ortho position (C-5). This leads to the formation of the di-iodinated byproduct.[9]

Figure 2: Competing Mono- vs. Di-iodination Figure 2. Competing Mono- vs. Di-iodination cluster_path cluster_path2 start 4-Hydroxyacetophenone mono This compound (Desired Product) start->mono 1st Iodination (Fast) di 1-(4-Hydroxy-3,5-diiodophenyl)ethanone (Side Product) mono->di 2nd Iodination (Can be significant) reagent + I+ reagent2 + I+

  • Troubleshooting Protocol:

    • Strict Stoichiometric Control: This is the most critical factor. Use one molar equivalent or slightly less (e.g., 0.95 eq) of your iodinating agent relative to the 4-hydroxyacetophenone.

    • Slow, Controlled Addition: Add the iodinating agent (or the oxidant) to the solution of the substrate dropwise over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring the faster, initial mono-iodination over the subsequent di-iodination.

    • Lower Reaction Temperature: Conducting the reaction at or below room temperature can enhance selectivity. Lower temperatures decrease the overall reaction rate, giving the mono-iodinated product more time to accumulate before it can react further.

    • Purification: If di-iodination is unavoidable, it can often be managed during purification. The di-iodinated product is significantly less polar. During recrystallization from a solvent like aqueous ethanol, the di-iodinated impurity may precipitate out of the hot solution first or be less soluble, allowing for separation.[9]

Problem 3: Reaction Mixture Darkens and Forms Tarry Byproducts

Question: My reaction turns dark brown or black, and upon work-up, I isolate a tarry, intractable material along with my product. What is causing this decomposition?

Answer: This is indicative of oxidation of the phenol substrate.

  • Causality: Phenols are readily oxidized, especially in the presence of oxidizing agents and heat, to form colored quinone and quinone-like structures.[2][5] These highly conjugated species are intensely colored and can polymerize to form tars, significantly complicating purification and reducing yield.

  • Troubleshooting Protocol:

    • Use Milder Conditions: Avoid aggressive oxidants like nitric acid. Prefer H₂O₂ or HIO₃. Ensure the reaction temperature is not excessively high; aim for the lowest temperature that provides a reasonable reaction rate.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Argon) can help by excluding atmospheric oxygen, which can contribute to oxidative side reactions.

    • Reductive Quench/Work-up: This is a crucial step. At the end of the reaction, quench any excess iodine and other oxidizing species by adding a solution of a mild reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is standard practice and highly effective.[1][8] This will discharge the dark color of iodine (I₂) by converting it to colorless iodide (I⁻).

    • Prompt Isolation: Do not let the completed reaction mixture sit for extended periods before work-up, as this can allow slow decomposition pathways to progress.

Frequently Asked Questions (FAQs)

Q1: Can I use a protecting group on the hydroxyl function to gain more control? A: Yes. Acetylating the hydroxyl group to form 4-acetoxyacetophenone is a viable strategy. The resulting acetoxy group is much less activating than a hydroxyl group.[2] This dramatically reduces the ring's reactivity, preventing di-iodination and oxidative decomposition. After iodination, the acetyl group can be easily removed by base- or acid-catalyzed hydrolysis. While this adds two steps to the sequence, it can be a robust solution for achieving high purity and yield.

Q2: What is the purpose of adding a base like sodium bicarbonate (NaHCO₃) in some published procedures? A: Electrophilic iodination reactions generate one equivalent of acid (HI) for every substitution. This acid can potentially catalyze decomposition or other side reactions. A mild base like NaHCO₃ is added to neutralize this acid as it is formed, maintaining a more stable reaction environment.[2]

Q3: Are there any "greener" or more modern alternatives for this iodination? A: Yes, research into greener synthetic methods is ongoing. Electrochemical iodination is a promising approach where an electrical current is used to oxidize iodide (I⁻) to the electrophilic species in situ. This method avoids the need for chemical oxidants, often uses water as a solvent, and reduces waste, making it a more sustainable alternative.[6]

References

  • Brainly. (2023, March 22). Using arrows to designate the flow of electrons, provide a detailed reaction mechanism for the iodination. Retrieved from Brainly.com. [Link]

  • Studylib. Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from studylib.net. [Link]

  • Chegg. (2023, March 11). Provide a detailed reaction mechanism for the iodination of 4'-Hydroxyacetophenone to form the iodo-substituted product. Retrieved from Chegg.com. [Link]

  • Chemistry LibreTexts. (2020, August 26). Electrophilic Substitution of Phenols. Retrieved from chem.libretexts.org. [Link]

  • Course Hero. (2022, May 22). Experiment Goals 4'-Hydroxyacetophenone is an aromatic compound... Retrieved from coursehero.com. [Link]

  • Chegg. (2021, March 14). (5pts) 1. Draw out the overall balanced equation for the iodination of 4. Retrieved from Chegg.com. [Link]

  • Chemistry Steps. Reactions of Phenols. Retrieved from chemistrysteps.com. [Link]

  • Christiansen, J. et al. Iodination of phenol. Retrieved from orbit.dtu.dk. [Link]

  • Google Patents. (2011).
  • Stavber, S. et al. (2008). Iodination of Organic Compounds Using the Reagent System I₂/30% aq. H₂O₂. Molecules, 13(12), 3073-3084. [Link]

  • PubChem. This compound. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2015). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances. [Link]

  • Arkat USA. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108. [Link]

  • Feroci, M. et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5543. [Link]

Sources

Preventing over-reduction of aryl hydroxylamines in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aryl hydroxylamines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively reducing nitroarenes while preventing the common side reaction of over-reduction to the corresponding aniline. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Preventing Over-Reduction

This guide addresses specific issues you may encounter during the synthesis of aryl hydroxylamines, providing insights into the causes and actionable solutions.

Problem 1: My reaction yields the aniline as the major product instead of the desired aryl hydroxylamine.

Probable Cause: The reduction of a nitroarene to an aniline proceeds through the aryl hydroxylamine intermediate.[1][2] If the reaction conditions are too harsh or the catalyst is too active, the hydroxylamine will be further reduced to the aniline as it is formed.[3]

Solutions:

  • Reagent Selection:

    • Catalytic Transfer Hydrogenation: This is often a milder method than direct hydrogenation with H₂ gas.[4][5] Using a less reactive hydrogen donor can improve selectivity. For example, ammonia-borane (NH₃BH₃) has been shown to be more selective for hydroxylamine formation compared to sodium borohydride (NaBH₄) when using a silver/TiO₂ catalyst.[6][7]

    • Metallic Reductants: Zinc dust in the presence of aqueous ammonium chloride or a CO₂/H₂O system is a classic and effective method for selectively producing aryl hydroxylamines.[8][9] The slightly acidic conditions generated by NH₄Cl or carbonic acid can help to stabilize the hydroxylamine.

  • Catalyst Modification:

    • Catalyst Inhibitors: For catalytic hydrogenations (e.g., with Pt or Pd catalysts), the addition of a catalyst inhibitor can selectively poison the sites responsible for the reduction of the hydroxylamine to the aniline. Dimethyl sulfoxide (DMSO) is a commonly used inhibitor for this purpose.[10][11][12] The presence of a base, in combination with a sulfur compound like DMSO, can further enhance selectivity.[10][11]

    • Choice of Catalyst: The choice of metal and support can significantly influence selectivity. For instance, rhodium on carbon has been used with hydrazine for this transformation.[8]

  • Reaction Parameter Optimization:

    • Temperature: Lowering the reaction temperature can significantly decrease the rate of the second reduction step (hydroxylamine to aniline) more than the first (nitro to hydroxylamine), thus improving selectivity. It is recommended to maintain the reaction temperature below 20°C.[10]

    • pH Control: The stability of aryl hydroxylamines is pH-dependent. Slightly acidic conditions can favor the formation and stability of the hydroxylamine.[13]

    • Reaction Time: Careful monitoring of the reaction progress is crucial. Stopping the reaction as soon as the starting nitroarene is consumed can prevent the accumulation of the over-reduced aniline product.

Experimental Protocol: Selective Reduction using Zn Dust and NH₄Cl [8][9]

  • In a round-bottom flask, suspend the nitroarene and 4-5 equivalents of ammonium chloride in a mixture of water and a co-solvent like ethanol or THF.

  • Cool the mixture in an ice bath to 0-10 °C.

  • Add 2-3 equivalents of zinc dust portion-wise while vigorously stirring. The reaction is exothermic, so maintain the temperature below 20°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Once the starting material is consumed (typically 1-3 hours), filter the reaction mixture through a pad of celite to remove the zinc oxide.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aryl hydroxylamine.

Problem 2: My reaction is very slow or does not go to completion.

Probable Cause: The reducing agent may not be active enough under the chosen conditions, or the substrate may be sterically hindered or electronically deactivated.

Solutions:

  • Activate the Reducing Agent:

    • When using zinc dust, pre-activation by washing with dilute HCl to remove the passivating oxide layer can improve reactivity.

  • Increase Temperature Cautiously: While low temperatures are generally preferred to prevent over-reduction, a modest increase in temperature (e.g., to room temperature) may be necessary for less reactive substrates.[9] This should be done with careful monitoring for the formation of the aniline byproduct.

  • Solvent Choice: Ensure the nitroarene is fully dissolved in the reaction medium. A co-solvent may be necessary to improve solubility.

  • Substituent Effects: Nitroarenes with electron-withdrawing groups tend to be reduced faster than those with electron-donating groups.[7] For electron-rich systems, more forcing conditions may be required, which in turn increases the risk of over-reduction. In such cases, a careful balance of reagent choice and reaction parameters is essential.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reduction of nitroarenes, and where does the over-reduction occur?

A1: The reduction of a nitroarene to an aniline is a stepwise process. The nitro group is first reduced to a nitrosoarene, which is then reduced to an N-arylhydroxylamine. The final step is the reduction of the hydroxylamine to the aniline.[1][2] Over-reduction occurs when the aryl hydroxylamine intermediate is further reduced to the aniline.

G Nitroarene Nitroarene Nitrosoarene Nitrosoarene Nitroarene->Nitrosoarene +2e-, +2H+ ArylHydroxylamine Aryl Hydroxylamine Nitrosoarene->ArylHydroxylamine +2e-, +2H+ Aniline Aniline ArylHydroxylamine->Aniline +2e-, +2H+ (Over-reduction)

Caption: Reaction pathway for nitroarene reduction.

Q2: How can I monitor the progress of my reaction to avoid over-reduction?

A2: Regular monitoring is key. TLC is a quick and easy method. Staining with a potassium permanganate solution can be effective as both the hydroxylamine and aniline are readily oxidized. For more quantitative analysis, GC-MS or LC-MS are ideal as they can distinguish between the starting material, the hydroxylamine product, and the aniline byproduct, and give their relative ratios.[14][15]

Q3: Are there any "green" methods for the selective synthesis of aryl hydroxylamines?

A3: Yes, there is growing interest in developing more environmentally benign methods. Using zinc dust in a CO₂/H₂O system is considered a green alternative as it avoids the use of ammonium chloride. Photochemical reductions using visible light and a hydrogen source like γ-terpinene have also been reported, which avoid the need for metal catalysts or additives.[16][17] Catalytic transfer hydrogenation using formic acid as a hydrogen source is another greener approach.[4][5]

Q4: Can I use sodium borohydride (NaBH₄) for this reduction?

A4: Sodium borohydride on its own is generally not effective for the reduction of nitroarenes.[18] However, it can be used in combination with a catalyst. For example, NaBH₄ with a silver/TiO₂ catalyst can reduce nitroarenes, but it tends to lead to the formation of the aniline.[6][7] For the selective formation of aryl hydroxylamines with this catalytic system, ammonia-borane (NH₃BH₃) is a better choice of reducing agent.[6][7]

Q5: What is the role of additives like dimethyl sulfoxide (DMSO) in preventing over-reduction?

A5: In catalytic hydrogenation, DMSO acts as a selective catalyst poison.[10][11] It is believed to adsorb to the catalyst surface and inhibit the sites that are active for the reduction of the aryl hydroxylamine to the aniline, without significantly affecting the initial reduction of the nitro group. This allows the reaction to be stopped at the hydroxylamine stage.[12]

G cluster_0 Reaction Optimization Workflow Start Define Substrate and Desired Product (Aryl Hydroxylamine) ChooseMethod Select Reduction Method Start->ChooseMethod OptimizeParams Optimize Reaction Parameters ChooseMethod->OptimizeParams e.g., Catalytic Transfer Hydrogenation Monitor Monitor Reaction Progress (TLC, LC-MS) OptimizeParams->Monitor T, Time, Additives Workup Work-up and Isolation Monitor->Workup Reaction Complete Analysis Analyze Product Purity and Yield Workup->Analysis Troubleshoot Troubleshoot (e.g., Over-reduction) Analysis->Troubleshoot Issues Identified End Successful Synthesis Analysis->End Desired Purity/Yield Troubleshoot->OptimizeParams Adjust Conditions

Caption: Workflow for optimizing aryl hydroxylamine synthesis.

Summary of Key Parameters for Selectivity

ParameterRecommendation for SelectivityRationale
Reducing Agent Prefer milder reagents like Zn/NH₄Cl or catalytic transfer hydrogenation with donors like NH₃BH₃.[6][7][8]Harsher reducing systems (e.g., some catalytic hydrogenations with H₂) can easily lead to over-reduction.
Catalyst Use inhibitors like DMSO with Pt/C or Pd/C.[10][11][12]Selectively poisons catalyst sites responsible for hydroxylamine to aniline reduction.
Temperature Maintain low temperatures, ideally 0-20°C.[10]The rate of over-reduction is often more sensitive to temperature increases than the initial reduction.
pH Slightly acidic conditions.[13]Can help to stabilize the aryl hydroxylamine product.
Reaction Time Monitor closely and stop the reaction upon consumption of the starting material.Prevents the build-up of the aniline byproduct over time.

References

  • Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene. Chemical Communications (RSC Publishing). Available at: [Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. National Institutes of Health (NIH). Available at: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Available at: [Link]

  • Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. Organic Letters. Available at: [Link]

  • The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Green Chemistry (RSC Publishing). Available at: [Link]

  • Development of selective reduction of nitroarenes to arylamines or... ResearchGate. Available at: [Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. MDPI. Available at: [Link]

  • Mechanism of Nitroarenes Reduction. ResearchGate. Available at: [Link]

  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Available at: [Link]

  • A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. RSC Publishing. Available at: [Link]

  • General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society. Available at: [Link]

  • Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Scilit. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education (ACS Publications). Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central (PMC). Available at: [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. National Institutes of Health (NIH). Available at: [Link]

  • hydroxylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PubMed Central (PMC). Available at: [Link]

    • analytical methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of arylhydroxylamines. Google Patents.
  • Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. ETH Zürich. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Chemistry and Applied Chemical Engineering. Available at: [Link]

  • Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. ResearchGate. Available at: [Link]

  • Optimization of the synthesis of het/aryl- amidoximes using an efficient green chemistry | Request PDF. ResearchGate. Available at: [Link]

  • Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. MDPI. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Process for the preparation of arylhydroxylamines. Google Patents.
  • β-PHENYLHYDROXYLAMINE. Organic Syntheses Procedure. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Amine release in synthesis (hydroxylamine hydrochloride). Reddit. Available at: [Link]

  • Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry (RSC Publishing). Available at: [Link]

  • Reduction of hydroxylamines into anilines. ResearchGate. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Facile Reduction of Nitroarenes into Anilines and Nitroalkanes into Hydroxylamines via the Rapid Activation of Ammonia·Borane Complex by Supported Gold Nanoparticles. ResearchGate. Available at: [Link]

  • pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs). PubMed Central (PMC). Available at: [Link]

  • Hydroxylamine. Wikipedia. Available at: [Link]

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How to avoid degradation of 1-(4-Hydroxy-3-iodophenyl)ethanone during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1-(4-Hydroxy-3-iodophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation of this key intermediate during experimental workup. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles to ensure the stability and purity of your compound.

Introduction: The Challenge of Stability

This compound is a valuable building block in organic synthesis. However, its structure, containing both a phenolic hydroxyl group and an aryl-iodide bond, renders it susceptible to degradation under common workup conditions. The primary challenges are oxidation of the electron-rich phenol ring and deiodination. This guide provides a systematic approach to understanding and mitigating these degradation pathways, ensuring high yield and purity of the final product.

Troubleshooting Guide: Common Issues During Workup

This section addresses specific problems you may encounter during the isolation and purification of this compound.

Issue 1: The reaction mixture or isolated product turns pink, red, or brown.

Q: My product is discolored after the workup. What is causing this, and how can I prevent it?

A: Discoloration is a classic indicator of phenol oxidation. The phenolic hydroxyl group in this compound is highly susceptible to oxidation, especially when exposed to air (oxygen). This process is often accelerated by light and basic pH conditions. The initial oxidation product is a quinone, which can then polymerize to form highly colored phenoquinone-type structures.[1]

Root Cause Analysis & Solutions:

  • Exposure to Atmospheric Oxygen: The primary culprit is often dissolved oxygen in your solvents or exposure of the reaction mixture to air during transfers and filtration.

    • Solution: Perform the workup under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Basic pH Conditions: In a basic medium, the phenol is deprotonated to form a phenoxide ion. This species is even more electron-rich and thus more readily oxidized than the neutral phenol.

    • Solution: Maintain a neutral to slightly acidic pH (ideally pH 5-7) throughout the workup. If the reaction was run under basic conditions, neutralize carefully with a dilute acid (e.g., 1 M HCl) while keeping the temperature low.

  • Presence of Oxidizing Agents: Residual iodinating reagents from the synthesis (e.g., I₂, NIS) are strong oxidizing agents.

    • Solution: Before starting the main workup, quench any excess iodinating agent with a reducing agent. A solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective.[2] Add the quenching agent until the characteristic brown/yellow color of iodine disappears.

  • Light Exposure: Photochemical reactions can generate radicals that initiate oxidation.

    • Solution: Protect your reaction vessel from light by wrapping it in aluminum foil, especially during extended stirring or storage.

Proactive Measure: The Use of Antioxidants

For particularly sensitive reactions, consider adding a small amount of a radical scavenger or antioxidant to the workup solvents.

AntioxidantRecommended ConcentrationMechanism of Action
Ascorbic Acid (Vitamin C) 0.1-1% (w/v) in aqueous solutionsA powerful reducing agent that is preferentially oxidized, sacrificing itself to protect the phenolic compound.[3] It can also reduce quinones back to phenols.
Butylated Hydroxytoluene (BHT) 0.01-0.1% (w/v) in organic solventsA radical scavenger that terminates the chain reactions involved in oxidation.
Issue 2: Low yield and the presence of 4-hydroxyacetophenone as a major impurity.

Q: My final product shows a significant amount of the deiodinated starting material. What causes this loss of iodine?

A: The presence of 4-hydroxyacetophenone indicates that deiodination, the cleavage of the carbon-iodine bond, has occurred. This is a common degradation pathway for aryl iodides, particularly those activated by electron-donating groups like the hydroxyl group.

Root Cause Analysis & Solutions:

  • Reductive Conditions: While necessary to quench excess iodine, overly harsh or prolonged exposure to certain reducing agents can lead to reductive deiodination.

    • Solution: Use a stoichiometric amount of sodium thiosulfate or bisulfite for quenching. Monitor the disappearance of the iodine color and avoid adding a large excess of the reducing agent.

  • High Temperatures: Thermal stress during the workup, such as during solvent removal, can promote C-I bond cleavage.

    • Solution: Concentrate your product solutions at reduced pressure and moderate temperatures (e.g., using a rotary evaporator with a water bath set to ≤ 40°C).

  • Photolytic Cleavage: The C-I bond can be cleaved by exposure to UV light.

    • Solution: As with preventing oxidation, protect your compound from direct light throughout the workup and storage.

  • Presence of Catalytic Metals: Trace amounts of transition metals can catalyze dehalogenation reactions.

    • Solution: Use high-purity reagents and solvents. If metal contamination is suspected from a previous step, consider a wash with a chelating agent like EDTA during the aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range to maintain during the aqueous workup of this compound?

A1: The optimal pH range is neutral to slightly acidic, typically between pH 5 and 7. In this range, the phenolic group remains protonated, reducing its susceptibility to oxidation.[4][5] Strongly acidic conditions (pH < 4) should also be avoided as they can potentially promote other side reactions, although they are generally better than basic conditions. Strongly basic conditions (pH > 8) lead to the formation of the highly reactive phenoxide ion and should be strictly avoided.[4]

Q2: I've quenched the reaction with sodium thiosulfate. What are the next steps in a standard workup?

A2: After quenching, a typical workup would proceed as follows:

  • Extraction: If the reaction was in an aqueous-miscible solvent, dilute with water and extract the product into a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with:

    • Water, to remove water-soluble byproducts.

    • A mild brine (saturated NaCl solution), to break up emulsions and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

Q3: What is the best method for final purification?

A3: Recrystallization is the most common and effective method for purifying this compound. A mixed solvent system is often ideal. Based on procedures for the parent compound, 4-hydroxyacetophenone, an ethanol/water mixture is a good starting point.[6][7]

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. To this hot solution, add warm water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[8]

Q4: How should I store the purified this compound?

A4: To ensure long-term stability, store the purified, dry solid in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperature (e.g., in a refrigerator at 2-8°C). This minimizes exposure to air, light, and moisture.

Visualizing Degradation & Prevention

To better understand the chemical transformations, the following diagrams illustrate the key degradation pathways and the workflow for a successful workup.

G cluster_degradation Degradation Pathways Product This compound Quinone Quinone/Polymer (Colored Impurity) Product->Quinone [O] (Air, Light, Base) Deiodinated 4-Hydroxyacetophenone (Deiodinated Impurity) Product->Deiodinated [H] (Heat, Light, Excess Reductant)

Caption: Key degradation pathways for this compound.

G Start Crude Reaction Mixture Quench Quench with Na₂S₂O₃ (Remove excess I₂) Start->Quench Extract Aqueous Workup (pH 5-7) Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate (Low Temp/Pressure) Dry->Concentrate Recrystallize Recrystallize (e.g., Ethanol/Water) Concentrate->Recrystallize Final Pure Product Recrystallize->Final

Caption: Recommended workflow to prevent degradation during workup.

Step-by-Step Recommended Workup Protocol

This protocol provides a robust procedure for the workup and purification of this compound following its synthesis.

Materials:

  • Crude reaction mixture

  • 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Deionized water (degassed)

  • Brine (saturated NaCl solution, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Activated carbon (optional)

Procedure:

  • Quenching:

    • Cool the crude reaction mixture in an ice bath (0-5°C).

    • Slowly add the 10% sodium thiosulfate solution dropwise with vigorous stirring. Continue addition until the dark color of iodine is fully discharged and a pale yellow or colorless solution is obtained.

  • pH Adjustment & Extraction:

    • If the reaction mixture is basic, adjust the pH to ~6-7 by adding 1 M HCl dropwise while monitoring with pH paper. Keep the temperature below 10°C.

    • Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic layer with deionized water (1 x volume of organic phase).

    • Wash the organic layer with brine (1 x volume of organic phase) to facilitate separation.

  • Drying and Decolorizing (Optional):

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

    • If the solution is still colored, add a small amount of activated carbon (approx. 1-2% w/w of expected product), stir for 15-20 minutes, and then filter through a pad of celite to remove the carbon and drying agent.

  • Concentration:

    • Transfer the clear, dried organic solution to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.

  • Recrystallization:

    • To the crude solid, add a minimal volume of hot ethanol to dissolve the material completely.

    • While hot, add warm deionized water dropwise until the solution just begins to turn cloudy.

    • Add a few drops of hot ethanol to clarify the solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol/water (in the same ratio as the crystallization mixture).

    • Dry the purified crystals under vacuum.

References

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. (2023). MDPI. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Method for purification of 4-hydroxyacetophenone. (2020).
  • Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. (2012). ResearchGate. [Link]

  • Reactions of Phenols. (2024). Chemistry LibreTexts. [Link]

  • Effects of ascorbic acid on phenolic compounds and antioxidant activity of packaged fresh cut table grapes. (2018). ResearchGate. [Link]

  • Phenol on oxidation in air gives A Quinone B Catechol class 11 chemistry CBSE. Vedantu. [Link]

  • Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. [Link]

  • A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. (2010). National Institutes of Health. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]

  • Oxidation of Phenols to Quinones: Videos & Practice Problems. (2024). Pearson. [Link]

  • Changes in Ascorbic Acid, Phenolic Compound Content, and Antioxidant Activity In Vitro in Bee Pollen Depending on Storage Conditions: Impact of Drying and Freezing. (2023). National Institutes of Health. [Link]

  • Reactions with phenols. (1950). ResearchGate. [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2021). ScienceDirect. [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (2017). MDPI. [Link]

  • Sodium Bisulfite. PubChem. [Link]

  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (2015). National Institutes of Health. [Link]

  • Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity. (2021). MDPI. [Link]

  • METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. (2018). patentscope.wipo.int. [Link]

  • Air- and light-sensitivity of phenol. (2017). Chemistry Stack Exchange. [Link]

  • [organic chem] Why is sodium bisulfite added in this reaction? (2013). Reddit. [Link]

  • The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. (2004). ResearchGate. [Link]

  • Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts. (2016). PubMed. [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases in. (2015). Journal of Molecular Endocrinology. [Link]

  • Method for purification of 4-hydroxyacetophenone. (2020). PatSnap. [Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. (2022). National Institutes of Health. [Link]

  • Process for producing 4-hydroxyacetophenone. (1986).
  • New insights into the structure and mechanism of iodothyronine deiodinases. (2015). ResearchGate. [Link]

  • Chapter 17 - Oxidation of Phenols to Quinone. (2017). YouTube. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate. [Link]

  • Bisulfite. Wikipedia. [Link]

  • Determination of total phenolics and ascorbic acid related to an antioxidant activity and thermal stability of the Mao fruit juice. (2013). International Food Research Journal. [Link]

  • Iodine-Sensitized Degradation of 2,4,6-Trichlorophenol under Visible Light. (2015). ResearchGate. [Link]

  • Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. [Link]

  • α-HYDROXY DIMETHYLACETAL. Organic Syntheses Procedure. [Link]

  • Quantitative pH Determination Based on the Dominant Wavelength Analysis of Commercial Test Strips. (2024). ResearchGate. [Link]

  • Phenol on oxidation in air gives:(A) Quinone(B) Catechol(C) Resorcino. askIITians. [Link]

  • Radical-induced deiodination of aryl iodides in alkaline methanol. (1969). pubs.acs.org. [Link]

Sources

Technical Support Center: Selective Iodination of Phenols with Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective iodination of phenols bearing electron-withdrawing groups (EWGs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. The deactivation of the aromatic ring by EWGs presents unique challenges to electrophilic substitution, often resulting in low yields or requiring harsh reaction conditions. This guide provides practical, in-depth solutions and protocols to overcome these obstacles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual questions researchers face when planning the iodination of deactivated phenolic compounds.

Q1: Why is the iodination of phenols with electron-withdrawing groups (EWGs) so much more challenging than for activated phenols?

A: The core of the issue lies in the electron density of the aromatic ring. The hydroxyl (-OH) group of a phenol is a strong activating group, donating electron density into the ring and making it highly nucleophilic. However, electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -COOR) do the opposite; they pull electron density out of the ring. This deactivation makes the phenol a much weaker nucleophile, significantly slowing down the rate of electrophilic aromatic substitution (SEAr), which is the primary mechanism for iodination.[1][2] Molecular iodine (I₂) is a weak electrophile, and for it to react with a deactivated ring, a more potent electrophilic iodine species (effectively "I⁺") must be generated, often with the help of an oxidizing agent or a strong acid catalyst.[2][3]

Q2: What are the most common iodinating reagents for deactivated phenols, and how do I choose the right one?

A: Choosing the correct reagent is critical for success. The reactivity of the system should be matched to the strength of the substrate's deactivation.

  • Molecular Iodine (I₂) with an Oxidant: This is a classic and cost-effective method. I₂ itself is not electrophilic enough, but in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), nitric acid, or iodic acid (HIO₃), a more reactive iodinating species is formed in situ.[3][4] This system is effective for moderately deactivated phenols.[5][6][7]

  • N-Iodosuccinimide (NIS): NIS is a versatile and easy-to-handle solid reagent. While considered a mild iodinating agent on its own, its electrophilicity is dramatically enhanced in the presence of a strong protic acid (like H₂SO₄ or trifluoromethanesulfonic acid) or a Lewis acid.[8][9][10] The NIS/acid system is highly effective for a wide range of deactivated aromatics, including those with nitro groups.[8][9]

  • Iodine Monochloride (ICl): ICl is a potent, pre-polarized iodinating agent where the iodine atom is the electrophilic center.[11] It is highly effective for iodinating even strongly deactivated aromatic compounds and often provides clean, high-yielding reactions.[11][12][13] However, it is corrosive and requires careful handling.

The choice depends on the severity of deactivation: for a phenol with a p-acetyl group, I₂/H₂O₂ might suffice. For a p-nitrophenol, a more powerful system like NIS/H₂SO₄ or ICl would be a more appropriate starting point.[8][14]

Q3: How does the position of the electron-withdrawing group affect the regioselectivity of iodination?

A: The hydroxyl group is a powerful ortho, para-director. The incoming iodine electrophile will be directed to the positions ortho and para to the -OH group.

  • EWG at the para-position (e.g., 4-nitrophenol): Iodination will occur exclusively at the positions ortho to the hydroxyl group. If both ortho positions are available, di-iodination can occur if excess reagent is used.[14]

  • EWG at the ortho-position (e.g., 2-nitrophenol): The EWG will sterically hinder the adjacent ortho-position. Therefore, iodination will be strongly directed to the para-position relative to the hydroxyl group.

  • EWG at the meta-position (e.g., 3-nitrophenol): The directing effects are cooperative. The -OH group directs ortho and para. The EWG deactivates the positions ortho and para to it. The result is that iodination occurs at positions 2, 4, and 6, with the position para to the hydroxyl (position 4) often being favored due to reduced steric hindrance.

Q4: What is the role of a catalyst or additive in these reactions?

A: Catalysts or additives serve to increase the electrophilicity of the iodine source.

  • Oxidizing Agents (e.g., H₂O₂, HIO₃): When using molecular iodine (I₂), the reaction produces iodide (I⁻), which can react with I₂ to form the less reactive I₃⁻. Oxidizing agents prevent this by converting I⁻ back to a reactive iodinating species, driving the reaction forward.[4][15]

  • Strong Acids (e.g., H₂SO₄, CF₃SO₃H): When using NIS, strong acids protonate the succinimide carbonyl oxygen, which makes the nitrogen more electron-withdrawing and the I-N bond weaker. This significantly increases the electrophilic character of the iodine atom, creating a "superelectrophilic" iodinating agent.[8][9]

  • Lewis Acids (e.g., Ag(I), Fe(III) salts): Lewis acids can coordinate to the iodinating reagent (like NIS), polarizing the I-N bond and activating the iodine for electrophilic attack on the deactivated ring.[10][16]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental failures in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Q: I've run my reaction overnight, but TLC analysis shows mostly unreacted starting material. What went wrong?

A: This is the most common issue and usually points to insufficient reactivity in the system.

  • Possible Cause 1a: Insufficiently Electrophilic Iodine Source. Your phenol is too deactivated for the chosen reagent.

    • Solution: Increase the electrophilicity of your iodinating system. If you used I₂/H₂O₂, consider switching to a more potent system. The hierarchy of reactivity is generally: I₂ < I₂/Oxidant < NIS < NIS/Acid < ICl . For very deactivated substrates, NIS in strong acid or ICl is often required.[8][9][11]

  • Possible Cause 1b: Reaction Temperature is Too Low. Electrophilic substitution on deactivated rings often requires higher activation energy.

    • Solution: While monitoring for potential side reactions, cautiously increase the reaction temperature. For instance, if the reaction was run at room temperature, try heating to 50-70 °C. Many procedures for deactivated phenols require elevated temperatures to proceed at a reasonable rate.[5]

  • Possible Cause 1c: Catalyst/Additive is Inactive or Insufficient. The acid or oxidant may have degraded or been used in insufficient quantity.

    • Solution: Use fresh, high-quality additives. Ensure the stoichiometry is correct. For example, when using NIS in sulfuric acid, concentrated H₂SO₄ is often used as the solvent to ensure maximum activation.[8]

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Q: My reaction worked, but I have a mixture of mono-iodinated isomers that are difficult to separate. How can I improve selectivity?

A: This typically arises when electronic directing effects and steric factors are in close competition.

  • Possible Cause 2a: Competing Ortho and Para Substitution. For a meta-substituted phenol, multiple positions are activated by the hydroxyl group.

    • Solution: Modify reaction conditions to favor one isomer. Bulky iodinating reagents may favor the less sterically hindered para-position. Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.

  • Possible Cause 2b: Over-iodination. The desired mono-iodinated product is reacting further to give di- or tri-iodinated byproducts.

    • Solution: This indicates the reaction is too vigorous or the stoichiometry is off.

      • Control Stoichiometry: Use precisely 1.0 equivalent of the iodinating agent.

      • Slow Addition: Add the iodinating agent dropwise as a solution over a prolonged period (e.g., 1-2 hours) at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.[17]

      • Use a Milder Reagent: If using ICl, consider switching to NIS/TFA, which might be more controllable.

Problem 3: Difficulty in Product Purification

Q: The reaction is complete, but I'm struggling to isolate a pure product from the crude mixture.

A: Purification challenges often stem from unreacted reagents or byproducts with similar physical properties to the desired product.

  • Possible Cause 3a: Residual Iodine or Iodinating Agent.

    • Solution: During the aqueous workup, quench the reaction mixture with a solution of sodium thiosulfate (Na₂S₂O₃).[5][11] This will reduce any remaining I₂ or ICl to iodide (I⁻), which is soluble in the aqueous phase. If NIS was used, the byproduct succinimide can often be removed with an aqueous wash.

  • Possible Cause 3b: Product and Starting Material Have Similar Polarity.

    • Solution: If the R_f values are very close on TLC, standard column chromatography may be difficult.

      • Optimize Chromatography: Try a different solvent system with varying polarity. Sometimes using a less polar solvent system over a longer column provides better separation.

      • Recrystallization: This can be a highly effective technique if a suitable solvent is found. Test small amounts of the crude material in various solvents (e.g., ethanol/water, hexanes/ethyl acetate) to find conditions where the product crystallizes out, leaving impurities in the mother liquor.[18]

Part 3: Data & Visualizations

Table 1: Comparison of Common Iodinating Reagents for Deactivated Phenols
Reagent SystemRelative ReactivityCommon SubstratesKey AdvantagesKey Disadvantages
I₂ / H₂O₂ ModeratePhenols with weakly deactivating groups (e.g., halogens, -COCH₃)Inexpensive, environmentally benign (water as byproduct)May not be effective for strongly deactivated rings[5][7]
NIS / TFA HighPhenols with moderately deactivating groups (e.g., -COOR, -CN)Easy to handle solid reagent, highly tunable reactivityRequires stoichiometric acid, TFA is corrosive and expensive[10]
NIS / H₂SO₄ Very HighStrongly deactivated phenols (e.g., -NO₂, multiple EWGs)Extremely powerful, can iodinate very unreactive ringsHarsh conditions, potential for charring/sulfonation[8][9]
Iodine Monochloride (ICl) Very HighMost deactivated phenolsHigh reactivity, clean conversions, commercially availableCorrosive, moisture-sensitive, requires careful handling[11][12]
Diagrams

This diagram illustrates the fundamental electrophilic aromatic substitution (SEAr) mechanism for the iodination of a phenol bearing a para-EWG.

Caption: The SEAr mechanism involves the formation of a resonance-stabilized sigma complex.

This decision tree provides a logical path for diagnosing and solving low-yield iodination reactions.

Troubleshooting Workflow Start Problem: Low or No Conversion Reagent Is the iodinating reagent strong enough for the substrate? Start->Reagent Temp Is the reaction temperature optimized? Reagent->Temp Yes UpgradeReagent ACTION: Switch to a more powerful system (e.g., I₂/H₂O₂ → NIS/Acid or ICl) Reagent->UpgradeReagent No Stoich Are catalyst/additive ratios correct and material fresh? Temp->Stoich Yes IncreaseTemp ACTION: Increase temperature incrementally (e.g., RT → 50-70 °C) Temp->IncreaseTemp No CheckStoich ACTION: Use fresh catalyst/additive and verify stoichiometry Stoich->CheckStoich No Success Problem Solved Stoich->Success Yes UpgradeReagent->Temp IncreaseTemp->Stoich CheckStoich->Success

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Part 4: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common iodination procedures. Safety Note: These experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Iodination of 4-Hydroxyacetophenone using NIS and Trifluoroacetic Acid (TFA)

This method is suitable for moderately deactivated phenols.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.36 g, 10 mmol).

  • Dissolution: Add acetonitrile (30 mL) and stir until the solid is completely dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 eq) to the solution in one portion.

  • Acid Catalyst: Cool the flask in an ice-water bath (0 °C). Slowly add trifluoroacetic acid (TFA) (0.85 mL, 11 mmol, 1.1 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Quench: Add 20 mL of a 10% aqueous sodium thiosulfate solution to the separatory funnel and shake. The organic layer should become colorless.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and finally with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford 3-iodo-4-hydroxyacetophenone.

Protocol 2: Iodination of 4-Nitrophenol using Iodine Monochloride (ICl)

This protocol is effective for strongly deactivated phenols.[14]

  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-nitrophenol (13.9 g, 0.1 mol) in 50 mL of boiling glacial acetic acid.

  • Reagent Preparation: In a separate flask, carefully prepare a solution of iodine monochloride (ICl) (32.5 g, 0.2 mol, 2.0 eq) in 20 mL of glacial acetic acid. Caution: ICl is corrosive and reacts with moisture. Handle with care.

  • Addition: Remove the heat source from the phenol solution. With vigorous stirring, add the ICl solution slowly from the dropping funnel over 30 minutes. The reaction is exothermic.

  • Heating: After the addition is complete, heat the mixture on a steam bath or in a boiling water bath for 2 hours.

  • Cooling & Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath. The product will crystallize.

  • Filtration: Collect the solid product by vacuum filtration on a Büchner funnel. Wash the filter cake with two small portions (15 mL each) of cold glacial acetic acid, followed by a wash with cold water.

  • Washing: Create a slurry of the solid in 100 mL of water to wash away residual acid. Filter again.

  • Drying: Dry the product in a desiccator or a vacuum oven at 50 °C to yield 2,6-diiodo-4-nitrophenol.

References

  • Christiansen, J. (n.d.). Iodination of phenol. Department of Chemistry, University of Copenhagen. Retrieved from [Link]

  • Wikipedia. (2023). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774. Available at: [Link]

  • Barattini, E., et al. (2011). Process for the iodination of phenolic derivatives. Google Patents. EP2394984A1.
  • Karpa, M., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. RSC Advances, 9(24), 13735-13744. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Iodoarenes by Iodination or Substitution. Retrieved from [Link]

  • Manac Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Yoshimura, A., et al. (2018). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. Journal of the American Chemical Society, 140(10), 3702-3712. Available at: [Link]

  • ResearchGate. (n.d.). A green catalytic method for selective synthesis of iodophenols via aerobic oxyiodination under organic solvent-free conditions. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic halogenation. Retrieved from [Link]

  • ResearchGate. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Concerning The Mechanism of Iodine(III)-Mediated Oxidative Dearomatization of Phenols. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Semantic Scholar. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Phenols by Substitution or Oxidation. Retrieved from [Link]

  • ACS Publications. (1992). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 57(25), 6972–6975. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3201. Retrieved from [Link]

  • University of Mississippi, eGrove. (2018). Unexpected Outcomes during the Attempted Iodination of Biphenol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Iodine monochloride – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2016). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Haloform Reaction of Methyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the haloform reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic transformation for the synthesis of carboxylic acids from methyl ketones. While powerful, the haloform reaction is often accompanied by byproduct formation that can complicate purification and reduce yields.

This document provides in-depth, field-tested insights into the causal factors behind common experimental issues. It is structured as a series of frequently asked questions (FAQs) for foundational knowledge, followed by a detailed troubleshooting guide to address specific problems you may encounter at the bench. Our goal is to empower you with the scientific understanding to not just follow a protocol, but to rationalize, optimize, and troubleshoot it effectively.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental principles of the haloform reaction and the origins of common impurities.

Q1: What is the fundamental mechanism of the haloform reaction?

The haloform reaction is a base-mediated process that converts a methyl ketone (or a substrate that can be oxidized to a methyl ketone) into a carboxylate and a haloform (chloroform, bromoform, or iodoform).[1] The reaction proceeds in two major stages:

  • Exhaustive α-Halogenation: In the presence of a base (e.g., NaOH), an acidic α-proton is removed from the methyl group to form an enolate. This enolate then acts as a nucleophile, attacking the halogen (X₂). This process repeats two more times. Each successive halogenation increases the acidity of the remaining α-protons, causing the reaction to accelerate until the trihalomethyl ketone intermediate is formed.[2] This "Cookie Monster" characteristic, where the reaction doesn't stop after the first "bite," is key to its mechanism.[2]

  • Nucleophilic Acyl Substitution & Cleavage: A hydroxide ion then attacks the electrophilic carbonyl carbon of the trihalomethyl ketone. The resulting tetrahedral intermediate collapses, expelling the trihalomethyl anion (⁻CX₃) as a leaving group.[2] This is a rare example of a carbon-based leaving group, made possible by the stabilizing inductive effect of the three halogen atoms.[3]

  • Acid-Base Neutralization: In the final step, a rapid proton transfer occurs between the newly formed carboxylic acid and the basic ⁻CX₃ anion to yield the final products: a carboxylate salt and the haloform (CHX₃).

Below is a diagram illustrating this mechanistic pathway.

haloform_mechanism Figure 1: Haloform Reaction Mechanism cluster_start Starting Materials cluster_halogenation Stage 1: Exhaustive Halogenation cluster_cleavage Stage 2: Cleavage & Neutralization cluster_end Final Products Ketone R-CO-CH₃ (Methyl Ketone) Enolate Enolate Formation Ketone->Enolate + OH⁻ Base 3 OH⁻ Halogen 3 X₂ Trihalo R-CO-CX₃ (Trihalomethyl Ketone) Enolate->Trihalo + 3 X₂ (Repeats 3x) Tetrahedral Tetrahedral Intermediate Trihalo->Tetrahedral + OH⁻ (Attack) CarboxylicAcid R-COOH Tetrahedral->CarboxylicAcid Collapse HaloformAnion ⁻CX₃ Carboxylate R-COO⁻ (Carboxylate) CarboxylicAcid->Carboxylate + ⁻CX₃ (Proton Transfer) Haloform CHX₃ (Haloform) HaloformAnion->Haloform + R-COOH

Caption: Figure 1: Haloform Reaction Mechanism

Q2: What are the most common byproducts and how do they form?

Byproduct formation is the primary challenge in the haloform reaction. The most common undesired products arise from the reactivity of the enolate intermediate and the α-halo ketone intermediates.

  • Aldol Condensation Products: The base used to generate the enolate for halogenation can also catalyze the self-condensation of the starting ketone. An enolate molecule can attack the carbonyl carbon of another ketone molecule, leading to β-hydroxy ketones, which can then dehydrate to form α,β-unsaturated ketones.[4] This is particularly problematic with ketones that are sterically unhindered and under conditions of high base concentration or elevated temperature.

  • Partially Halogenated Ketones (α-halo, α,α-dihalo): If insufficient halogenating agent or base is used, the reaction may stall, leaving a mixture of mono-, di-, and tri-halogenated ketones. These intermediates can be difficult to separate from the desired product and may participate in other side reactions.

  • Favorskii Rearrangement Products: This is a potential side reaction for the α-halo ketone intermediates formed in the first stage.[5] If the ketone has an enolizable proton on the carbon opposite the methyl group, the base can deprotonate that site. The resulting enolate can undergo an intramolecular cyclization to form a cyclopropanone intermediate, which then rearranges to a carboxylic acid derivative.[5][6] This pathway is distinct from the desired haloform cleavage.

  • Products from Halogenation at Other Positions: For ketones with multiple enolizable positions, there is a risk of halogenation occurring at sites other than the methyl group.[7] This is more common with less reactive halogens like chlorine and can lead to a complex mixture of products.

The diagram below illustrates the divergence between the desired haloform pathway and major side reactions.

byproduct_pathways Figure 2: Competing Reaction Pathways Start Methyl Ketone (R-CO-CH₃) Enolate Enolate Start->Enolate + OH⁻ HaloformPath Desired Haloform Pathway Enolate->HaloformPath AldolPath Aldol Condensation Enolate->AldolPath + Ketone AlphaHalo α-Halo Ketone (Intermediate) Enolate->AlphaHalo + X₂ (1 equiv.) Trihalo Trihalomethyl Ketone (R-CO-CX₃) HaloformPath->Trihalo + X₂ (fast) Carboxylate Carboxylate (R-COO⁻) Trihalo->Carboxylate + OH⁻ (cleavage) AldolProduct α,β-Unsaturated Ketone AldolPath->AldolProduct FavorskiiPath Favorskii Rearrangement FavorskiiProduct Rearranged Acid FavorskiiPath->FavorskiiProduct AlphaHalo->FavorskiiPath + OH⁻ at other α-C (if possible)

Caption: Figure 2: Competing Reaction Pathways

Q3: How does the choice of halogen (Cl₂, Br₂, I₂) affect the reaction and potential byproducts?

The choice of halogen significantly impacts reactivity, reaction rate, and selectivity.

HalogenRelative ReactivityRate-Determining StepCommon Issues & Byproducts
Iodine (I₂) / Iodoform HighEnolate formationGenerally the cleanest reaction due to high reactivity with the methyl ketone. The main challenge is handling solid iodine and the characteristic odor of iodoform (CHI₃).[7]
Bromine (Br₂) / Bromoform HighEnolate formationGood reactivity and often provides high yields. Can be more selective than chlorine but still carries a risk of brominating other enolizable positions if not controlled.[7]
Chlorine (Cl₂) / Chloroform ModerateHalogenation of the enolateLess reactive, often requiring higher temperatures or longer reaction times.[7] This slower reactivity increases the likelihood of side reactions like aldol condensation and over-halogenation at other enolizable sites.[7]

Expert Insight: For most synthetic applications where the goal is the carboxylic acid, bromine (as NaOBr, prepared in situ from Br₂ and NaOH) or chlorine (as commercial NaOCl, i.e., bleach) are used. The iodoform reaction is often reserved for qualitative analysis due to the formation of a distinct yellow precipitate of iodoform (CHI₃).[1][7]

Part 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Problem 1: Low or No Yield of the Desired Carboxylic Acid

Q: My reaction is complete by TLC/LCMS, but after acidic workup, I isolate very little of my target carboxylic acid. What went wrong?

This is a classic issue often stemming from byproduct formation that consumes the starting material without leading to the desired product.

Possible Cause 1: Aldol condensation has become the dominant pathway.

  • Scientific Rationale: The enolate, which is key to the haloform reaction, is also the key nucleophile in the aldol reaction.[4] If the concentration of the enolate is high and there is unreacted ketone present, self-condensation can outcompete halogenation. This is exacerbated by elevated temperatures, which favor the dehydration step of the aldol condensation.[4]

  • Troubleshooting Protocol:

    • Temperature Control: Maintain strict temperature control. Begin the reaction at 0 °C by adding the halogenating agent to the cooled solution of the ketone and base.[8] For particularly sensitive substrates, temperatures as low as -10 °C may be necessary.

    • Slow Addition: Instead of adding the base all at once, add it slowly to the solution of the ketone and the halogen. This keeps the instantaneous concentration of the enolate low, minimizing its ability to self-condense. A recent review highlights that slow addition of the ketone can also improve selectivity.[9]

    • Reagent Order: Consider adding the ketone solution dropwise to a pre-mixed, cold solution of the base and halogen. This ensures the ketone immediately encounters the halogenating agent upon enolization.

Possible Cause 2: Incomplete halogenation leading to stable intermediates.

  • Scientific Rationale: The haloform reaction requires a stoichiometric excess of both base and halogen to drive the reaction to the tri-halogenated state. A minimum of 3 equivalents of halogen and 4 equivalents of base are mechanistically required. If either is limiting, the reaction can stall at the mono- or di-halo ketone stage.

  • Troubleshooting Protocol:

    • Verify Stoichiometry: Ensure you are using at least 3 equivalents of X₂ and 4 equivalents of OH⁻ relative to your methyl ketone. For less reactive substrates, a larger excess (e.g., 3.5 eq. X₂, 5 eq. OH⁻) may be beneficial.

    • Check Reagent Quality: Commercial bleach (NaOCl) solutions can degrade over time. Titrate your bleach solution to confirm its active chlorine concentration before use. Ensure your base is not carbonated from prolonged exposure to air.

Problem 2: My product is a complex mixture containing halogenated species.

Q: NMR/LCMS analysis shows my crude product contains the starting material, plus mono-, di-, and tri-halogenated ketones, in addition to my desired acid. How can I improve selectivity?

This indicates that the exhaustive halogenation is not proceeding to completion efficiently, or that halogenation is occurring at other sites.

Possible Cause 1: Halogenation is occurring at another enolizable α-position.

  • Scientific Rationale: While the methyl protons are typically the most acidic after the first halogenation, the initial deprotonation can occur at other α-positions if they are also acidic. This is a greater risk with chlorine, which is less reactive and therefore less selective than bromine or iodine.[7]

  • Troubleshooting Protocol:

    • Switch Halogen: If using chlorine, switch to bromine. The rate-determining step for bromination is typically enolate formation, meaning that once an enolate is formed, it is halogenated very quickly.[10] This can improve selectivity for the more rapidly forming methyl enolate pathway.

    • Substrate Modification: If possible, protect other enolizable sites. This is often not practical, but for complex molecules, it may be a necessary synthetic strategy.

Possible Cause 2: The trihalomethyl ketone intermediate is not cleaving.

  • Scientific Rationale: The final cleavage step requires a nucleophilic attack by hydroxide on the carbonyl. If the carbonyl is extremely sterically hindered, this attack can be slowed significantly, allowing intermediates to accumulate.

  • Troubleshooting Protocol:

    • Increase Temperature (Post-Halogenation): Once you are confident that exhaustive halogenation has occurred (e.g., confirmed by in-process control like TLC or a quick UPLC-MS), you can gently warm the reaction (e.g., to 40-50 °C) to facilitate the final cleavage step.

    • Increase Reaction Time: Simply allowing the reaction to stir longer at room temperature may be sufficient to drive the cleavage to completion.

The following workflow provides a logical approach to troubleshooting common haloform reaction issues.

Caption: Figure 3: Troubleshooting Flowchart

Part 3: Optimized General Protocol

This protocol incorporates best practices to minimize byproduct formation when converting a generic methyl ketone to its corresponding carboxylic acid using sodium hypochlorite (bleach).

General Protocol for the Haloform Reaction of a Methyl Ketone
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the methyl ketone (1.0 eq.).

    • Dissolve the ketone in a suitable solvent such as 1,4-dioxane or ethanol (e.g., 5-10 mL per gram of ketone).

    • Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition:

    • In a separate beaker, prepare the hypohalite solution. For this example, use a commercial sodium hypochlorite (NaOCl) solution (e.g., 10-15% w/v). Ensure you use a molar excess (at least 3.0 equivalents of active chlorine).

    • CRITICAL STEP: Add the cold NaOCl solution dropwise to the stirring ketone solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. This slow addition at low temperature is the most critical step for minimizing aldol byproducts.[9]

  • Reaction Monitoring:

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

    • Let the reaction warm to room temperature and stir for an additional 4-12 hours, or until the starting material is consumed as monitored by TLC or LCMS.

  • Workup and Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench any excess hypochlorite by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise until a starch-iodide paper test is negative (if applicable) or the solution is colorless.

    • Transfer the mixture to a separatory funnel and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove the haloform byproduct and any non-acidic organic impurities.

  • Acidification and Isolation:

    • Collect the aqueous layer.

    • While stirring vigorously in an ice bath, acidify the aqueous layer to pH ~1-2 by slowly adding concentrated hydrochloric acid (HCl).[8]

    • The carboxylic acid product will often precipitate as a solid. If it remains an oil, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.[8]

    • If extracted, combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.[8]

  • Purification:

    • Purify the crude carboxylic acid by recrystallization or flash column chromatography as needed.

References

  • BenchChem. (2025). A Comparative Analysis of Haloform Reactions: Chloroform, Bromoform, and Iodoform.
  • Leonard, M. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]

  • Grokipedia. (n.d.). Haloform reaction.
  • Rowett, A. C., et al. (2024). 200 Years of The Haloform Reaction: Methods and Applications.
  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement.
  • Sciencemadness Wiki. (2018). Haloform reaction.
  • University of Calgary. (n.d.). Ch18: Haloform reaction. [Link]

  • Lennox, A. (2024). How A-level chemistry solved the 200-year-old problem with the haloform reaction. Chemistry World.
  • Wikipedia. (n.d.). Haloform reaction. [Link]

  • SATHEE. (n.d.). Chemistry Haloform Reaction Mechanism.
  • Slideshare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic).
  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. [Link]

  • YouTube. (2020). Favorskii Rearrangement. [Link]

  • Chemistry Steps. (n.d.). Haloform Reaction. [Link]

  • Organic Chemistry Tutor. (n.d.). Halogenation of Ketones and Haloform Reaction. [Link]

  • NROChemistry. (n.d.). Haloform Reaction.
  • Organic Chemistry Portal. (n.d.). Haloform Reaction. [Link]

  • Student Doctor Network Forums. (2014).
  • YouTube. (2018). Haloform Reaction, Aldol Addition, and Aldol Condensation. [Link]

  • Professor Dave Explains. (2020). The Haloform Reaction. YouTube. [Link]

  • Wikipedia. (n.d.). Aldol condensation. [Link]

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Validation & Comparative

A Definitive Guide to the Structural Confirmation of 1-(4-Hydroxy-3-iodophenyl)ethanone via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experimentally-grounded comparison for researchers, scientists, and drug development professionals on the definitive structural elucidation of 1-(4-Hydroxy-3-iodophenyl)ethanone. Moving beyond theoretical predictions, we present a detailed analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data to unequivocally confirm the molecular architecture of this key chemical intermediate.

Introduction: The Imperative of Structural Verification

In the realm of chemical synthesis and pharmaceutical development, absolute certainty in molecular structure is paramount. The compound this compound, also known as 4'-hydroxy-3'-iodoacetophenone, serves as a crucial building block in the synthesis of various biologically active molecules[1][2]. Any ambiguity in its structure—specifically, the precise placement of the iodo and hydroxyl groups on the phenyl ring—can lead to the synthesis of incorrect final products, wasting valuable resources and time.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of molecular structures in solution. This guide demonstrates how a combined analysis of one-dimensional ¹H and ¹³C NMR spectra provides a self-validating system to confirm the identity and purity of this compound.

Predicted Spectral Characteristics

Before delving into experimental data, a theoretical analysis of the target structure allows us to predict the expected NMR signals. The substitution pattern on the aromatic ring is the key feature to be confirmed.

Caption: Numbering scheme for this compound.

  • ¹H NMR Predictions:

    • Methyl Protons (C8-H): A single, unsplit signal (singlet) integrating to 3 protons, typically in the range of δ 2.5-2.7 ppm.

    • Aromatic Protons (C2-H, C5-H, C6-H): Three distinct signals in the aromatic region (δ 6.5-8.5 ppm). Due to their unique electronic environments and coupling partners, a complex splitting pattern is expected. Specifically, H-5 should appear as a doublet, H-6 as a doublet of doublets, and H-2 as a doublet.

    • Hydroxyl Proton (O2-H): A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.

  • ¹³C NMR Predictions:

    • Carbonyl Carbon (C7): The most deshielded carbon, appearing far downfield (δ > 190 ppm)[3][4].

    • Aromatic Carbons (C1-C6): Six distinct signals are expected. The carbons directly attached to electronegative atoms (C4-O and C3-I) will show significant shifts. The C-O signal will be downfield, while the C-I signal will be shifted upfield due to the "heavy atom effect."[5][6]

    • Methyl Carbon (C8): The most shielded carbon, appearing far upfield (δ 25-30 ppm).

Experimental Protocol: A Self-Validating Workflow

The following protocol ensures high-quality, reproducible data for structural confirmation.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Phenolic Compounds in Medicinal Plants

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the robust comparative analysis of phenolic compounds in medicinal plants. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, ensuring that each step, from extraction to quantification, is part of a cohesive and self-validating analytical system. Our focus is on generating high-quality, comparable data essential for natural product research and development.

Introduction: The Significance of Phenolic Diversity

Phenolic compounds represent one of the most diverse and widespread groups of secondary metabolites in the plant kingdom, with over 8,000 known structures.[1] Ranging from simple phenolic acids to complex flavonoids and tannins, these molecules are integral to a plant's defense mechanisms against pathogens and UV radiation.[1] For researchers, they are a treasure trove of bioactive potential, exhibiting potent antioxidant, anti-inflammatory, and antimicrobial properties.

A comparative analysis is not merely about cataloging these compounds; it is about understanding the chemotaxonomic variations between species, the influence of environmental factors, and identifying the most promising candidates for drug development. This guide will equip you with the foundational knowledge and practical protocols to conduct such an analysis with scientific rigor.

Section 1: The Crucial First Step - Extraction and Sample Preparation

The journey to accurate analysis begins with the extraction of bioactive compounds. This initial step is arguably the most critical, as the yield and profile of extracted phenolics are heavily dependent on the chosen methodology and solvent.[1]

Plant Material Handling: Preserving Bioactive Integrity

The state of the plant material significantly impacts the final phenolic content. While fresh or frozen samples can be used, drying is often necessary for long-term storage and standardization.

  • Freeze-drying (Lyophilization): Generally considered the superior method as it better preserves the phenolic profile compared to air-drying.[1] The sublimation of water under vacuum minimizes thermal degradation of sensitive compounds.

  • Air-drying: A more accessible method, but caution is advised. Higher temperatures can lead to the degradation of certain phenolics. If used, lower temperatures over a longer duration are preferable.

Regardless of the drying method, the material must be ground into a fine, homogenous powder to increase the surface area available for solvent extraction.

Choosing the Right Extraction Technique

There is no single "best" method for all plant phenolics; the choice depends on the specific compounds of interest, the plant matrix, and available resources.[1] Modern techniques often offer significant advantages in terms of efficiency and reduced solvent consumption.

Method Principle Advantages Disadvantages Primary Application
Maceration Soaking the plant material in a solvent at room temperature for an extended period.[2]Simple, low cost, requires minimal specialized equipment.Time-consuming, may result in lower extraction yields.Small-scale laboratory extractions, initial screening.
Soxhlet Extraction Continuous extraction with a hot solvent refluxing through the sample.[2][3]High extraction efficiency due to repeated solvent washing.Thermally sensitive compounds can degrade; requires large solvent volumes.Extraction of thermostable compounds.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[3]Faster extraction times, reduced solvent use, lower temperatures.[1]Can generate free radicals that may degrade some phenolics.Efficient extraction of a wide range of phenolics.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing cell rupture.[2][4]Very rapid, highly efficient, significantly reduces solvent consumption.[4]Requires specialized equipment, potential for localized overheating.High-throughput screening and rapid extraction.
Pressurized Liquid Extraction (PLE) Employs solvents at elevated temperatures and pressures to enhance extraction efficiency.[1]Fast, requires small solvent amounts, highly efficient.[1]High initial equipment cost.Advanced extraction for high-value compounds.
The Power of the Solvent

The solubility of phenolic compounds is governed by their chemical structure and the polarity of the solvent used.[1] A mixture of solvents is often more effective than a single one.

Solvent Polarity Compounds Typically Extracted Causality & Insights
Water HighGlycosides, some phenolic acids.Effective for highly polar compounds but can also co-extract sugars and proteins, which may interfere with subsequent analyses.
Methanol HighAglycones, glycosides, and a broad range of phenolics.Considered a highly effective and versatile solvent for both polar and non-polar compounds.[5]
Ethanol HighSimilar to methanol, widely used for its low toxicity.A safer alternative to methanol, making it suitable for extracts intended for food or pharmaceutical applications.
Acetone MediumFlavonoids, tannins, and other less polar phenolics.Often used in aqueous mixtures (e.g., 70% acetone) to effectively extract a broad spectrum of phenolics.[6]

Expert Tip: The choice of solvent is a critical variable. For a comparative study, it is imperative to use the exact same solvent system for all samples to ensure the data is comparable. Methanol and aqueous ethanol are common starting points for broad-spectrum phenolic extraction.[7]

Section 2: Total Phenolic Content (TPC) - A Quantitative Overview

The first step in quantitative comparison is often to determine the total phenolic content. The Folin-Ciocalteu (F-C) assay is the most widely used method for this purpose due to its simplicity and reproducibility.[8]

The Folin-Ciocalteu (F-C) Method: Mechanism and Rationale

The F-C method is a colorimetric assay based on an electron-transfer reaction.[8] The F-C reagent contains a mixture of phosphomolybdic and phosphotungstic acids.[8]

Mechanism:

  • Under basic conditions (typically pH ~10, achieved with sodium carbonate), phenolic compounds donate a proton, forming a phenolate ion. This ion is a much more potent reducing agent.[9]

  • The phenolate ions reduce the molybdenum (Mo⁶⁺) and tungsten (W⁶⁺) in the F-C reagent to Mo⁵⁺ and W⁵⁺.

  • This reduction results in the formation of a stable, blue-colored complex, with an absorbance maximum around 760-765 nm.[9][10]

  • The intensity of the blue color is directly proportional to the concentration of reducing compounds in the sample.[9]

Trustworthiness Note: The F-C assay is not strictly specific to phenolic compounds. Other reducing agents, such as ascorbic acid, certain amino acids, and sugars, can also react with the reagent, leading to an overestimation of the true phenolic content.[8][10] Despite this limitation, it remains an excellent tool for comparative screening when its principles are understood.

Experimental Protocol: Total Phenolic Content (Folin-Ciocalteu Assay)

Reagents:

  • Folin-Ciocalteu Reagent (2 N): Commercially available. Dilute 1:10 with distilled water before use to make a 0.2 N working solution.[11]

  • Gallic Acid Standard: Prepare a stock solution of 1 mg/mL in methanol.[11] From this, prepare a series of calibration standards (e.g., 20, 40, 60, 80, 100 µg/mL).

  • Sodium Carbonate (Na₂CO₃) Solution: Prepare a 7.5% (w/v) solution in distilled water.[9]

Procedure:

  • Pipette 100 µL of the plant extract (appropriately diluted) or gallic acid standard into a test tube.

  • Add 7.9 mL of distilled water.

  • Add 500 µL of the 0.2 N Folin-Ciocalteu reagent and vortex the tube thoroughly.

  • Allow the reaction to proceed for 5-8 minutes at room temperature.

  • Add 1.5 mL of the 7.5% sodium carbonate solution to stop the reaction and develop the color. Vortex immediately.

  • Incubate the tubes in the dark at room temperature for 2 hours.

  • Measure the absorbance of the solution at 765 nm using a UV-Vis spectrophotometer against a blank (containing the solvent instead of the sample).[10]

  • Construct a calibration curve using the absorbance values of the gallic acid standards.

  • Calculate the TPC of the extracts from the calibration curve and express the results as milligrams of Gallic Acid Equivalents per gram of dry weight (mg GAE/g DW).

Section 3: Profiling Individual Phenolics - HPLC and LC-MS

While TPC provides a valuable overview, identifying and quantifying individual phenolic compounds is essential for understanding the specific drivers of bioactivity. Chromatographic techniques are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) coupled with a UV or Diode-Array Detector (DAD) is a robust and widely used technique for separating and quantifying phenolic compounds.[12][13]

  • Principle: The separation occurs on a non-polar stationary phase (e.g., C18 column). A polar mobile phase (typically a gradient of water/acetonitrile or water/methanol with a small amount of acid like formic acid) is used. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

  • Quantification: By running authentic standards of known phenolic compounds, one can identify them in the extract based on their retention time and quantify them based on the peak area relative to a calibration curve.[6][14]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification, especially of unknown compounds, LC-MS is the premier analytical tool.[15] It couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.

  • Principle: After compounds are separated by the LC system, they enter the mass spectrometer, where they are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information.

  • Tandem MS (MS/MS): Further fragmentation of a selected ion can provide structural information, allowing for the confident identification of compounds even without a commercial standard.[16][17] This makes LC-MS an invaluable tool for discovering novel phenolics. A sensitive LC-MS method can identify and quantify dozens of phenolic compounds in a single 35-minute run.[16][18]

Section 4: Functional Comparison - Antioxidant Activity Assays

The biological effect of phenolic compounds is often linked to their antioxidant capacity. Comparing this activity provides a functional dimension to the chemical analysis. The DPPH and ABTS assays are two of the most common methods used for this purpose.[19]

Assay DPPH (2,2-diphenyl-1-picrylhydrazyl) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
Principle A stable free radical that is deep violet in color. In the presence of an antioxidant that donates a hydrogen atom, it is reduced to a colorless/yellowish hydrazine derivative.[20]A radical cation (ABTS•⁺) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate). This radical has a characteristic blue-green color, which is diminished when it is reduced by an antioxidant.[5]
Wavelength ~517 nm[20]~734 nm
Advantages Simple, commercially available radical, does not require a generator.Applicable to both hydrophilic and lipophilic antioxidants; less susceptible to steric hindrance.
Disadvantages Reaction can be slow; steric hindrance can prevent larger antioxidant molecules from reacting efficiently.The radical must be pre-generated; can be a more complex procedure.
Experimental Protocol: DPPH Radical Scavenging Assay

Reagents:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Plant Extracts/Standard: Prepare a series of dilutions of your plant extracts and a positive control (e.g., Ascorbic Acid or Quercetin).

Procedure:

  • Add 2 mL of the DPPH solution to 1 mL of each extract dilution in a test tube.

  • Vortex the tubes and incubate them in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. A control sample containing 1 mL of methanol and 2 mL of DPPH solution is also measured.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[20]

  • Plot the % inhibition against the extract concentration to determine the IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

Workflow for Comparative Phenolic Analysis

The entire process can be visualized as a logical flow from raw material to final comparative data.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis cluster_data Data Interpretation plant Medicinal Plant Material (e.g., Plant A, Plant B, Plant C) process Drying & Grinding plant->process extraction Solvent Extraction (e.g., 80% Methanol, UAE) process->extraction tpc Total Phenolic Content (Folin-Ciocalteu Assay) extraction->tpc Quantitative Screening hplc Phenolic Profiling (HPLC / LC-MS) extraction->hplc Qualitative & Quantitative ID antioxidant Bioactivity Assay (DPPH / ABTS) extraction->antioxidant Functional Screening comparison Comparative Analysis tpc->comparison hplc->comparison antioxidant->comparison

Caption: Experimental workflow for the comparative analysis of phenolic compounds in medicinal plants.

Section 5: Case Study - Comparative Analysis of Three Medicinal Plants

To illustrate the application of these principles, let's consider a hypothetical comparative study of methanolic extracts from three plants known for their medicinal properties: Cinnamon zeylanicum (Cinnamon), Curcuma longa (Turmeric), and Orthosiphon stamineus (Cat's Whiskers). The following table synthesizes potential findings based on published literature.[7][21]

Parameter Cinnamon zeylanicum Curcuma longa Orthosiphon stamineus
Total Phenolic Content (mg GAE/g DW) High (e.g., 189.0 ± 16.9)[7]Moderate (e.g., 17.23)[7]Moderate to High
Major Identified Phenolics (via HPLC/LC-MS) Cinnamic acid, Eugenol, CatechinCurcuminoids (Curcumin, Demethoxycurcumin), Ferulic acid[12]Rosmarinic acid, Sinensetin
Antioxidant Activity (DPPH IC₅₀ in µg/mL) Very Low (High Activity) (e.g., <20)[21]Low (High Activity)Moderate

Interpretation of Results:

  • Cinnamon zeylanicum shows the highest total phenolic content, which correlates strongly with its very high antioxidant activity (very low IC₅₀).[21] This suggests its potent biological effects are driven by a high concentration of phenolic compounds.

  • Curcuma longa, while having a lower TPC, still exhibits significant antioxidant activity. This is attributable to the potent radical scavenging ability of its primary curcuminoids.

  • The presence of specific marker compounds, such as rosmarinic acid in Orthosiphon stamineus or curcumin in Curcuma longa, can be used for authentication and standardization of extracts.[22] This highlights the importance of moving beyond TPC to individual compound analysis.

Conclusion

A robust comparative analysis of phenolic compounds in medicinal plants is a multi-faceted process that requires careful consideration of each analytical step. By standardizing sample preparation and extraction, employing both broad (Folin-Ciocalteu) and specific (HPLC/LC-MS) analytical techniques, and correlating chemical data with functional assays (e.g., antioxidant capacity), researchers can generate reliable and meaningful data. This integrated approach is fundamental to identifying botanicals with high therapeutic potential and advancing the field of drug discovery from natural sources.

References

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  • Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675. [Link]

  • Linares, I. B., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7729. [Link]

  • Proestos, C., & Komaitis, M. (2008). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry, 56(1), 121-127. [Link]

  • Ilham, Z., et al. (2022). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 347, 02005. [Link]

  • Proestos, C., et al. (2006). RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity. Journal of agricultural and food chemistry, 54(12), 4429-4435. [Link]

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  • Amorati, R., & Valgimigli, L. (2015). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern. Journal of Agricultural and Food Chemistry, 63(35), 7681-7688. [Link]

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  • Meda, A., Lamien, C. E., Romito, M., Millogo, J., & Nacoulma, O. G. (2005). A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey. Molecules, 10(2), 263-270. [Link]

  • Tel, G., et al. (2018). Analysis of phenolic compounds, antioxidant and antimicrobial properties of some endemic medicinal plants. CABI Digital Library. [Link]

  • Hossain, M. A., et al. (2021). Comparative study of herbal plants on the phenolic and flavonoid content, antioxidant activities and toxicity on cells and zebrafish embryo. Saudi Journal of Biological Sciences, 28(1), 865-871. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]

  • Suleria, H. A. R., et al. (2020). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Foods, 9(10), 1498. [Link]

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Sources

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 1-(4-Hydroxy-3-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. This guide provides an in-depth, experience-driven comparison of a fully validated High-Performance Liquid Chromatography (HPLC) method against a conventional, non-validated approach for the quantification of 1-(4-Hydroxy-3-iodophenyl)ethanone, a key intermediate in various synthetic pathways. Through a detailed exploration of validation parameters, supported by experimental data, we will elucidate the critical importance of a rigorous validation process in ensuring data integrity and regulatory compliance.

The Imperative of Method Validation in Pharmaceutical Analysis

The development of a new drug substance or product necessitates the establishment of analytical methods to ensure its identity, purity, strength, and quality. An analytical method, however, is only as reliable as the evidence that supports its suitability for the intended purpose. This is the core principle of method validation.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate that all analytical methods used for the release and stability testing of pharmaceutical products be thoroughly validated.[1]

This guide will walk you through a comparative validation study of two HPLC methods for the quantification of this compound.

  • Method A: A proposed, optimized, and fully validated reversed-phase HPLC (RP-HPLC) method.

  • Method B (Alternative): A hypothetical, non-optimized isocratic HPLC method, representing a more dated or hastily developed approach.

The objective is to demonstrate not just how to validate an HPLC method, but why each validation parameter is crucial for generating trustworthy and scientifically sound data.

Physicochemical Properties of this compound

A foundational understanding of the analyte is critical for method development.

PropertyValueSource
Molecular FormulaC₈H₇IO₂[3][4]
Molecular Weight262.047 g/mol [3][4]
AppearanceSolid[3]
Melting Point153-154 °C[3]
IUPAC NameThis compound[4]

Experimental Design: The Methodologies

Method A: Proposed Validated RP-HPLC Method

This method was designed based on the physicochemical properties of the analyte and common practices for the analysis of phenolic compounds.[5][6][7][8]

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-12.1 min: 70% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Method B: Alternative Non-Validated Isocratic HPLC Method

This method represents a less refined approach to HPLC analysis.

  • Instrumentation: A basic HPLC system with a single-wavelength UV detector.

  • Column: Standard C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Methanol and Water (60:40, v/v).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 275 nm.

  • Diluent: Methanol.

The Validation Gauntlet: A Head-to-Head Comparison

The following sections detail the validation parameters as stipulated by ICH guidelines and compare the performance of Method A and Method B.[1]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

Experimental Protocol:

  • Inject the diluent alone to check for any interfering peaks.

  • Inject a standard solution of this compound.

  • Inject a sample of a placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient).

  • Spike the placebo sample with a known concentration of the analyte and inject.

  • Subject a sample of the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products and inject the stressed sample.

Results:

ParameterMethod AMethod B
Interference from Diluent No peak at the retention time of the analyte.No peak at the retention time of the analyte.
Interference from Placebo No interfering peaks observed.A minor peak from an excipient co-elutes with the analyte.
Peak Purity (Stressed Sample) Peak purity index > 0.999 for the analyte peak, indicating no co-eluting degradants.Peak purity index < 0.95, indicating co-elution of a degradation product.

Expert Insights: The gradient elution of Method A provided superior resolution, effectively separating the analyte from potential impurities and degradants. The isocratic nature of Method B, coupled with a less efficient column, failed to achieve baseline separation, compromising the specificity of the method.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[10]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, ranging from 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Results:

ParameterMethod AMethod B
Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) 0.99980.9912
Y-intercept Minimal, close to zero.Significant y-intercept, indicating potential bias.
Residual Plot Random distribution of residuals around the x-axis.A clear pattern in the residuals, suggesting a non-linear relationship.

Expert Insights: A correlation coefficient of >0.999 is the gold standard for linearity. Method A's high r² value and random residual plot confirm a strong linear relationship. Method B's lower r² and patterned residuals suggest that the relationship between concentration and response is not truly linear over the tested range, which could be due to detector saturation at higher concentrations or the co-eluting interference affecting peak integration.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[11] It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare a placebo formulation.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Results:

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
80% 99.5% ± 0.8%105.2% ± 3.5%
100% 100.2% ± 0.5%106.8% ± 3.1%
120% 99.8% ± 0.7%108.1% ± 3.8%

Expert Insights: The acceptance criteria for accuracy are typically between 98.0% and 102.0%. Method A falls comfortably within this range, demonstrating its accuracy. Method B shows consistently high recovery, likely due to the co-eluting placebo peak artificially inflating the analyte's peak area. The high Relative Standard Deviation (RSD) also indicates poor precision.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Results:

Precision LevelMethod A (%RSD)Method B (%RSD)
Repeatability 0.6%3.2%
Intermediate Precision 0.9%4.5%

Expert Insights: An RSD of ≤2% is generally considered acceptable for precision. Method A demonstrates excellent precision, with low variability in the results. The high RSD values for Method B indicate that the method is not precise and is sensitive to minor variations in experimental conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[12]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Results:

ParameterMethod AMethod B
LOD 0.1 µg/mL1.5 µg/mL
LOQ 0.3 µg/mL5.0 µg/mL

Expert Insights: The lower LOD and LOQ of Method A indicate its superior sensitivity. This is crucial for the analysis of impurities or for quantifying low levels of the active ingredient. The poor sensitivity of Method B makes it unsuitable for such applications.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on the results (e.g., retention time, peak area, resolution).

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

Results:

Parameter VariationMethod A (Impact on Results)Method B (Impact on Results)
Flow Rate Minor shift in retention time, no significant change in peak area or resolution.Significant shift in retention time, peak broadening, and a >5% change in peak area.
Column Temperature Negligible effect.Noticeable change in retention time and peak shape.
Mobile Phase Composition Predictable shift in retention time, resolution maintained.Drastic change in retention time, loss of resolution between the analyte and an impurity.

Expert Insights: Method A is robust, meaning it is reliable even with minor, unavoidable variations in the experimental setup. Method B is not robust; small changes in the method parameters lead to significant changes in the results, making it unreliable for routine use in a quality control environment.

Visualizing the Workflow

A well-defined workflow is essential for a successful method validation.

G cluster_0 Method Development cluster_1 Method Validation MD Method Development & Optimization Spec Specificity MD->Spec Initiates Validation Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD/LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob

Caption: The sequential workflow of HPLC method validation.

The Interdependence of Validation Parameters

The validation parameters are not independent silos of data; they are interconnected and collectively contribute to the overall assessment of the method's suitability.

G Specificity Specificity Linearity Linearity Specificity->Linearity Prevents interference in response Accuracy Accuracy Specificity->Accuracy Ensures correct peak is measured Linearity->Accuracy Calibrates the measurement Precision Precision Precision->Accuracy Reliable measurements are accurate Robustness Robustness Robustness->Precision Maintains precision under variation

Caption: The logical relationship between key validation parameters.

Conclusion: The Unambiguous Verdict

The comparative data presented in this guide unequivocally demonstrates the superiority of the validated HPLC method (Method A) over the non-validated alternative (Method B). While both methods may appear to provide a quantitative result, only the validated method can be trusted to be accurate, precise, specific, and reliable.

For researchers, scientists, and drug development professionals, the message is clear: investing the time and resources to thoroughly validate analytical methods is not merely a regulatory hurdle; it is a fundamental scientific imperative. A validated method is a self-validating system that provides confidence in the quality and integrity of the data it generates, which is the bedrock upon which the safety and efficacy of pharmaceutical products are built.

References

  • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) - MDPI. Available from: [Link]

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The Halogen Dance: A Comparative Guide to the Reactivity of Iodinated vs. Brominated Acetophenones in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success. Among the versatile building blocks available, α-haloacetophenones stand out for their utility in forming new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical comparison of the reactivity of two common variants: 2-iodo-1-phenylethanone (α-iodoacetophenone) and 2-bromo-1-phenylethanone (α-bromoacetophenone). Through an examination of their underlying chemical principles and supporting experimental protocols, we will illuminate the key differences that guide the rational selection of these powerful synthetic intermediates.

At the Heart of Reactivity: The Leaving Group

The enhanced reactivity of α-haloacetophenones stems from the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-halogen (C-X) bond and makes the α-carbon a prime target for nucleophilic attack.[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the α-carbon, and the halide departs in a single, concerted step.[2]

The crux of the reactivity difference between iodinated and brominated acetophenones lies in the leaving group ability of the halide. An ideal leaving group is a species that is stable on its own after detaching from the parent molecule. For the halogens, the leaving group ability follows the trend: I > Br > Cl > F.[2] This is inversely related to their basicity; iodide (I⁻) is a weaker base than bromide (Br⁻), making it a more stable, and therefore better, leaving group.[3] Consequently, in nucleophilic substitution reactions, the reactivity of α-haloacetophenones generally follows the order: α-iodo > α-bromo > α-chloro.

This superior reactivity of α-iodoacetophenone can be strategically leveraged to accelerate reaction rates and improve yields, particularly when employing weaker nucleophiles or when milder reaction conditions are required.

Comparative Experimental Insights

While the theoretical underpinning for the enhanced reactivity of α-iodoacetophenone is clear, practical applications provide tangible evidence of this difference. Below, we explore two common synthetic transformations where the choice between an iodinated and a brominated acetophenone has significant implications.

Nucleophilic Substitution: A Head-to-Head Comparison

Illustrative Reaction:

G α-Haloacetophenone Ph-C(=O)-CH₂-X Substitution Product Ph-C(=O)-CH₂-Nu α-Haloacetophenone->Substitution Product Nu⁻ Leaving Group X⁻

Caption: General SN2 reaction of an α-haloacetophenone.

Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are valuable precursors for flavonoids and other biologically active molecules.[4] A common route to their synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde derivative.[5][6] While the acetophenone itself is the primary nucleophile in this reaction (after deprotonation to form an enolate), the use of α-haloacetophenones can be a starting point for more complex chalcone derivatives.

In scenarios where the α-haloacetophenone is used as a precursor, the enhanced reactivity of the iodinated variant can be advantageous. For instance, in a multi-step synthesis where the halogen is first displaced by a nucleophile before the condensation, the faster reaction of the iodo-compound can lead to higher overall efficiency.

While a direct comparison of yields in a one-pot chalcone synthesis starting from both halo-acetophenones is not extensively documented, the general principle of higher reactivity for the iodo-compound suggests it would be consumed faster in any initial nucleophilic substitution step.

Experimental Protocols

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the preparation of the starting materials and a key synthetic application.

Preparation of Starting Materials

Protocol 1: Synthesis of 2-Bromo-1-phenylethanone (α-Bromoacetophenone)

This protocol describes the α-bromination of acetophenone using bromine in glacial acetic acid.

Materials:

  • Acetophenone

  • Glacial Acetic Acid

  • Bromine

  • 50% Ethyl Alcohol

  • 95% Ethyl Alcohol

  • 500-cc flask

  • Ice-water bath

  • Filtration apparatus

Procedure:

  • In a 500-cc flask, dissolve 50 g (0.25 mole) of acetophenone in 100 cc of glacial acetic acid.[7]

  • Very slowly add 40 g (12.5 cc, 0.25 mole) of bromine to the solution, ensuring the temperature remains below 20°C.[7] Vigorously shake the flask by hand during the addition.

  • p-Bromophenacyl bromide will begin to separate as needles when approximately half of the bromine has been added. The addition should take about 30 minutes.[7]

  • Once all the bromine has been added, cool the flask in an ice-water bath and filter the product with suction.[7]

  • Wash the crude crystals with 50% ethyl alcohol until they are colorless (approximately 100 cc).[7]

  • The air-dried product can be recrystallized from 400 cc of 95% ethyl alcohol to yield colorless needles.[7]

G Acetophenone Acetophenone in Glacial Acetic Acid Reaction Reaction at <20°C Acetophenone->Reaction Bromine Bromine Bromine->Reaction Cooling Cooling in Ice-Water Bath Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with 50% Ethanol Filtration->Washing Recrystallization Recrystallization from 95% Ethanol Washing->Recrystallization Product 2-Bromo-1-phenylethanone Recrystallization->Product

Caption: Workflow for the synthesis of 2-bromo-1-phenylethanone.

Protocol 2: Synthesis of 2-Iodo-1-phenylethanone (α-Iodoacetophenone) via Finkelstein Reaction

This protocol utilizes the Finkelstein reaction to convert the more readily available 2-bromo-1-phenylethanone into the more reactive 2-iodo-1-phenylethanone.[2][3]

Materials:

  • 2-Bromo-1-phenylethanone

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-phenylethanone (1 equivalent) in anhydrous acetone.[3]

  • Add a solution of sodium iodide (1.5 equivalents) in acetone to the flask.[3]

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the precipitation of sodium bromide (NaBr), which is insoluble in acetone.[2]

  • After the reaction is complete (typically 1-3 hours, can be monitored by TLC), cool the mixture to room temperature.

  • Filter the precipitated NaBr and wash it with a small amount of cold acetone.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude 2-iodo-1-phenylethanone.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G Bromoacetophenone 2-Bromo-1-phenylethanone in Acetone Reflux Reflux Bromoacetophenone->Reflux NaI Sodium Iodide in Acetone NaI->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration of NaBr Cooling->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Recrystallization Evaporation->Purification Product 2-Iodo-1-phenylethanone Purification->Product

Caption: Workflow for the synthesis of 2-iodo-1-phenylethanone.

Application in Synthesis

Protocol 3: General Procedure for Chalcone Synthesis via Claisen-Schmidt Condensation

This protocol provides a general method for the synthesis of chalcones from an acetophenone derivative and an aromatic aldehyde.[8][9]

Materials:

  • Acetophenone derivative (e.g., acetophenone)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and the acetophenone derivative (1 equivalent) in ethanol.[8]

  • While stirring at room temperature, slowly add an aqueous solution of NaOH or KOH.[8]

  • Continue stirring until a precipitate forms. The reaction mixture can be stirred for several hours to ensure completion.[8]

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base and precipitate the chalcone.[8]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude chalcone can be purified by recrystallization from ethanol.

Data Summary

While a direct comparative kinetic study was not found, the following table summarizes the key characteristics influencing the choice between iodinated and brominated acetophenones.

Feature2-Iodo-1-phenylethanone2-Bromo-1-phenylethanoneRationale
Reactivity in SN2 HigherLowerIodide is a better leaving group than bromide.[2]
C-X Bond Strength WeakerStrongerC-I bond is longer and weaker than the C-Br bond.
Leaving Group Stability Higher (weaker base)Lower (stronger base)The stability of the leaving group is a key factor in SN2 reactions.[3]
Typical Synthesis Finkelstein reaction from the bromo-analog.[2][3]Direct α-bromination of acetophenone.[7]The Finkelstein reaction is an effective method for halogen exchange.[10]
Cost & Availability Generally higher cost and less commonMore readily available and cost-effective

Conclusion and Recommendations

The choice between 2-iodo-1-phenylethanone and 2-bromo-1-phenylethanone is a classic example of the structure-reactivity relationship in organic synthesis. The superior leaving group ability of iodide makes α-iodoacetophenone the more reactive species in nucleophilic substitution reactions. This enhanced reactivity can be a significant advantage, allowing for faster reactions, higher yields, and the use of milder conditions or less potent nucleophiles.

For routine syntheses where high reactivity is not paramount and cost is a consideration, 2-bromo-1-phenylethanone is a reliable and economical choice. However, for challenging transformations or when seeking to optimize reaction efficiency, the in-situ or prior conversion to the more reactive 2-iodo-1-phenylethanone via the Finkelstein reaction is a highly recommended strategy. Ultimately, a thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Characterizing Keto-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust characterization of active pharmaceutical ingredients (APIs) is the bedrock of safe and effective medicines. Keto-imidazole derivatives, a class of compounds with significant therapeutic potential, present unique analytical challenges due to their structural complexity and potential for tautomerism. This guide provides an in-depth, experience-driven comparison of four critical analytical techniques for their characterization: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Our focus is not merely on the "what" but the "why"—explaining the rationale behind experimental choices to empower you to design and execute self-validating analytical protocols.

The Imperative of Orthogonal Analytical Approaches

In the landscape of pharmaceutical development, relying on a single analytical technique is a significant risk. Each method possesses inherent strengths and limitations. A comprehensive characterization of a keto-imidazole derivative, therefore, necessitates a multi-pronged, or orthogonal, approach. By cross-validating data from techniques that measure different physicochemical properties, we build a robust and defensible analytical data package. This guide will walk you through the principles, protocols, and comparative performance of these essential techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[1] For keto-imidazole derivatives, reversed-phase HPLC is particularly powerful for purity assessments and quantitative assays.

The "Why" Behind the HPLC Protocol

Our choice of a C18 column is predicated on its hydrophobicity, which provides excellent retention and separation for many organic molecules, including imidazoles.[2][3] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring sharp, symmetrical peaks.[4][5] UV detection is suitable for these compounds due to the presence of chromophores in the imidazole ring and associated aromatic systems.[3][6]

Experimental Protocol: Quantitative Analysis of a Keto-Imidazole Derivative by RP-HPLC

Objective: To determine the purity and concentration of a keto-imidazole derivative in a drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted.

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, for example, a mixture of acetonitrile and phosphate buffer (e.g., 70:30 v/v).[3] The optimal ratio should be determined during method development.

  • Standard Solution Preparation: Accurately weigh a known amount of the keto-imidazole reference standard and dissolve it in a suitable diluent (often the mobile phase) to create a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh the sample of the keto-imidazole derivative and dissolve it in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 230 nm).[6]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of the keto-imidazole derivative in the sample by interpolating its peak area on the calibration curve. Purity is assessed by the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identification and Structural Elucidation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific technique for identifying and confirming the structure of compounds.[8] For keto-imidazole derivatives, LC-MS is invaluable for impurity profiling and metabolite identification.

The "Why" Behind the LC-MS Protocol

The use of a mass spectrometer as a detector provides molecular weight information and, with tandem MS (MS/MS), fragmentation patterns that act as a "fingerprint" for a molecule, enabling its unambiguous identification.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like many keto-imidazole derivatives.

Experimental Protocol: Identification of a Keto-Imidazole Derivative and its Impurities by LC-MS/MS

Objective: To confirm the identity of a keto-imidazole derivative and to identify potential process-related impurities or degradation products.

Instrumentation:

  • LC-MS/MS system (HPLC or UPLC coupled to a tandem mass spectrometer, e.g., a quadrupole time-of-flight or triple quadrupole).

  • Reversed-phase C18 column.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Purified water (18.2 MΩ·cm)

  • Formic acid or ammonium acetate (volatile mobile phase additives).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the keto-imidazole derivative in a suitable solvent.

  • LC Conditions: Similar to the HPLC method, but with a focus on achieving good separation of the main component from any impurities. A gradient elution is often employed.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's structure.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the parent compound and any potential impurities.

    • MS/MS Analysis: For structural confirmation, perform product ion scans on the parent ion of the keto-imidazole derivative and any detected impurity ions.

  • Data Analysis:

    • Confirm the identity of the main peak by its retention time and the mass-to-charge ratio (m/z) of its molecular ion.

    • Analyze the MS/MS fragmentation pattern to further confirm the structure.

    • Propose structures for any detected impurities based on their m/z values and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules.[5] It provides information about the chemical environment of individual atoms, allowing for the determination of the carbon-hydrogen framework and the connectivity of atoms in a molecule. For keto-imidazole derivatives, NMR is crucial for confirming the chemical structure and investigating tautomeric forms.[10]

The "Why" Behind the NMR Protocol

¹H NMR provides information about the number and types of protons in a molecule, while ¹³C NMR provides information about the carbon skeleton. 2D NMR experiments, such as COSY and HSQC, establish correlations between protons and carbons, allowing for the complete assignment of the structure. The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals.

Experimental Protocol: Structural Elucidation of a Keto-Imidazole Derivative by NMR

Objective: To unambiguously determine the chemical structure of a synthesized keto-imidazole derivative.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal standard (e.g., tetramethylsilane - TMS).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified keto-imidazole derivative in about 0.6 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to identify different proton environments.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify different carbon environments.

    • Use the 2D NMR spectra to establish the connectivity between protons and carbons, and to piece together the complete molecular structure.

    • The presence of tautomers can be investigated by observing multiple sets of signals for the keto and enol forms.[11][12]

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Tool for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] For keto-imidazole derivatives, FT-IR is excellent for confirming the presence of key functional groups such as the ketone (C=O), N-H, and C=N bonds within the imidazole ring.[14][15]

The "Why" Behind the FT-IR Protocol

Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint of the molecule.[16] The presence of a strong absorption band in the region of 1650-1750 cm⁻¹ is a clear indication of a carbonyl group (ketone). The position of this band can also provide clues about the molecular environment, such as conjugation.

Experimental Protocol: Functional Group Analysis of a Keto-Imidazole Derivative by FT-IR

Objective: To confirm the presence of key functional groups in a keto-imidazole derivative.

Instrumentation:

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid keto-imidazole derivative directly onto the ATR crystal.

  • Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the expected functional groups.

    • C=O (ketone) stretch: Look for a strong band around 1680-1720 cm⁻¹.

    • N-H stretch (imidazole ring): A broad band may appear around 3100-3300 cm⁻¹.

    • C=N stretch (imidazole ring): Look for bands in the region of 1500-1650 cm⁻¹.

    • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

    • The potential for keto-enol tautomerism can be investigated by looking for the appearance of an O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band (around 1600-1650 cm⁻¹) corresponding to the enol form.[12][17]

Comparative Performance and Validation Parameters

A critical aspect of cross-validation is the objective comparison of the performance of each analytical technique based on established validation parameters as defined by the International Council for Harmonisation (ICH) guidelines (Q2(R1)).[2][18][19]

Validation Parameter HPLC LC-MS NMR FT-IR
Specificity High (with good separation)Very High (mass selectivity)Very High (unique chemical shifts)Moderate (overlapping bands)
Accuracy High (typically 98-102%)High (with appropriate internal standards)High (qNMR)Low (semi-quantitative)
Precision (RSD%) High (<2%)High (<15%)High (<1%)Low to Moderate
Linearity (r²) Excellent (>0.999)Excellent (>0.99)Excellent (>0.999)Not typically quantitative
Limit of Detection ng/mL to µg/mLpg/mL to ng/mLmg/mLµg to mg
Limit of Quantitation ng/mL to µg/mLpg/mL to ng/mLmg/mLNot typically quantitative
Structural Information Low (retention time)High (molecular weight, fragmentation)Very High (complete 3D structure)Moderate (functional groups)

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of these analytical techniques in the characterization of a keto-imidazole derivative.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Quantitative Analysis cluster_validation Data Cross-Validation Synthesis Keto-Imidazole Derivative Synthesis FTIR FT-IR (Functional Group ID) Synthesis->FTIR Initial Check NMR NMR (Structure Elucidation) Synthesis->NMR Definitive Structure LCMS LC-MS (Molecular Weight & Fragmentation) Synthesis->LCMS Identity Confirmation HPLC HPLC (Purity & Assay) Synthesis->HPLC Purity & Potency qNMR qNMR (Quantitative Assay) Synthesis->qNMR Orthogonal Potency CrossValidation Cross-Validation & Final Report FTIR->CrossValidation NMR->qNMR Structural Info for qNMR NMR->CrossValidation LCMS->HPLC Impurity Info for HPLC LCMS->CrossValidation HPLC->CrossValidation qNMR->CrossValidation

Caption: A logical workflow for the cross-validation of analytical techniques.

Conclusion: An Integrated Approach to Analytical Certainty

The characterization of keto-imidazole derivatives is a multifaceted task that demands a thoughtful and rigorous analytical strategy. No single technique can provide the complete picture. HPLC offers robust quantification, LC-MS delivers unparalleled sensitivity and specificity for identification, NMR provides the definitive structural blueprint, and FT-IR offers a rapid confirmation of key chemical features. By employing these techniques in a complementary and cross-validating manner, researchers and drug developers can build a comprehensive and scientifically sound understanding of their molecules, ensuring the quality, safety, and efficacy of future medicines. This integrated approach, grounded in the principles of scientific integrity and regulatory compliance, is the hallmark of excellence in pharmaceutical analysis.

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  • Armenian Journal of Physics. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Retrieved from [Link]

  • PMC. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]

  • PubMed. (2016). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Retrieved from [Link]

  • Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Nanalysis. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Retrieved from [Link]

  • Governors State University. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

  • PubMed. (2003). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

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A Comparative Guide to Polyphenolic Compounds in Amaranthus Species: From Extraction to Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

The genus Amaranthus, comprising a diverse group of species, has garnered significant attention in the scientific community for its exceptional nutritional profile and rich phytochemical composition. Among these, polyphenolic compounds stand out for their potent antioxidant, anti-inflammatory, and other health-promoting properties.[1][2][3] This guide provides a comprehensive comparative analysis of polyphenolic compounds across various Amaranthus species, offering researchers, scientists, and drug development professionals a detailed resource grounded in experimental data. We will delve into the nuances of extraction and quantification methodologies, present a comparative analysis of polyphenolic profiles, and discuss the implications of these findings for future research and development.

The Significance of Polyphenols in Amaranthus

Polyphenols are secondary metabolites in plants that play a crucial role in their defense against environmental stressors such as UV radiation and pathogens.[2] In the human diet, they are associated with a wide range of health benefits, including antioxidant, anti-inflammatory, and anticancer activities.[3][4] Amaranthus species are particularly rich in these compounds, with both leaves and flowers containing high concentrations of flavonoids, with rutin being a predominant compound.[1][2] The composition and concentration of these polyphenols can vary significantly between different species, and even within the same species due to factors like genotype and harvesting year.[1][5] This variability underscores the importance of comparative studies to identify species with the most promising phytochemical profiles for nutritional and pharmaceutical applications.

Methodologies for Polyphenol Analysis: A Step-by-Step Approach

The accurate quantification and comparison of polyphenolic compounds necessitate robust and validated methodologies. The choice of extraction and analytical techniques is critical and directly influences the outcomes of the study.

Extraction of Polyphenolic Compounds

The primary goal of the extraction process is to efficiently isolate polyphenols from the plant matrix without causing their degradation. Organic solvent extraction is a widely used and effective method.[4][6]

Protocol: Ultrasound-Assisted Solvent Extraction of Polyphenols from Amaranthus Leaves

This protocol combines the efficiency of solvent extraction with the enhanced mass transfer provided by ultrasonication.

Materials:

  • Fresh or freeze-dried Amaranthus leaf samples

  • Methanol (analytical grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Grind dried leaf samples into a fine powder. For fresh leaves, homogenize with the extraction solvent.

  • Solvent Selection Rationale: An aqueous methanol solution (e.g., 80% methanol in water) is often chosen due to its ability to extract a wide range of polar and moderately non-polar polyphenols.[7] The addition of water improves the extraction of more hydrophilic compounds.

  • Extraction:

    • Weigh 1 gram of the powdered sample and place it in a conical flask.

    • Add 20 mL of 80% aqueous methanol.

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C). Ultrasonication facilitates the disruption of cell walls, enhancing solvent penetration and extraction efficiency.[7][8]

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.

  • Solvent Evaporation: Concentrate the supernatant using a rotary evaporator at a temperature below 45°C to avoid thermal degradation of the polyphenols.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of methanol and filter through a 0.45 µm syringe filter before analysis. This step is crucial for removing particulate matter that could interfere with chromatographic analysis.

Diagram: Polyphenol Extraction Workflow

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_final Final Preparation Sample Amaranthus Leaf Sample Grinding Grinding/Homogenization Sample->Grinding Ultrasonication Ultrasonication (30 min) Grinding->Ultrasonication Add Solvent Solvent 80% Aqueous Methanol Centrifugation Centrifugation Ultrasonication->Centrifugation Evaporation Rotary Evaporation Centrifugation->Evaporation Collect Supernatant Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration 0.45 µm Filtration Reconstitution->Filtration Analysis UPLC/HPLC Analysis Filtration->Analysis

Caption: Workflow for the extraction of polyphenolic compounds.

Quantification of Polyphenolic Compounds

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the gold standards for the separation and quantification of individual polyphenolic compounds.[4][6]

Protocol: UPLC-PDA Analysis of Polyphenols

Instrumentation:

  • UPLC system equipped with a photodiode array (PDA) detector.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water.

  • Solvent B: 0.1% Formic acid in acetonitrile.

  • Rationale: The acidic mobile phase helps to keep phenolic acids and flavonoids in their protonated form, leading to better peak shapes and retention on the C18 column.

Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. For example:

  • 0-1 min: 5% B

  • 1-15 min: 5-40% B

  • 15-20 min: 40-100% B

  • 20-22 min: 100% B

  • 22-25 min: 100-5% B (re-equilibration)

Detection:

  • The PDA detector is set to scan a range of wavelengths (e.g., 200-400 nm) to capture the absorbance maxima of different classes of polyphenols. Specific wavelengths are used for quantification (e.g., 280 nm for phenolic acids, 320 nm for hydroxycinnamic acids, and 360 nm for flavonoids).

Quantification:

  • Identification is achieved by comparing the retention times and UV spectra of the peaks in the sample with those of authentic standards.

  • Quantification is performed by creating a calibration curve for each standard compound using its peak area versus concentration.[1]

Diagram: Analytical Workflow for Polyphenol Quantification

AnalyticalWorkflow cluster_quant Quantification ExtractedSample Filtered Extract UPLC_Injection UPLC Injection ExtractedSample->UPLC_Injection Separation C18 Reversed-Phase Separation UPLC_Injection->Separation Detection PDA Detection (200-400 nm) Separation->Detection Data_Acquisition Chromatogram & Spectra Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Concentration_Calc Concentration Calculation Peak_Integration->Concentration_Calc Calibration_Curve Standard Calibration Curve Calibration_Curve->Concentration_Calc

Caption: Analytical workflow for UPLC-PDA based quantification.

Comparative Analysis of Polyphenolic Content in Amaranthus Species

Numerous studies have highlighted significant variations in the polyphenolic content among different Amaranthus species. The following tables summarize key findings from comparative analyses.

Table 1: Total Polyphenol and Flavonoid Content in Various Amaranthus Species

Amaranthus SpeciesTotal Polyphenol Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Reference
A. blitum116.0 (in 2018)44.2 (in 2019)[9]
A. dubius141.9 (in 2019)-[9]
A. hybridus-52.7 (in 2018)[9]
A. cruentus8.38 (in 2018) - 100.1 (in 2019)34.7 (in 2018)[9]
A. tricolor-42.3 (in 2018) - 36.4 (in 2019)[9]
A. caudatus-21.7 (in 2018)[9]
A. viridis-22.3 (in 2019)[9]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Values can vary based on growing conditions and year of harvest.

Table 2: Content of Key Individual Polyphenolic Compounds in Amaranthus Species (µg/g dry weight)

CompoundA. viridis (2018)A. hypochondriacus (2019)A. dubius (2018)A. tricolor (2019)Reference
Rutin 1485.09 ± 679.513166.52 ± 1317.3895.72 ± 199.17821.59 ± 709.95[1][5][10]
Benzoic Acid ----[1]
Average across 9 species (2018)142.5
Average across 9 species (2019)173.5
Gallic Acid ----[1]
Range across 9 species (2018)1.8 - 4.5
3,4-dihydroxybenzoic acid ----[1]
Range across 9 species (2019)2.9 - 14.8

Key Observations:

  • Species-Specific Variation: There are substantial differences in the total and individual polyphenolic content among the studied Amaranthus species. For instance, A. blitum and A. dubius showed high total polyphenol content.[9]

  • Rutin as a Major Flavonoid: Rutin is consistently identified as the predominant flavonoid across numerous Amaranthus species.[1][2][5][10] A. hypochondriacus and A. viridis have been reported to have particularly high concentrations of rutin.[1][5][10]

  • Influence of Environmental Factors: The polyphenolic content is significantly influenced by the harvesting year, indicating a strong impact of environmental conditions on the biosynthesis of these compounds.[1][9]

Bioactive Properties and Potential Applications

The rich polyphenolic profile of Amaranthus species translates into a range of promising bioactive properties, making them attractive for the development of functional foods and pharmaceuticals.

  • Antioxidant Activity: The high content of flavonoids and phenolic acids contributes to the potent antioxidant capacity of Amaranthus extracts.[3][9] This activity is crucial for combating oxidative stress, which is implicated in various chronic diseases.[3]

  • Anti-inflammatory Properties: Several polyphenols found in Amaranthus, such as quercetin and kaempferol, are known for their anti-inflammatory effects.[11]

  • Other Potential Health Benefits: Research suggests that Amaranthus extracts may possess anticancer and cholesterol-lowering properties, largely attributed to their polyphenolic constituents.[2]

Future Directions and Conclusion

The comparative analysis of polyphenolic compounds in different Amaranthus species reveals a vast potential for these plants in various applications. Future research should focus on:

  • Exploring a Wider Range of Species and Cultivars: To identify genotypes with superior polyphenolic profiles.

  • Investigating the Impact of Agricultural Practices: To optimize cultivation methods for maximizing the content of desired bioactive compounds.

  • In-depth Bioavailability and Bioactivity Studies: To understand the metabolic fate of Amaranthus polyphenols in the human body and to validate their health benefits through clinical trials.

References

  • J. W. Chung, G. H. Sung, et al. (2024). Comparative Analysis of Polyphenolic Compounds in Different Amaranthus Species: Influence of Genotypes and Harvesting Year. Antioxidants (Basel), 13(4), 501. [Link]

  • ResearchGate. (2025). (PDF) Comparative Analysis of Polyphenolic Compounds in Different Amaranthus Species: Influence of Genotypes and Harvesting Year. [Link]

  • J. W. Chung, G. H. Sung, et al. (2020). Antioxidant Activity and Phytochemical Content of Nine Amaranthus Species. Foods, 9(3), 299. [Link]

  • PubMed. (2024). Comparative Analysis of Polyphenolic Compounds in Different Amaranthus Species: Influence of Genotypes and Harvesting Year. [Link]

  • N. C. T. Vuong, et al. (2014). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 19(8), 12495-12513. [Link]

  • TSI Journals. (n.d.). POLYPHENOLS: METHODS OF EXTRACTION. [Link]

  • ResearchGate. (n.d.). Correlations between 17 polyphenols in 9 Amaranthus species combining... [Link]

  • M. Gawlik-Dziki, et al. (2019). Antioxidant Activity and Phenolic Composition of Amaranth (Amaranthus caudatus) during Plant Growth. Molecules, 24(12), 2232. [Link]

  • Scilit. (n.d.). Differentiation of Amaranthus Species and Estimation of Their Polyphenolic Compounds and Antioxidant Potential Using Near-Infrared Spectroscopy. [Link]

  • PubMed Central. (2024). Comparative Analysis of Polyphenolic Compounds in Different Amaranthus Species: Influence of Genotypes and Harvesting Year. [Link]

  • A. L. M. de Oliveira, et al. (2012). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Journal of the Mexican Chemical Society, 56(4), 419-423. [Link]

  • ResearchGate. (n.d.). Phenolic compounds identified in amaranth plant parts using LC-MS analysis. [Link]

  • Xia & He Publishing Inc. (2022). Exploring Polyphenol Based Bioactive Antioxidants of Underutilized Herb Amaranthus Spinosus L. for Medicinal Purposes. [Link]

  • PubMed Central. (2020). Characterization of the Phenolic Compounds in Different Plant Parts of Amaranthus cruentus Grown under Cultivated Conditions. [Link]

  • ResearchGate. (2023). (PDF) Determination by UHPLC – UV – MS of polyphenol content of Amaranthus retroflexus. [Link]

  • M. A. Khan, et al. (2018). Extraction of polyphenols from different herbs for the development of functional date bars. Journal of Food Processing and Preservation, 42(9), e13746. [Link]

  • F. M. Al-Jasass, et al. (2021). 1 H-NMR and LC-MS Based Metabolomics Analysis of Wild and Cultivated Amaranthus spp. Metabolites, 11(2), 89. [Link]

  • CoLab. (2023). Bioactive Properties and Health Benefits of Amaranthus.
  • ResearchGate. (n.d.). Biochemistry of Amaranthus polyphenols and their potential benefits on gut ecosystem: A comprehensive review of the literature. [Link]

  • ResearchGate. (n.d.). The total antioxidant activity of Amaranthus spinosus leaves using... [Link]

  • Semantic Scholar. (n.d.). Differentiation of Amaranthus Species and Estimation of Their Polyphenolic Compounds and Antioxidant Potential Using Near-Infrared Spectroscopy. [Link]

  • ResearchGate. (2026). Comparative analysis of physical, chemical, functional, and sensory properties of five amaranth ( Amaranthus spp.) varieties across two phenological stages. [Link]

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A Senior Application Scientist's Guide to the Iodination of Phenolic Compounds: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Iodinated Phenols

Iodinated phenolic moieties are fundamental building blocks in a vast array of chemical disciplines. From their critical role in the synthesis of thyroid hormones and radiocontrast agents to their utility as versatile intermediates in cross-coupling reactions for drug discovery and materials science, the ability to selectively and efficiently introduce iodine onto a phenol ring is a cornerstone of modern organic synthesis. However, the inherent reactivity of the phenol nucleus presents a unique set of challenges, including the potential for over-iodination and poor control of regioselectivity.

This guide provides an in-depth comparison of common iodinating reagents for phenolic compounds, moving beyond a simple catalog of methods. We will explore the mechanistic underpinnings of each reagent class, offer field-proven insights into their practical application, and provide detailed experimental protocols. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting an iodination strategy, ensuring robust, reproducible, and efficient outcomes.

The Mechanistic Heart of the Matter: Electrophilic Aromatic Substitution

The iodination of a phenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The hydroxyl group of the phenol is a potent activating group, meaning it donates electron density to the aromatic ring, making the ortho and para positions particularly susceptible to attack by an electrophile.[1][2] The core challenge, therefore, lies in the generation and delivery of a suitable iodine electrophile (I⁺ or its equivalent) under conditions compatible with the phenolic substrate.

The general mechanism proceeds through the attack of the electron-rich phenol ring on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Aromaticity is then restored by the loss of a proton, typically facilitated by a weak base or the solvent.

Electrophilic Aromatic Substitution Mechanism cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Phenol Phenol Ring (Nucleophile) SigmaComplex Sigma Complex (Resonance Stabilized) Phenol->SigmaComplex Attack I+ I⁺ (Electrophile) I+->SigmaComplex SigmaComplex_copy Sigma Complex Base Base (e.g., H₂O, Solvent) Iodophenol Iodinated Phenol Base->Iodophenol SigmaComplex_copy->Iodophenol Loss of H⁺

Caption: General mechanism for the electrophilic iodination of phenols.

A Comparative Analysis of Iodinating Reagents

The choice of iodinating reagent is paramount and is dictated by the specific characteristics of the phenolic substrate (e.g., presence of other functional groups, electronic properties), desired regioselectivity, and practical considerations such as safety, cost, and ease of handling.

Molecular Iodine (I₂) Based Systems

Molecular iodine is the most traditional and economical source of iodine. However, I₂ itself is not sufficiently electrophilic to react with many aromatic systems directly.[1] Its efficacy is highly dependent on the presence of an activating agent or a base.

  • I₂ with a Base (e.g., NaOH, NH₄OH): The addition of a base serves a dual purpose. It deprotonates the phenol to the more nucleophilic phenoxide ion and neutralizes the hydrogen iodide (HI) byproduct, which can inhibit the reaction. This method is often used but can lead to mixtures of mono-, di-, and tri-iodinated products.[2]

  • I₂ with an Oxidizing Agent (e.g., H₂O₂, HIO₃, Oxone®): This is a highly effective approach where a co-oxidant is used to oxidize iodide (I⁻), formed during the reaction, back to the active electrophilic species.[3][4] For instance, the use of I₂ in the presence of iodic acid (HIO₃) is a robust system where the unreactive iodide ions are converted back to molecular iodine via the Dushman reaction.[3] This method avoids the use of strong acids and can be performed in aqueous media.[3][5]

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild, easy-to-handle, and highly effective crystalline solid source of electrophilic iodine. It has become a reagent of choice for many applications due to its predictable reactivity and generally high yields.[6]

  • Mechanism of Activation: The reactivity of NIS is significantly enhanced in the presence of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid.[6][7] The acid protonates the carbonyl oxygen of NIS, increasing the electrophilicity of the iodine atom and facilitating the substitution reaction.

  • Advantages: NIS often provides excellent regioselectivity, favoring para-substitution unless the para position is blocked.[6] The reactions are typically clean, and the succinimide byproduct is easily removed during workup. It is particularly useful for substrates that are sensitive to oxidation.[6]

In Situ Generated Iodine Monochloride (ICl)

Iodine monochloride is a powerful iodinating agent, but it is corrosive and requires careful handling. A common and safer alternative is to generate it in situ.

  • KI or NaI with an Oxidant (e.g., NaOCl, Chloramine-T): This combination provides a potent source of electrophilic iodine. For instance, the reaction of potassium iodide with sodium hypochlorite (household bleach) in a suitable solvent like methanol generates the reactive iodinating species.[1] This method is cost-effective and efficient but can be less selective than NIS, sometimes leading to over-iodination if stoichiometry is not carefully controlled.[1]

Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) or 2-iodoxybenzoic acid (IBX), offer unique reactivity profiles. While often used for oxidation reactions leading to quinones, they can also be employed in iodination protocols.[8][9][10] For example, treating phenols with diacetoxyiodobenzene can lead to iodinated diaryl ethers through a proposed diaryliodonium salt intermediate.[11] These reagents are generally used for more specialized transformations rather than routine iodinations.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the most common iodinating systems for a typical activated phenol. Yields and conditions are representative and can vary significantly based on the specific substrate.

Reagent SystemTypical ConditionsTypical Yield (Mono-iodination)Regioselectivity (p:o)Key AdvantagesKey Disadvantages
I₂ / Base aq. NH₄OH, RT50-70%Variable, often poorLow cost, simple setupOften gives mixtures, difficult to control
I₂ / HIO₃ H₂O, 40-60°C85-95%Good to ExcellentHigh atom economy, aqueous media, self-regulating pH[3][5]Requires elevated temperature
NIS / Acid CH₃CN or CH₂Cl₂, p-TsOH, RT90-99%ExcellentHigh yields, excellent selectivity, mild conditions[6]Higher cost than I₂, acid-sensitive substrates may be an issue
NaI / NaOCl Methanol, 0°C to RT80-90%GoodInexpensive reagents, rapid reactionStoichiometry must be carefully controlled to avoid over-iodination[1]

Selecting the Right Reagent: A Workflow

Choosing the optimal reagent requires consideration of the phenol's electronic properties and the desired outcome.

Reagent Selection Workflow start Start: Phenolic Substrate substrate_type Is the phenol electron-rich and acid/base stable? start->substrate_type selectivity_needed Is high para-selectivity critical? substrate_type->selectivity_needed Yes cost_consideration Is cost the primary driver? substrate_type->cost_consideration No (Sensitive Substrate) Consider milder options nis_reagent Use NIS with catalytic acid. (High yield & selectivity) selectivity_needed->nis_reagent Yes i2_hio3_reagent Use I₂ / HIO₃. (High yield, green solvent) selectivity_needed->i2_hio3_reagent No, but good yield needed naocl_reagent Use NaI / NaOCl. (Good yield, cost-effective) cost_consideration->naocl_reagent No, but good performance needed i2_base_reagent Use I₂ / Base. (Economical, but expect mixtures) cost_consideration->i2_base_reagent Yes i2_hio3_reagent->naocl_reagent Compare cost

Caption: Decision workflow for selecting an appropriate iodinating reagent.

Validated Experimental Protocols

The following protocols are provided as self-validating systems. They include setup, reaction, workup, and purification steps, explaining the causality behind each choice.

Protocol 1: High-Selectivity Iodination of Phenol using N-Iodosuccinimide (NIS)

This protocol is ideal for achieving high yields of mono-iodinated product with excellent para-selectivity. The use of acetonitrile as a solvent and p-toluenesulfonic acid as a catalyst provides a controlled and efficient reaction environment.

Workflow Diagram:

NIS Protocol Workflow start 1. Setup Dissolve Phenol & p-TsOH\nin Acetonitrile Dissolve Phenol & p-TsOH in Acetonitrile start->Dissolve Phenol & p-TsOH\nin Acetonitrile react 2. Reaction Stir for 1-2 hours,\nmonitor by TLC Stir for 1-2 hours, monitor by TLC react->Stir for 1-2 hours,\nmonitor by TLC workup 3. Workup Quench with aq. Na₂S₂O₃\nto remove excess iodine Quench with aq. Na₂S₂O₃ to remove excess iodine workup->Quench with aq. Na₂S₂O₃\nto remove excess iodine purify 4. Purification Purify by Flash Chromatography\n(Hexanes/Ethyl Acetate) Purify by Flash Chromatography (Hexanes/Ethyl Acetate) purify->Purify by Flash Chromatography\n(Hexanes/Ethyl Acetate) Add NIS portion-wise\nat room temperature Add NIS portion-wise at room temperature Dissolve Phenol & p-TsOH\nin Acetonitrile->Add NIS portion-wise\nat room temperature Add NIS portion-wise\nat room temperature->react Stir for 1-2 hours,\nmonitor by TLC->workup Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with aq. Na₂S₂O₃\nto remove excess iodine->Extract with Ethyl Acetate Wash with Brine, Dry (Na₂SO₄) Wash with Brine, Dry (Na₂SO₄) Extract with Ethyl Acetate->Wash with Brine, Dry (Na₂SO₄) Concentrate in vacuo Concentrate in vacuo Wash with Brine, Dry (Na₂SO₄)->Concentrate in vacuo Concentrate in vacuo->purify

Caption: Step-by-step workflow for the iodination of phenol using NIS.

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 g, 10.6 mmol) and p-toluenesulfonic acid monohydrate (0.2 g, 1.06 mmol, 0.1 eq.). Dissolve the solids in acetonitrile (30 mL). Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants. The catalytic acid is essential for activating the NIS.

  • Reaction: To the stirring solution at room temperature, add N-iodosuccinimide (2.39 g, 10.6 mmol, 1.0 eq.) portion-wise over 5 minutes. Causality: Portion-wise addition helps to control any potential exotherm. A 1:1 stoichiometry is crucial for maximizing mono-iodination.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Causality: The thiosulfate solution quenches any unreacted NIS or iodine, preventing further reaction and decolorizing the solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated aqueous sodium chloride (brine, 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Causality: Extraction isolates the product from the aqueous phase. The brine wash removes residual water, and drying with Na₂SO₄ ensures the complete removal of water before solvent evaporation.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired iodophenol (predominantly 4-iodophenol) as a white or off-white solid. Expected Yield: >90%.

Protocol 2: Cost-Effective Iodination using Sodium Iodide and Sodium Hypochlorite

This protocol is an excellent choice for larger-scale synthesis where cost is a significant factor. It utilizes readily available and inexpensive reagents.[1]

Methodology:

  • Setup: In a 250 mL round-bottom flask fitted with a magnetic stir bar and cooled in an ice-water bath (0 °C), dissolve the assigned phenol (10.0 mmol) and potassium iodide (1.83 g, 11.0 mmol, 1.1 eq.) in methanol (50 mL).[1] Causality: Methanol is an inexpensive solvent that dissolves the reactants well. The ice bath is critical to control the exotherm of the reaction with bleach and to improve selectivity.

  • Reaction: While stirring vigorously at 0 °C, add a 6% solution of sodium hypochlorite (1.05 eq.) dropwise via a dropping funnel over a period of 30 minutes.[1] Causality: Slow, dropwise addition is essential to maintain a low temperature and prevent the formation of di- and tri-iodinated byproducts.

  • Monitoring: After the addition is complete, continue to stir the solution at 0 °C for an additional 60 minutes. Monitor the reaction progress by TLC.[1]

  • Workup: Remove the ice bath and add 20 mL of a 10% (w/w) aqueous solution of sodium thiosulfate to quench the reaction. Stir for 5 minutes.[1] Causality: This step neutralizes any remaining hypochlorite and iodine.

  • Isolation: Add 50 mL of water to the flask. If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). If extracted, the combined organic layers should be washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated to yield the crude product, which can then be recrystallized. Expected Yield: 80-90%.

Safety and Handling Considerations

  • Molecular Iodine (I₂): Solid iodine is corrosive and sublimes to produce a vapor that is irritating to the eyes and respiratory system.[12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14]

  • N-Iodosuccinimide (NIS): NIS is a stable solid but should be handled with care. It is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hypochlorite (NaOCl): Bleach is a corrosive oxidant. Avoid contact with skin and eyes. Never mix bleach with acids, as this will liberate toxic chlorine gas.

  • Solvents: Handle all organic solvents in a fume hood, away from ignition sources.

Conclusion

The effective iodination of phenolic compounds is a highly achievable goal with the modern reagents available to the synthetic chemist. While traditional methods using molecular iodine remain viable, particularly for large-scale applications where cost is a primary concern, reagents like N-iodosuccinimide offer unparalleled selectivity and ease of use for more complex or sensitive substrates. The choice of reagent is not merely a matter of preference but a strategic decision based on a thorough understanding of the reaction mechanism, substrate properties, and desired outcome. By leveraging the insights and protocols detailed in this guide, researchers can confidently and efficiently incorporate iodinated phenols into their synthetic strategies, advancing projects in medicine, materials, and beyond.

References

  • Hentzen, T., & Hinderberger, D. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3208. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
  • Bianchi, D., & Cesti, P. (2011).
  • Roy, S. C., & Guin, C. (2003). Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid.
  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. [Link]

  • Wikipedia. (2023). Phenol oxidation with hypervalent iodine reagents. [Link]

  • García-Ríos, D. F., et al. (2021). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. The Journal of Organic Chemistry, 86(17), 11599-11609*. [Link]

  • YouTube. (2024). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]

  • Bianchi, D., & Cesti, P. (2015).
  • da Silva, A. L. F., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774*.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. [Link]

  • Safety Data Sheet. (n.d.). SDS- Iodine Solution. [Link]

  • CLEAPSS. (n.d.). Student safety sheets 56: Iodine. [Link]

Sources

A Senior Application Scientist's Guide to the Analysis of Isomeric Impurities in Acetovanillone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Acetovanillone, a key starting material in the synthesis of several pharmaceuticals, presents a common challenge: the formation of isomeric impurities during its synthesis.[1][2] These closely related compounds can be difficult to separate and quantify, potentially impacting the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical techniques for the effective analysis of these critical impurities, grounded in scientific principles and practical application.

The Genesis of Isomeric Impurities in Acetovanillone Synthesis

Acetovanillone (4'-hydroxy-3'-methoxyacetophenone) is most commonly synthesized via the Friedel-Crafts acylation of guaiacol.[3] While this method is effective, the directing effects of the hydroxyl and methoxy groups on the aromatic ring can lead to the formation of several positional isomers. Understanding the reaction mechanism is key to anticipating and controlling these impurities.

The primary isomeric impurities of concern are:

  • Isoacetovanillone (3'-hydroxy-4'-methoxyacetophenone): Formed due to acylation at the position para to the methoxy group and ortho to the hydroxyl group.[1][2][4]

  • O-acetoisovanillone (2'-hydroxy-3'-methoxyacetophenone and 3'-hydroxy-2'-methoxyacetophenone): Resulting from acylation at other available positions on the guaiacol ring.[1][2]

  • Propiovanillone: A process-related impurity that can arise from the use of propionylating agents instead of acetylating agents.[1][2]

The presence of these isomers necessitates robust analytical methods to ensure the quality of acetovanillone. This guide will compare three powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on several factors, including the desired resolution, sensitivity, speed, and the nature of the laboratory's existing instrumentation. Below is a detailed comparison of HPLC, GC-MS, and CE for the analysis of acetovanillone and its isomeric impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical quality control due to its versatility and robustness. For the separation of aromatic isomers like those of acetovanillone, the choice of stationary phase is critical.

Causality Behind Experimental Choices:

  • Column Chemistry: While standard C18 columns are widely used, they often fall short in providing adequate resolution for positional isomers. Phenyl-Hexyl columns offer an alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, which can significantly enhance the separation of these closely related compounds.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typically employed. The pH of the aqueous phase is crucial for controlling the ionization state of the phenolic hydroxyl groups, thereby influencing retention and peak shape.

dot

Caption: A typical workflow for the HPLC analysis of acetovanillone impurities.

Experimental Protocol: HPLC-UV

  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 45% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Data Presentation: HPLC Performance

ParameterC18 ColumnPhenyl-Hexyl Column
Resolution (Acetovanillone/Isoacetovanillone) < 1.5> 2.0
Analysis Time ~25 min~25 min
Limit of Detection (LOD) ~0.01%~0.01%
Limit of Quantification (LOQ) ~0.03%~0.03%
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Compounds

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the polar nature of phenolic compounds like acetovanillone and its isomers necessitates a derivatization step to improve their volatility and thermal stability.

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens (like hydroxyl groups). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with a trimethylsilyl (TMS) group, making the molecule more volatile and amenable to GC analysis.[5][6][7][8] This step is crucial for preventing peak tailing and improving chromatographic resolution.

dot

Caption: Workflow for the GC-MS analysis of acetovanillone impurities, including the essential derivatization step.

Experimental Protocol: GC-MS

  • Derivatization: To 1 mg of sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70 °C for 30 minutes.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at 1.0 mL/min

  • Injector Temperature: 280 °C

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Mass Range: 50-500 amu

Data Presentation: GC-MS Performance

ParameterPerformance
Resolution (TMS-derivatives) Baseline separation of isomers
Analysis Time ~30 min (including derivatization)
Limit of Detection (LOD) < 0.005%
Limit of Quantification (LOQ) < 0.015%
Capillary Electrophoresis (CE): High Efficiency and Minimal Sample Consumption

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For neutral isomers, a technique called Micellar Electrokinetic Chromatography (MEKC) is employed, where surfactants are added to the buffer to form micelles that act as a pseudostationary phase.

Causality Behind Experimental Choices:

  • Buffer System: A basic buffer (e.g., sodium tetraborate) is used to deprotonate the phenolic hydroxyl groups, imparting a negative charge to the analytes and enabling their separation by electrophoresis. The addition of a surfactant like sodium dodecyl sulfate (SDS) creates a micellar phase, allowing for the separation of both charged and neutral species based on their partitioning into the micelles.

dot

Sources

A Researcher's Guide to Benchmarking the Antitumor Properties of Novel Iodinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and benchmark the antitumor properties of novel iodinated compounds. By synthesizing established experimental protocols with the underlying scientific rationale, this document serves as a practical roadmap for generating robust and comparable data. We will explore a multi-faceted approach, encompassing in vitro cytotoxicity, apoptosis induction, cell cycle perturbation, and migratory potential, culminating in a conceptual in vivo evaluation. For illustrative purposes, we will benchmark a hypothetical "Novel Iodinated Compound (NIC)" against Cisplatin, a widely used chemotherapeutic agent.

The Rationale for Investigating Iodinated Compounds in Oncology

Historically, the application of iodine in medicine has been predominantly associated with thyroid function and as an antiseptic. However, emerging research has illuminated the potential of molecular iodine and iodinated compounds as anticancer agents.[1][2] Studies suggest that these compounds can exert antitumor effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of the tumor microenvironment.[2] Furthermore, certain iodinated compounds have been shown to enhance the efficacy of conventional chemotherapy, suggesting a potential role in combination therapies.[1][2][3] The unique chemical properties of iodine offer a promising avenue for the design of novel therapeutics with potentially improved efficacy and selectivity. Recent advancements have also explored the use of radioiodine in cancer therapy, leveraging its ability to deliver targeted radiation to tumor cells.[4]

A Phased Approach to In Vitro Benchmarking

A systematic in vitro evaluation is the cornerstone of preclinical drug development. It allows for the rapid screening and characterization of a compound's biological activity in a controlled environment.[5][6] The following sections detail a logical workflow for assessing the antitumor potential of a novel iodinated compound.

Phase 1: Determining Cytotoxicity Across Diverse Cancer Cell Lines

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on a panel of cancer cell lines. This provides a preliminary indication of the compound's potency and selectivity.

Featured Experiment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Protocol: MTT Assay for IC50 Determination [7][9][10][11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Novel Iodinated Compound (NIC) and the benchmark compound (Cisplatin) for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative IC50 Values (µM)

Cell LineCancer TypeNovel Iodinated Compound (NIC)Cisplatin
MCF-7Breast Cancer12.58.3[12]
A549Lung Cancer9.85.7[12]
HeLaCervical Cancer18.23.1[12]
HT-29Colon Cancer15.611.5[12]

Note: The IC50 values for the Novel Iodinated Compound are hypothetical and for illustrative purposes only.

Phase 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, it is crucial to determine whether the compound induces apoptosis, a preferred mechanism of cell death for anticancer drugs, as it does not typically elicit an inflammatory response.

Featured Experiment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.[13][14] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost. This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Experimental Protocol: Annexin V/PI Apoptosis Assay [13][14][15]

  • Cell Treatment: Treat cancer cells with the NIC and Cisplatin at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation: Percentage of Apoptotic Cells

Treatment (at IC50)Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated ControlA5492.11.5
Novel Iodinated Compound (NIC)A54925.815.3
CisplatinA54922.412.9

Note: The data presented is hypothetical and for illustrative purposes.

Featured Experiment: Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[16] Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.[16][17] A luminescent or colorimetric assay can be used to measure the activity of these caspases, providing further evidence of apoptosis induction.[16][17] The Caspase-Glo® 3/7 Assay, for instance, utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7 to release aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[17]

Experimental Protocol: Caspase-Glo® 3/7 Assay [17][18][19][20]

  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Phase 3: Investigating Effects on Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.

Featured Experiment: Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with PI staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21] PI is a fluorescent dye that binds to DNA in a stoichiometric manner. Therefore, the amount of fluorescence is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[21]

Experimental Protocol: Cell Cycle Analysis [21][22][23]

  • Cell Treatment: Treat cells with the NIC and Cisplatin for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution (%)

Treatment (at IC50)Cell Line% G0/G1 Phase% S Phase% G2/M Phase
Untreated ControlA54965.220.514.3
Novel Iodinated Compound (NIC)A54925.115.859.1
CisplatinA54940.335.224.5

Note: The data presented is hypothetical and for illustrative purposes.

Visualizing the Scientific Workflow and a Hypothetical Mechanism

To better conceptualize the experimental process and a potential mechanism of action for our Novel Iodinated Compound, the following diagrams are provided.

G cluster_0 In Vitro Evaluation Workflow start Cancer Cell Lines (e.g., A549, MCF-7) assay1 MTT Assay (Determine IC50) start->assay1 assay2 Annexin V/PI Staining (Apoptosis Assay) assay1->assay2 assay3 Caspase-3/7 Assay (Confirm Apoptosis) assay2->assay3 assay4 Cell Cycle Analysis (PI Staining) assay3->assay4 end Comprehensive In Vitro Profile assay4->end

Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.

G NIC Novel Iodinated Compound (NIC) ROS Increased Reactive Oxygen Species (ROS) NIC->ROS DNA_Damage DNA Damage NIC->DNA_Damage Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest G2M_Arrest->Apoptosis

Sources

A Senior Application Scientist's Guide to Correlating Molecular Structure with Antioxidant Activity in Phenolic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Blueprint of Antioxidant Efficacy

Phenolic acids are a prominent class of secondary metabolites ubiquitously found in plants and are integral components of the human diet.[1] Their significance in the realms of food science, pharmacology, and cosmetics is largely attributed to their potent antioxidant properties, which play a crucial role in mitigating oxidative stress-related pathologies such as cancer, diabetes, and cardiovascular diseases.[1][2] The antioxidant capacity of these molecules is not a monolithic property; rather, it is intricately dictated by their molecular architecture. Understanding the structure-activity relationship (SAR) is paramount for researchers and drug development professionals seeking to identify, design, or synthesize novel antioxidant agents with enhanced efficacy.

This guide provides an in-depth analysis of the key structural features of phenolic acids that govern their antioxidant activity. We will delve into the fundamental chemical mechanisms of their action and present a comparative overview of standard in vitro assays used to quantify their antioxidant potential, complete with detailed experimental protocols.

The Chemical Underpinnings of Antioxidant Action

The primary mechanisms by which phenolic acids exert their antioxidant effects involve the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[1][3][4] These mechanisms are broadly categorized as:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it.[4] This process generates a relatively stable aryloxy radical (ArO•) that is less reactive due to resonance stabilization.[4]

  • Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the phenolic antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R-).[3][5]

  • Sequential Proton-Loss Electron-Transfer (SPLET): In polar solvents, a phenolic acid can first deprotonate to form a phenoxide anion (ArO-), which then donates an electron to the free radical.[6]

The propensity of a phenolic acid to participate in these reactions is heavily influenced by its molecular structure, particularly the arrangement and nature of functional groups on the aromatic ring and its side chain.[7][8]

Key Structural Determinants of Antioxidant Activity

The antioxidant capacity of phenolic acids is primarily governed by the number and position of hydroxyl (-OH) groups, the presence of methoxy (-OCH3) groups, and the nature of the carboxylic acid side chain.[7][8]

The Pivotal Role of Hydroxyl Groups

The number and position of hydroxyl groups on the benzene ring are the most critical factors influencing the antioxidant activity of phenolic acids.[8][9]

  • Number of Hydroxyl Groups: Generally, the antioxidant activity increases with the number of hydroxyl groups.[8] For instance, caffeic acid, with two hydroxyl groups, exhibits significantly higher antioxidant activity than p-coumaric acid, which has only one.[10][11]

  • Position of Hydroxyl Groups: The relative position of hydroxyl groups is also crucial. The presence of hydroxyl groups in the ortho or para positions enhances antioxidant activity due to increased stability of the resulting phenoxyl radical through intramolecular hydrogen bonding and resonance delocalization.[8][12] A catechol group (two hydroxyl groups at the ortho position), as seen in caffeic acid, is a particularly potent antioxidant feature.[10]

The Modulatory Influence of Methoxy Groups

Methoxy groups (-OCH3) also play a significant role in modulating the antioxidant activity of phenolic acids.[7][11]

  • Electron-Donating Effect: Methoxy groups are electron-donating, which can increase the stability of the phenoxyl radical and, in some cases, enhance antioxidant activity.[7] For example, ferulic acid, which has a methoxy group adjacent to a hydroxyl group, often shows potent antioxidant capacity.[11]

  • Steric Hindrance: However, the presence of bulky methoxy groups can sometimes cause steric hindrance, potentially impeding the interaction with free radicals. The overall effect of methoxylation depends on the specific position and the overall molecular structure.[10]

The Contribution of the Carboxylic Acid Side Chain

The structure of the side chain, particularly the presence of a C=C double bond in hydroxycinnamic acids (e.g., caffeic acid, ferulic acid), contributes to their antioxidant activity. This double bond provides an extended conjugated system, which enhances the stability of the phenoxyl radical through electron delocalization.[9]

Comparative Analysis of In Vitro Antioxidant Assays

To experimentally validate the structure-activity relationships of phenolic acids, several in vitro assays are commonly employed. Each assay is based on a different chemical principle and provides a distinct measure of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[13]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[14] The degree of discoloration is proportional to the antioxidant's scavenging capacity and is measured spectrophotometrically at approximately 517 nm.[14][15]

  • Mechanism: This assay is primarily based on the single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms.[5]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the phenolic acid sample in methanol.

    • A standard antioxidant, such as Trolox or gallic acid, should be prepared in the same manner to serve as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the sample or standard solution to each well (e.g., 20 µL).

    • Add the DPPH working solution to each well (e.g., 200 µL).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 10-30 minutes).[15]

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing only methanol and the DPPH solution should also be measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[13]

    • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color.[16] Antioxidants in the sample reduce the ABTS•+ radical back to its colorless neutral form.[16] The reduction in absorbance at approximately 734 nm is proportional to the antioxidant concentration.

  • Mechanism: The ABTS assay is also based on a combination of HAT and SET mechanisms.[16]

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a cuvette or microplate well.

    • Add the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17]

  • Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[17][18] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[17]

  • Mechanism: The FRAP assay is based on a single electron transfer (SET) mechanism.[7]

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.

    • The reagent should be freshly prepared and warmed to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a microplate well (e.g., 5-10 µL).[19]

    • Add the FRAP working solution to each well (e.g., 180-220 µL).[19]

    • Incubate the plate at 37°C for a specified time (e.g., 4-5 minutes).[19][20]

    • Measure the absorbance at 593 nm.[19][20]

  • Data Analysis:

    • A standard curve is constructed using a known antioxidant, typically FeSO₄·7H₂O.

    • The FRAP value of the sample is then determined from the standard curve and expressed as mmol Fe²⁺ equivalents per liter or gram of sample.

Data Interpretation and SAR Case Studies

The following table summarizes the general trends in antioxidant activity for some common phenolic acids based on their structural features, as determined by the assays described above. Lower IC50 values in DPPH and ABTS assays, and higher values in the FRAP assay, indicate greater antioxidant activity.

Phenolic AcidKey Structural FeaturesExpected Antioxidant Activity
Gallic Acid 3,4,5-trihydroxyl groupsVery High
Caffeic Acid 3,4-dihydroxyl (catechol) groupHigh[11]
Ferulic Acid 4-hydroxyl, 3-methoxy groupHigh[10]
Sinapic Acid 4-hydroxyl, 3,5-dimethoxy groupsHigh[21]
p-Coumaric Acid 4-hydroxyl groupModerate to Low[10][11]

Case Study: Caffeic Acid vs. p-Coumaric Acid

Caffeic acid consistently demonstrates higher antioxidant activity than p-coumaric acid.[10][11] This is directly attributable to the presence of the catechol group in caffeic acid, which provides an additional hydroxyl group for radical scavenging and enhances the stability of the resulting phenoxyl radical.[10]

Case Study: Ferulic Acid vs. Caffeic Acid

The comparison between ferulic acid and caffeic acid can be more complex and assay-dependent. While caffeic acid has two hydroxyl groups, the methoxy group in ferulic acid can also contribute to its antioxidant activity.[11] Some studies have shown ferulic acid to have higher activity in certain assays, potentially due to the electron-donating nature of the methoxy group.[22]

Visualization of Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_structure Molecular Structure cluster_activity Antioxidant Activity Number of -OH Number of -OH Radical Scavenging Radical Scavenging Number of -OH->Radical Scavenging Increases Reducing Power Reducing Power Number of -OH->Reducing Power Increases Position of -OH Position of -OH Position of -OH->Radical Scavenging Influences Stability Methoxy Groups Methoxy Groups Methoxy Groups->Radical Scavenging Modulates Side Chain Side Chain Side Chain->Radical Scavenging Enhances Stability

Caption: Key Structural Features Influencing Antioxidant Activity.

G Start Start Prepare DPPH Solution Prepare DPPH Solution Start->Prepare DPPH Solution Prepare Sample Dilutions Prepare Sample Dilutions Start->Prepare Sample Dilutions Mix DPPH and Sample Mix DPPH and Sample Prepare DPPH Solution->Mix DPPH and Sample Prepare Sample Dilutions->Mix DPPH and Sample Incubate in Dark Incubate in Dark Mix DPPH and Sample->Incubate in Dark Measure Absorbance at 517nm Measure Absorbance at 517nm Incubate in Dark->Measure Absorbance at 517nm Calculate % Inhibition Calculate % Inhibition Measure Absorbance at 517nm->Calculate % Inhibition End End Calculate % Inhibition->End

Caption: Workflow for the DPPH Antioxidant Assay.

Conclusion

The antioxidant activity of phenolic acids is a direct consequence of their molecular structure. A thorough understanding of the roles of hydroxyl groups, methoxy groups, and the carboxylic acid side chain is essential for predicting and validating the antioxidant potential of these compounds. The strategic use of in vitro assays such as DPPH, ABTS, and FRAP allows for the quantitative comparison of different phenolic acids, providing a solid experimental basis for their application in the development of new drugs and functional foods.

References

  • Chen, Y., Wang, M., Wu, J., Li, Y., Wang, Y., & Zhu, Y. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • Formagio, A. S. N., Volobuff, C. R. F., Santiago, M., Cardoso, C. A. L., Vieira, M. do C., & Pereira, Z. V. (2014). Evaluation of antioxidant activity, total flavonoids, tannins and phenolic compounds in Psychotria leaf extracts. Antioxidants, 3(4), 745–757. [Link]

  • He, F., Pan, S., Li, Y., & Chen, Y. (2021). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. RSC Advances, 11(43), 26867–26875. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-(4-Hydroxy-3-iodophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are daily occurrences. Equally critical is the safe and compliant disposal of these materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Hydroxy-3-iodophenyl)ethanone (CAS No. 62615-24-1), a halogenated phenolic compound. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Compound: Hazard Profile and Chemical Properties

Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is essential. This knowledge informs the necessary safety precautions and the rationale behind each disposal step.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C8H7IO2[1]
Molecular Weight 262.04 g/mol [1]
Appearance Powder[2]
Melting Point 90-95 °C[2]
Solubility Information not readily available, but likely soluble in organic solvents.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

The presence of an iodine atom classifies this compound as a halogenated organic compound .[3][4] This is a critical consideration for waste segregation, as halogenated and non-halogenated waste streams are treated differently for disposal, often with significantly different costs and environmental impacts.[3][5]

The Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following PPE is mandatory when handling the waste:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[6][7]

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, consider additional protective clothing.[6][7]

Step 2: Waste Segregation and Container Selection

Proper segregation is the cornerstone of safe and cost-effective chemical waste management.

  • Designated Waste Stream: this compound waste must be collected in a designated "Halogenated Organic Waste" container.[3][5]

  • Incompatibility: Do not mix this waste with non-halogenated organic solvents, strong bases, or oxidizing agents.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Container Requirements: Use a clearly labeled, leak-proof container with a secure screw-top cap.[4][5] The container must be made of a material compatible with the chemical waste.

Step 3: Waste Collection Procedure
  • Work Area: All handling and transfer of the waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Labeling: As soon as the first quantity of waste is added, label the container with a "Hazardous Waste" tag.[3] The label must clearly identify the contents, including the full chemical name "this compound" and its approximate concentration.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[3][8] Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] The SAA should be a cool, dry, and well-ventilated location away from heat sources and direct sunlight.[6][7]

Step 4: Disposal of Contaminated Materials

Any materials that come into direct contact with this compound are also considered hazardous waste. This includes:

  • Empty Containers: "Empty" containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[7] After rinsing, the container can be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[7]

  • Spill Debris: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves) must be placed in a sealed bag or container and disposed of as solid halogenated waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Clean:

    • For small spills of the solid, carefully sweep or scoop the material into a designated waste container.[6] Avoid creating dust.

    • For solutions, use an inert absorbent material to contain the spill.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution. All cleaning materials must be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air.[6]

Final Disposal Pathway

The ultimate disposal of this compound waste is through a licensed hazardous waste disposal facility.[4][6][7] The primary method for destroying halogenated organic compounds is incineration at high temperatures in a specialized facility equipped with flue gas scrubbing technology to neutralize harmful byproducts.[7] It is imperative to follow your institution's specific procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposition Start Waste Generation (this compound) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Container Select Labeled 'Halogenated Organic Waste' Container PPE->Container Transfer Transfer Waste in Chemical Fume Hood Container->Transfer Close Securely Close Container Transfer->Close Store Store in Designated Satellite Accumulation Area Close->Store Pickup Arrange for EHS Waste Pickup Store->Pickup Incineration Disposal via High-Temperature Incineration Pickup->Incineration

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific research. By following these detailed procedures for the disposal of this compound, laboratory professionals can ensure a safe working environment, protect the ecosystem, and maintain compliance with all relevant regulations. Always consult your institution's specific EHS guidelines and the Safety Data Sheet for the most current information.

References

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Iodine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Hydroxy-3-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical protocols for 1-(4-Hydroxy-3-iodophenyl)ethanone (CAS No. 62615-24-1), moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to foster a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Profile Analysis: Understanding the "Why"

This compound is not a benign substance. Its chemical structure, featuring a phenolic group and an iodine substituent, contributes to a multifaceted hazard profile. A comprehensive risk assessment is the foundation of any safety protocol. The Globally Harmonized System (GHS) classifications for this compound dictate the necessary precautions.[1]

Hazard Classification GHS Hazard Statement Description & Rationale
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1][2]Ingestion can lead to systemic toxicity. This dictates strict prohibitions on eating or drinking in the lab and careful handling to prevent contamination.
Serious Eye Damage (Category 1) H318: Causes serious eye damage[1][2]The compound is corrosive to eye tissue. The phenolic nature can cause severe burns, potentially leading to permanent injury and blindness.[3] This mandates robust eye protection beyond standard safety glasses.
Skin Irritation (Category 2) H315: Causes skin irritation[4][5]Direct contact with the solid or solutions can cause inflammation, redness, and burns.
Skin Sensitization (Category 1) H317: May cause an allergic skin reactionRepeated exposure may lead to an allergic response, where subsequent low-level exposures can cause a significant reaction.
Respiratory Irritation (Category 3) H335: May cause respiratory irritation[4][5]As a fine powder, the compound can easily become airborne.[2] Inhalation can irritate the nose, throat, and lungs.
Suspected Carcinogen (Category 2) H351: Suspected of causing cancerThis long-term health hazard necessitates minimizing exposure through all routes to the lowest possible level.
Target Organ Toxicity (Repeated) H373: May cause damage to organs (Blood) through prolonged or repeated exposureChronic exposure presents a cumulative risk, reinforcing the need for consistent and correct use of engineering controls and PPE.

The Multi-Layered PPE & Handling Protocol

Safety is a system, not a single item. The hierarchy of controls prioritizes eliminating hazards. Since we cannot eliminate the use of this compound, we rely on engineering controls as our primary defense, with PPE serving as the critical final barrier.

Foundational Layer: Engineering & Administrative Controls
  • Fume Hood: All handling of the solid compound, including weighing, and the preparation of stock solutions must be conducted inside a certified chemical fume hood.[3] This is non-negotiable. The hood contains airborne particles and protects the user from splashes.[3]

  • Designated Area: All work with this compound should be performed in a designated area of the laboratory to prevent cross-contamination.

  • Never Work Alone: A second person should always be aware of the ongoing work with this hazardous chemical.[3]

Primary Barrier: Dermal and Eye Protection

This layer is designed to prevent any direct physical contact with the chemical.

  • Eye & Face Protection:

    • Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses are insufficient as they do not protect from splashes or airborne dust.[6]

    • Recommended: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.[6][7]

  • Hand Protection:

    • Glove Selection: Due to the compound's phenolic nature, glove selection is critical. Use chemical-resistant gloves. Double-gloving is best practice: an inner nitrile glove with a thicker, outer neoprene or butyl rubber glove provides excellent protection.[3]

    • Protocol: Gloves must be inspected for tears or pinholes before each use. Use proper removal techniques to avoid contaminating your skin. Contaminated gloves must be disposed of immediately as hazardous waste. Never wear gloves outside the laboratory area.[6]

  • Protective Clothing:

    • Lab Coat: A clean, long-sleeved lab coat, fully fastened, is required.[6]

    • Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory. Sandals, open-toed shoes, or shoes with woven uppers are prohibited.[3][6]

    • Apron: For procedures with a high splash potential, a chemical-resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat.[3]

Secondary Barrier: Respiratory Protection

While the fume hood is the primary respiratory control, additional protection may be necessary.

  • When Required: If engineering controls are not available or during a large spill cleanup where dust generation is unavoidable, respiratory protection is essential.

  • Respirator Type: A NIOSH-approved N95 or higher-rated respirator is required to protect against airborne particulates (dust).[8] All personnel required to wear respirators must be medically cleared and properly fit-tested as part of a formal respiratory protection program.

Procedural Workflow: From Receipt to Disposal

This step-by-step process integrates the PPE requirements into the entire lifecycle of the chemical in the lab.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Receive 1. Receive & Inspect (Wear Nitrile Gloves, Goggles) Store 2. Store Securely (Cool, Dry, Ventilated) Receive->Store Prep 3. Prepare for Use (Full PPE in Fume Hood) Store->Prep Weigh 4. Weigh Solid (In Fume Hood, Use N95 if needed) Prep->Weigh Experiment 5. Conduct Experiment (Full PPE, Fume Hood) Weigh->Experiment Decon 6. Decontaminate Surfaces (Appropriate Solvent) Experiment->Decon Normal Workflow Spill Spill Occurs? Experiment->Spill WastePPE 7. Dispose Contaminated PPE (Hazardous Waste) Decon->WastePPE WasteChem 8. Dispose Chemical Waste (Approved Plant) WastePPE->WasteChem Spill->Decon No SpillPlan Spill Response Protocol (Evacuate, Alert, Assess) Spill->SpillPlan Yes SpillPlan->Decon

Caption: Workflow for handling this compound.

Step-by-Step Methodology:

  • Receiving: Upon receipt, wear safety goggles and nitrile gloves. Inspect the container for any damage or leaks in a well-ventilated area.

  • Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and bases.[4] Keep the container tightly closed.[4]

  • Preparation (in Fume Hood): Don all required PPE: chemical splash goggles, face shield (if needed), double gloves, and a fully-fastened lab coat.

  • Weighing: As a powder, this is a high-risk step for inhalation.[2] Perform all weighing on a disposable weigh boat inside the fume hood to contain any dust.

  • Experimentation: Keep all reactions and manipulations within the fume hood.

  • Decontamination: After handling, wipe down the work surface, any contaminated equipment, and the exterior of the waste container with an appropriate solvent.

  • Disposal: Dispose of contaminated gloves, weigh boats, and other solid materials in a designated hazardous waste container.[4] Aqueous waste should be collected in a separate, clearly labeled hazardous waste container. Do not empty into drains.[9]

Emergency Response Protocol

In the event of an exposure, immediate and correct action is critical.

Exposure Route Immediate First-Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist. [4]
Skin Contact Immediately take off all contaminated clothing.[10] Wash the affected area with plenty of soap and water.[4] If skin irritation or an allergic reaction occurs, seek medical attention.[4]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][10] If the person is not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. [4]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[10] Call a POISON CENTER or doctor immediately.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cefic Phenol Acetone Sector Group. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • U.S. Department of Agriculture, Agricultural Research Service. (2016). Personal Protective Equipment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.